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  • Product: Ethyl 2-oxo-3-(quinolin-2-yl)propanoate
  • CAS: 13119-76-1

Core Science & Biosynthesis

Foundational

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate: A Versatile Scaffold for Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The quinoline nucleus is a cornerstone of medicinal chemistry, renowned for its prevalence in a wide array of pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The quinoline nucleus is a cornerstone of medicinal chemistry, renowned for its prevalence in a wide array of pharmacologically active compounds.[1][2] This guide focuses on a specific, high-potential derivative: Ethyl 2-oxo-3-(quinolin-2-yl)propanoate. Possessing a reactive α-keto ester functionality, this molecule serves as a versatile synthon for constructing complex molecular architectures and novel therapeutic agents. We will provide a comprehensive examination of its synthesis, structural properties, and potential applications, complete with field-proven protocols and mechanistic insights to empower advanced research and development programs.

The Strategic Importance of the Quinoline Core

The quinoline scaffold is classified as a "privileged structure" in drug discovery. Its rigid, bicyclic aromatic system provides a robust framework for orienting substituents in three-dimensional space, enabling precise interactions with biological targets. This has led to the development of numerous quinoline-based drugs with a broad spectrum of activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][3][4] Ethyl 2-oxo-3-(quinolin-2-yl)propanoate leverages this proven scaffold, functionalizing it with a chemically reactive side chain that unlocks a multitude of synthetic possibilities.

Synthesis and Physicochemical Profile

The most direct and widely cited method for synthesizing the target compound is the mixed Claisen condensation. This reaction joins two different esters, in this case, quinaldine (2-methylquinoline) and diethyl oxalate.[5][6]

Synthetic Protocol: Mixed Claisen Condensation

Objective: To synthesize Ethyl 2-oxo-3-(quinolin-2-yl)propanoate via the condensation of 2-methylquinoline with diethyl oxalate.

Causality Behind Experimental Choices: A mixed Claisen condensation is most effective when one of the ester partners lacks α-hydrogens and cannot self-condense.[7] Diethyl oxalate is an ideal "acceptor" molecule for this reason.[6] A strong base is required to deprotonate the α-carbon of the "donor" molecule, 2-methylquinoline, generating a nucleophilic enolate. This irreversible deprotonation step drives the reaction to completion.[8]

Step-by-Step Methodology:

  • Enolate Formation: In a flame-dried, multi-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), a strong base such as 2-lithiomethylquinoline is prepared or a base like sodium ethoxide is used to deprotonate 2-methylquinoline (quinaldine) in an anhydrous solvent like diethyl ether or THF at a reduced temperature (e.g., 0°C to -78°C).

  • Nucleophilic Attack: Diethyl oxalate is added dropwise to the solution containing the quinaldine enolate. The reaction is maintained at a low temperature to control reactivity and minimize side reactions.

  • Reaction Progression: The mixture is stirred for several hours, allowing the reaction to proceed to completion. Progress can be monitored using Thin-Layer Chromatography (TLC).

  • Acidic Workup: The reaction is carefully quenched with a weak acid (e.g., saturated aqueous ammonium chloride) or dilute hydrochloric acid. This step protonates the intermediate enolate to yield the final β-keto ester product.

  • Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Final Purification: The crude product is purified using column chromatography on silica gel to yield the pure Ethyl 2-oxo-3-(quinolin-2-yl)propanoate.[5]

Physicochemical Data
PropertyValueSource
Molecular Formula C₁₄H₁₃NO₃[5]
Molecular Weight 243.26 g/mol [5]
Appearance Orange or pale yellow solid[5]
Melting Point 132-134 °C[5]
Solubility Soluble in chloroform, ethyl acetate, and other common organic solvents.[5]

Structural Elucidation: Tautomerism and Spectroscopic Characterization

A critical feature of this compound is its existence in tautomeric forms. While it can be drawn as a β-keto ester, crystallographic and solution-state studies have shown that the enaminone tautomer, (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-ylidene)propanoate, is the predominant and more stable form.[5] This stability is attributed to the formation of an intramolecular N—H···O hydrogen bond and extended conjugation.[5]

Tautomerism cluster_keto Keto Form cluster_enaminone Enaminone Form (Predominant) Keto Keto Enaminone Enaminone Keto->Enaminone Tautomerization Enaminone->Keto

Caption: Keto-Enaminone tautomerism of the title compound.

Spectroscopic Confirmation:

  • ¹H NMR: The spectrum would confirm the enaminone form, showing a characteristic N-H proton signal and distinct signals for the vinyl proton and the quinoline ring protons.

  • ¹³C NMR: Will display signals for the two carbonyl carbons (ketone and ester), the carbons of the quinoline ring system, and the ethyl ester group.

  • Mass Spectrometry (MS): The molecular ion peak ([M]+ or [M+H]+) will confirm the molecular weight of 243.26 Da.[5]

  • Infrared (IR) Spectroscopy: Will show characteristic stretching frequencies for the N-H bond, the conjugated C=O groups, and the C=C bonds of the aromatic system.

Applications in Drug Development and Medicinal Chemistry

This compound is not an end-product but a strategic starting material. Its true value lies in its potential as a scaffold for building libraries of novel drug candidates.

Precursor for Novel Heterocycles

The 1,3-dicarbonyl-like functionality of the enaminone form is a powerful tool for constructing new heterocyclic rings, which are often associated with diverse pharmacological activities. For example, condensation reactions with dinucleophiles like hydrazines or hydroxylamine can lead to the formation of pyrazole or isoxazole rings fused to the quinoline core.

Potential Antimicrobial Agents

While data on the title compound is specific, related isomers like ethyl 2-(quinolin-4-yl)propanoates have demonstrated potent antimicrobial activity, particularly against Helicobacter pylori.[9] This suggests that the quinoline-propanoate scaffold is a promising area for the development of new anti-infective agents. The mechanism may involve intracellular targets, as some quinoline derivatives are known to inhibit DNA supercoiling in bacteria.[9]

Development of Kinase and Enzyme Inhibitors

The quinoline core is present in several clinically approved tyrosine kinase inhibitors.[4][10] The α-keto ester moiety can act as a reactive "warhead," capable of forming covalent or strong non-covalent interactions with nucleophilic residues (e.g., cysteine, serine) in the active sites of enzymes. This makes the compound an attractive starting point for developing targeted covalent inhibitors.

Workflow for Developing a Targeted Inhibitor:

workflow A Synthesis & Characterization of Ethyl 2-oxo-3- (quinolin-2-yl)propanoate B Target Selection (e.g., Kinase, Protease) A->B C Initial Biochemical Screen (IC50 Determination) B->C D Hit Validation (Cell-based Assays) C->D E Lead Optimization (SAR) - Modify Quinoline Core - Modify Propanoate Chain D->E Iterative Cycles F Mechanism of Action Studies (e.g., Crystallography, Kinetics) D->F E->C G Preclinical Development F->G

Caption: A typical workflow for drug discovery starting from the title scaffold.

Conclusion and Future Outlook

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate is more than a single molecule; it is a gateway to a vast chemical space of potential therapeutic agents. Its straightforward synthesis from readily available starting materials, combined with the proven biological relevance of the quinoline scaffold, makes it an exceptionally valuable tool for drug discovery.[11][12] The presence of the reactive enaminone side chain provides a versatile handle for synthetic diversification.

Future research efforts should focus on leveraging this scaffold to build and screen compound libraries against a range of therapeutic targets, including bacterial enzymes, protein kinases, and proteases. The insights provided in this guide offer a solid, scientifically-grounded foundation for initiating such research, paving the way for the discovery of next-generation medicines.

References

  • Black, D. StC., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(3), 3227-3240. [Link]

  • Aleksanyan, I. L., et al. (2026, Jan 14). Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates. ResearchGate. [Link]

  • Ośmiałowski, B., et al. (2007). (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-ylidene)propanoate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 3), o1599–o1601. [Link]

  • Youssif, B. G. M., et al. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS Omega. [Link]

  • Singh, P., et al. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • El-Sayed, M. A.-A., et al. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. National Institutes of Health. [Link]

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  • Li, B., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 8(7), 6889–6898. [Link]

  • Wang, L., et al. (2019). Biologically active quinoline and quinazoline alkaloids part I. MedChemComm, 10(5), 677-693. [Link]

  • Patel, K., et al. (2019). PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. Journal of Emerging Technologies and Innovative Research (JETIR), 6(1). [Link]

  • OpenStax. (2023). 23.8 Mixed Claisen Condensations. Organic Chemistry. [Link]

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  • Yale Chemistry. (2006). CHEM 330 Topics Discussed on Sept. 21. [Link]

  • Szałkowska, D., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2541. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

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Exploratory

A Comprehensive Guide to the Structural Elucidation of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate

Introduction: The Analytical Challenge of a Privileged Scaffold The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of a Privileged Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1][2][3] Its presence in both natural products and synthetic drugs underscores the importance of robust methods for the synthesis and characterization of novel quinoline derivatives.[4][5] This guide focuses on the definitive structural elucidation of a specific derivative, Ethyl 2-oxo-3-(quinolin-2-yl)propanoate.

The analytical journey for this molecule is particularly insightful as it presents a classic case of keto-enol tautomerism, a common feature in β-dicarbonyl and related systems.[6] The primary challenge is not merely to confirm the atomic connectivity but to ascertain the dominant tautomeric form under standard analytical conditions. As we will demonstrate, this molecule preferentially exists as its more stable enaminone tautomer, (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-ylidene)propanoate.[7]

This document provides a holistic, multi-technique strategy, grounded in the principles of modern analytical chemistry, to unambiguously determine the structure of this compound.[8][9][10] We will proceed through a logical workflow, explaining the causality behind each experimental choice and demonstrating how data from orthogonal techniques are synthesized to build an irrefutable structural proof.

Part 1: Foundational Analysis - Confirming the Molecular Blueprint

Before delving into the intricacies of molecular connectivity and tautomerism, the first principle of structure elucidation is to confirm the elemental composition and molecular weight. This step is the bedrock upon which all subsequent interpretations are built.

High-Resolution Mass Spectrometry (HRMS)

Expert Rationale: HRMS is the initial and most critical step. It provides the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula, ruling out other potential elemental compositions that might have the same nominal mass. For a compound emerging from a synthetic route, this analysis immediately validates the success of the intended reaction.

Expected Data: For Ethyl 2-oxo-3-(quinolin-2-yl)propanoate, the molecular formula is C₁₄H₁₃NO₃. The expected monoisotopic mass would be calculated, and the HRMS instrument (e.g., ESI-TOF) should provide a measured mass that aligns with this calculated value within a very narrow error margin (e.g., < 5 ppm).

Table 1: Predicted HRMS Data for C₁₄H₁₃NO₃

Ion SpeciesCalculated Exact Mass
[M+H]⁺244.0917
[M+Na]⁺266.0736
[M-H]⁻242.0772

Interpretation: An observed [M+H]⁺ peak at m/z 244.0917 would provide high confidence in the elemental formula C₁₄H₁₃NO₃, confirming that the target molecule has been synthesized.

Infrared (IR) Spectroscopy

Expert Rationale: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For our target, IR is instrumental in providing the first piece of evidence regarding the dominant tautomeric form. The position of carbonyl (C=O) and potential N-H or O-H stretches are highly diagnostic.

Expected Data & Interpretation: If the molecule existed in the keto form, we would expect two distinct C=O stretching frequencies: one for the α-keto group (~1725 cm⁻¹) and one for the ester (~1740 cm⁻¹).[11] However, for the more stable enaminone tautomer, the electronic landscape changes significantly. The structure features an intramolecular hydrogen bond between the N-H group and the ketone's oxygen, and the system is conjugated. This leads to a different and highly characteristic IR spectrum:

  • N-H Stretch: A broad absorption in the range of 3100-3300 cm⁻¹, indicative of a hydrogen-bonded N-H group.

  • C=O Stretches: The conjugation and hydrogen bonding will lower the vibrational frequencies of the carbonyl groups. We would expect to see absorptions in the 1650-1720 cm⁻¹ range.

  • C=C Stretch: A sharp peak around 1600-1640 cm⁻¹ corresponding to the vinyl C=C bond and the aromatic ring.

The presence of a clear N-H stretch and the shift of the carbonyl bands to lower wavenumbers are strong preliminary indicators of the enaminone structure.

Part 2: The Definitive Proof - A Multi-dimensional NMR Approach

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[12][13][14] A systematic approach using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the complete and unambiguous assignment of all proton and carbon signals, confirming both the connectivity and the tautomeric form.

First, let us visualize the proposed structure and its standard numbering convention, which will be used for all spectral assignments.

Caption: Logical workflow for comprehensive structure elucidation using a suite of NMR experiments.

Predicted ¹H and ¹³C NMR Data

The following table summarizes the expected chemical shifts (δ) in ppm for the enaminone tautomer. These predictions are based on established values for quinoline systems and α,β-unsaturated esters. [15][16] Table 2: Predicted NMR Assignments for the Enaminone Tautomer (in CDCl₃)

Atom No.¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)DEPT-135
N1-H~12.0 (broad s, 1H)--
C3~7.5 (d, 1H)~120.0CH
C4~7.0 (d, 1H)~115.0CH
C5~7.3 (t, 1H)~128.0CH
C6~7.1 (t, 1H)~123.0CH
C7~7.4 (d, 1H)~130.0CH
C8~7.8 (d, 1H)~118.0CH
C11~6.0 (s, 1H)~95.0CH
C12-H₂~4.2 (q, 2H)~61.0CH₂
C13-H₃~1.3 (t, 3H)~14.0CH₃
C2-~155.0C
C4a-~138.0C
C8a-~140.0C
C9-~165.0C
C10-~190.0C

Interpretation and Key Signatures:

  • N-H Proton: The most telling signal is the highly deshielded, broad singlet around 12 ppm for the N-H proton, indicative of strong intramolecular hydrogen bonding. Its presence is definitive proof of the enaminone tautomer.

  • Vinyl Proton (H11): A singlet around 6.0 ppm confirms the C=CH-C(O) moiety.

  • Aromatic Protons: The signals between 7.0-7.8 ppm will show characteristic doublet and triplet splitting patterns, which can be fully assigned using 2D NMR.

  • Ethyl Group: A classic quartet and triplet pattern for the -O-CH₂-CH₃ group will be clearly visible.

  • Carbonyl Carbons: The two C=O carbons (C9 and C10) will appear far downfield in the ¹³C spectrum, typically >160 ppm.

The Power of 2D NMR: Connecting the Pieces

While 1D NMR provides the list of ingredients, 2D NMR provides the assembly instructions.

  • COSY (¹H-¹H Correlation): This experiment will reveal which protons are spin-coupled (typically on adjacent carbons). We expect to see correlations between H3-H4, H5-H6, H6-H7, H7-H8, and crucially, between the ethyl protons H12 and H13. The lack of correlation to H11 will confirm it is a singlet.

  • HSQC (¹H-¹³C Correlation): This experiment maps each proton to its directly attached carbon, allowing for the unambiguous assignment of all CH, CH₂, and CH₃ carbons listed in Table 2.

  • HMBC (¹H-¹³C Long-Range Correlation): This is the ultimate tool for confirming the molecular backbone. It reveals correlations between protons and carbons that are 2 or 3 bonds away.

Caption: Key expected HMBC correlations to confirm the molecular backbone and enaminone tautomer.

Critical HMBC Correlations for Structural Proof:

  • N-H to C11, C2, and C8a: The correlation from the N-H proton to the vinyl carbon C11 is irrefutable evidence for the enaminone tautomer.

  • H11 to C2, C3, and C10: This connects the propanoate side chain to the quinoline ring at the C2 position and confirms the α,β-unsaturated keto-ester system.

  • H12 to C9: This confirms the ethyl group is part of the ester functionality.

  • H3 to C11: This further solidifies the link between the side chain and the heterocyclic ring.

Part 3: Mass Spectrometry Fragmentation Analysis

Expert Rationale: Beyond providing the molecular formula, mass spectrometry (MS) with electron impact (EI) or collision-induced dissociation (CID) reveals characteristic fragmentation patterns that can further corroborate the proposed structure. [17]The fragmentation pathways are governed by the stability of the resulting ions and neutral losses. [18][19] Predicted Fragmentation Pathways:

  • Loss of the Ethoxy Radical (•OCH₂CH₃): A common fragmentation for ethyl esters is the cleavage of the C-O bond, leading to the loss of a 45 Da radical and the formation of a stable acylium ion.

    • [M]⁺• → [M - 45]⁺

  • Loss of Ethanol (CH₃CH₂OH): A McLafferty-type rearrangement could potentially lead to the loss of a neutral ethanol molecule (46 Da).

  • Cleavage of the Side Chain: Scission between C2 and C11 could lead to a quinoline-containing fragment ion.

The observation of these specific fragments provides an additional layer of structural confirmation that is independent of NMR data.

Part 4: Detailed Experimental Protocols

Trustworthiness through Reproducibility: The following protocols are provided as a template for acquiring high-quality data for this specific molecule.

Protocol 4.1: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Note: DMSO-d₆ is often preferred for ensuring the observation of exchangeable protons like N-H.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR: Acquire using a proton-decoupled pulse program, a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for good signal-to-noise.

  • DEPT-135: Use a standard DEPT-135 pulse program to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals. [20]6. 2D Experiments (COSY, HSQC, HMBC): Utilize standard gradient-selected (gCOSY, gHSQC, gHMBC) pulse programs. Optimize the HMBC experiment for a long-range coupling constant of 8 Hz to emphasize 2- and 3-bond correlations.

Protocol 4.2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Instrument: An ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.

  • Acquisition: Infuse the sample directly into the source. Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions. Calibrate the instrument using a known standard immediately before the run to ensure high mass accuracy.

Protocol 4.3: Infrared (IR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR (Attenuated Total Reflectance) accessory.

  • Instrument: An FTIR (Fourier Transform Infrared) spectrometer.

  • Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹. Perform a background scan first, then scan the sample (typically 16-32 scans are co-added).

Conclusion

The structural elucidation of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate is a prime example of a systematic, multi-technique approach. While the initial synthesis suggests a particular connectivity, the potential for tautomerism introduces a critical ambiguity that must be resolved experimentally.

Through a logical workflow beginning with HRMS to confirm the molecular formula, followed by IR spectroscopy to provide initial evidence of the enaminone form, the structure is ultimately and definitively proven by a comprehensive suite of 1D and 2D NMR experiments. The key diagnostic signals—most notably the downfield N-H proton in the ¹H NMR spectrum and the crucial long-range correlations in the HMBC spectrum—converge to provide an unambiguous and self-consistent proof of the (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-ylidene)propanoate structure. This rigorous analytical process ensures the scientific integrity required for advancing compounds in research and drug development pipelines.

References

  • Aleksanyan, I. L., et al. (2026). Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates.
  • Beilstein Archives. (2021). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of azirid.
  • Youssif, B. G., et al. (n.d.).
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  • University of Southampton. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)
  • MDPI. (n.d.). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
  • Nasir, W., et al. (n.d.). Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate.
  • NIH. (n.d.). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)
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Exploratory

Tautomeric Equilibrium in Ethyl 2-oxo-3-(quinolin-2-yl)propanoate: A Technical Guide for Advanced Drug Discovery

Abstract Ethyl 2-oxo-3-(quinolin-2-yl)propanoate, a heterocyclic β-keto ester, stands as a molecule of significant interest in contemporary drug discovery and medicinal chemistry.[1] Its structural complexity, characteri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate, a heterocyclic β-keto ester, stands as a molecule of significant interest in contemporary drug discovery and medicinal chemistry.[1] Its structural complexity, characterized by the presence of a quinoline nucleus appended to a reactive β-keto ester moiety, gives rise to a fascinating and functionally critical phenomenon: tautomerism. This guide provides an in-depth exploration of the potential tautomeric equilibria in this molecule, moving beyond a simple description to offer a mechanistic understanding crucial for researchers in organic chemistry, pharmacology, and drug development. We will dissect the intricate interplay of keto-enol and imine-enamine tautomerism, elucidate the key factors governing the equilibrium, and provide robust experimental and computational protocols for its investigation.

Introduction: The Significance of Tautomerism in Drug Design

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for molecular recognition, reactivity, and bioavailability. For drug development professionals, a comprehensive understanding of a molecule's tautomeric behavior is not merely academic; it is a prerequisite for rational drug design. The ability of a molecule to exist in different tautomeric forms can significantly influence its pharmacokinetic and pharmacodynamic profiles, including its ability to bind to target receptors, its metabolic stability, and its solubility.

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate is a prime candidate for such detailed investigation. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] The appended β-keto ester functionality introduces a site of rich chemical reactivity and the potential for multiple tautomeric forms. A thorough characterization of its tautomeric landscape is therefore essential for unlocking its full therapeutic potential.

The Tautomeric Landscape of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate

The unique structural arrangement of ethyl 2-oxo-3-(quinolin-2-yl)propanoate allows for two primary types of tautomerism to occur: keto-enol tautomerism within the β-keto ester side chain, and a more complex imine-enamine tautomerism involving the quinoline ring.

Keto-Enol Tautomerism

The β-keto ester moiety can exist in equilibrium between the keto form and two possible enol forms, (E)- and (Z)-enol. This equilibrium is a classic example of proton transfer, typically catalyzed by acid or base.[2]

Caption: Keto-Enol Tautomeric Equilibrium.

The stability of the enol form is significantly influenced by the potential for intramolecular hydrogen bonding between the enolic hydroxyl group and the ester carbonyl oxygen, which favors the (Z)-enol isomer. Furthermore, conjugation of the C=C double bond of the enol with the quinoline ring can provide additional stabilization.

Imine-Enamine Tautomerism

The presence of the quinoline ring introduces the possibility of imine-enamine tautomerism. The quinoline nitrogen can participate in a proton shift, leading to the formation of an enamine tautomer. This type of tautomerism is well-documented in 2- and 4-substituted quinolines.[3][4]

Caption: Imine-Enamine Tautomeric Equilibrium.

The equilibrium between the imine and enamine forms is highly dependent on the electronic nature of the substituent at the 2-position of the quinoline ring.

Factors Influencing Tautomeric Equilibrium

The delicate balance between the different tautomeric forms of ethyl 2-oxo-3-(quinolin-2-yl)propanoate is not static but is dynamically influenced by a range of external and internal factors. A thorough understanding of these factors is critical for controlling and predicting the molecule's behavior in different environments.

FactorInfluence on Keto-Enol EquilibriumInfluence on Imine-Enamine EquilibriumRationale
Solvent Polarity Polar solvents can stabilize the more polar keto form. Non-polar solvents and intramolecular H-bonding favor the enol form.[5][6]Polar solvents tend to stabilize the more polar imine form.Solvation energies play a key role in stabilizing the more polar tautomer.[5]
pH Both acid and base can catalyze the interconversion. The enolate form is favored under basic conditions.[2]The equilibrium is sensitive to pH, with protonation of the quinoline nitrogen influencing the position.Protonation or deprotonation alters the electronic landscape of the molecule.
Temperature The effect of temperature on the equilibrium constant is system-dependent.[7]Generally, an increase in temperature can favor the formation of the less stable tautomer.The thermodynamics of the equilibrium (ΔH and ΔS) dictate the temperature dependence.
Concentration Intermolecular hydrogen bonding at high concentrations can affect the equilibrium.Concentration effects are generally less pronounced than for keto-enol tautomerism.Changes in intermolecular interactions can shift the equilibrium.[8]

Experimental and Computational Characterization of Tautomers

A multi-pronged approach combining spectroscopic techniques and computational modeling is essential for a comprehensive understanding of the tautomeric equilibrium of ethyl 2-oxo-3-(quinolin-2-yl)propanoate.

Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for distinguishing between tautomers.[8][9] The chemical shifts of the protons involved in the tautomerism, such as the α-hydrogen and the enolic proton, are highly informative. For instance, the disappearance of the α-proton signal and the appearance of a new signal for the enolic proton are clear indicators of enolization. Variable temperature and solvent-dependent NMR studies can provide quantitative data on the equilibrium constants.[5][7]

UV-Vis Spectroscopy: The different electronic configurations of the tautomers result in distinct UV-Vis absorption spectra. The enol form, with its extended conjugation, is expected to absorb at a longer wavelength compared to the keto form. This technique is particularly useful for studying the kinetics of tautomerization.[10]

Infrared (IR) Spectroscopy: The keto and enol forms exhibit characteristic vibrational frequencies. The keto form will show a strong C=O stretching band, while the enol form will display O-H and C=C stretching bands.

Computational Modeling

Density Functional Theory (DFT) calculations are an invaluable tool for predicting the relative stabilities of the different tautomers and for understanding the factors that influence the equilibrium.[11][12] By calculating the Gibbs free energies of the keto, enol, imine, and enamine forms in the gas phase and in different solvents (using implicit solvent models), it is possible to predict the position of the tautomeric equilibrium.[11][12]

Computational_Workflow cluster_0 Structure Preparation cluster_1 DFT Calculations cluster_2 Analysis Start Initial 3D Structures of Tautomers GeomOpt Geometry Optimization Start->GeomOpt FreqCalc Frequency Calculation GeomOpt->FreqCalc EnergyCalc Single Point Energy Calculation FreqCalc->EnergyCalc Thermochem Thermochemical Analysis EnergyCalc->Thermochem Equilibrium Equilibrium Constant Prediction Thermochem->Equilibrium

Caption: Computational Workflow for Tautomer Analysis.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.[13][14] While this does not directly reflect the equilibrium in solution, it provides a crucial reference point and can reveal the influence of crystal packing forces on tautomer stability.

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis of Tautomeric Equilibrium
  • Sample Preparation: Prepare a series of solutions of ethyl 2-oxo-3-(quinolin-2-yl)propanoate in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD) at a concentration of approximately 10 mg/mL.

  • ¹H NMR Acquisition: Acquire ¹H NMR spectra for each solution at room temperature (298 K).

  • Integration and Analysis: Integrate the signals corresponding to the α-proton of the keto form and the enolic proton of the enol form. The ratio of the integrals provides the keto:enol ratio.

  • Variable Temperature Study: For a selected solvent, acquire ¹H NMR spectra at a range of temperatures (e.g., 273 K to 323 K) to investigate the temperature dependence of the equilibrium.

  • Data Interpretation: Calculate the equilibrium constant (K_T = [enol]/[keto]) at each temperature and use the van't Hoff equation to determine the enthalpy (ΔH°) and entropy (ΔS°) of tautomerization.

Protocol 2: UV-Vis Spectroscopic Monitoring of Tautomerization Kinetics
  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a non-polar solvent where the keto form is expected to dominate (e.g., hexane).

  • Kinetic Run: Rapidly inject a small aliquot of the stock solution into a cuvette containing a polar solvent (e.g., methanol) pre-equilibrated at a specific temperature in a UV-Vis spectrophotometer.

  • Data Acquisition: Immediately start recording the absorbance at the λ_max of the enol tautomer as a function of time.

  • Data Analysis: Fit the resulting kinetic trace to a first-order rate equation to determine the rate constant for the keto-to-enol tautomerization.

Conclusion and Future Perspectives

The tautomeric behavior of ethyl 2-oxo-3-(quinolin-2-yl)propanoate is a complex interplay of structural and environmental factors. A comprehensive understanding of this phenomenon is paramount for its successful development as a therapeutic agent. The methodologies and protocols outlined in this guide provide a robust framework for the detailed characterization of its tautomeric landscape. Future research should focus on correlating the observed tautomeric preferences with biological activity, paving the way for the rational design of next-generation quinoline-based therapeutics with optimized efficacy and safety profiles.

References

  • Majumdar, P., et al. (2011). Synthesis and keto-enol tautomerism of ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate. ResearchGate. Available at: [Link]

  • El-Sayed, M. A., et al. (2020). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. National Institutes of Health. Available at: [Link]

  • Aleksanyan, I. L., et al. (2026). Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates. ResearchGate. Available at: [Link]

  • Nasir, W., et al. (2010). Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate. ResearchGate. Available at: [Link]

  • Fukata, G., O'Brien, C., & O'Ferrall, R. A. M. (1979). Enamine–imine tautomerism of benzyl- and phenacyl-quinolines. RSC Publishing. Available at: [Link]

  • Al-Soud, Y. A., et al. (2019). Stereoselective Synthesis and X-ray Structure Determination of Novel 1,2-dihydroquinolinehydrazonopropanoate Derivatives. ResearchGate. Available at: [Link]

  • Krylov, A. S., et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters. Available at: [Link]

  • Sarkar, A., & Chakravarty, C. (2017). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. ResearchGate. Available at: [Link]

  • Al-Hourani, B. J., et al. (2018). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. National Institutes of Health. Available at: [Link]

  • Burdett, J. K., & Rogers, J. R. (1964). Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds. ACS Publications. Available at: [Link]

  • Walsh Medical Media. (2023). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. Available at: [Link]

  • O'Ferrall, R. A. M., & Kresge, A. J. (1979). The mechanism of imine–enamine tautomerism of 2- and 4-phenacylquinolines. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. Available at: [Link]

  • Al-Majidi, S. M. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry. Available at: [Link]

  • Abraham, M. H., et al. (1988). Solvent effects in organic chemistry—recent developments. Canadian Science Publishing. Available at: [Link]

  • de Paz, J. L. G., et al. (2005). Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone. Organic & Biomolecular Chemistry. Available at: [Link]

  • Rogers, M. T., & Burdett, J. L. (1965). Keto—Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. III. Studies of Proton Chemical Shifts and Equilibrium Constants at Different Temperatures. The Journal of Physical Chemistry. Available at: [Link]

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Foundational

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate: A Technical Guide for Drug Development Professionals

Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a "privileged structure" in the realm of medicinal chemistry.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a "privileged structure" in the realm of medicinal chemistry.[1] This nitrogen-containing heterocyclic aromatic compound is not merely a synthetic curiosity but a recurring motif in a multitude of natural products and pharmacologically active substances.[2][3] Its inherent chemical properties and the versatility with which it can be functionalized have made it a cornerstone for the development of therapeutic agents across a wide spectrum of diseases.[4] Derivatives of quinoline have demonstrated a remarkable range of biological activities, including potent anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][4][5][6] This broad utility has cemented the quinoline scaffold as a critical component in the modern drug discovery and development pipeline.[2][5]

This technical guide focuses on a specific, yet highly promising, derivative: Ethyl 2-oxo-3-(quinolin-2-yl)propanoate . This molecule, featuring a quinoline core appended with a reactive α-keto ester moiety, presents a unique chemical architecture ripe for exploration by researchers and drug development professionals. We will delve into its synthesis, chemical characteristics, and potential as a versatile building block for novel therapeutics.

Synthesis and Chemical Properties

The synthesis of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate, and more specifically its tautomeric enaminone form, has been successfully achieved. Understanding the synthetic pathway is crucial for its production and subsequent derivatization.

Synthetic Pathway: From 2-Lithiomethylquinoline and Diethyl Oxalate

The preparation of (Z)-Ethyl 2-oxo-3-(quinolin-2(1H)-ylidene)propanoate is accomplished through the reaction of equimolar quantities of 2-lithiomethylquinoline and diethyl oxalate.[7] This method provides a direct route to the enaminone tautomer of the target compound.

G cluster_reactants Reactants cluster_product Product 2-Lithiomethylquinoline 2-Lithiomethylquinoline Reaction_Step Reaction 2-Lithiomethylquinoline->Reaction_Step Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Reaction_Step Product_Tautomer (Z)-Ethyl 2-oxo-3-(quinolin-2(1H)-ylidene)propanoate Reaction_Step->Product_Tautomer

Caption: Synthesis of (Z)-Ethyl 2-oxo-3-(quinolin-2(1H)-ylidene)propanoate.

Experimental Protocol: Synthesis of (Z)-Ethyl 2-oxo-3-(quinolin-2(1H)-ylidene)propanoate

This protocol is based on the literature describing the synthesis of the enaminone tautomer.[7]

Materials:

  • 2-Lithiomethylquinoline

  • Diethyl oxalate

  • Anhydrous suitable solvent (e.g., Tetrahydrofuran)

  • Ethanol (for recrystallization)

  • Standard glassware for anhydrous reactions

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-lithiomethylquinoline in the anhydrous solvent.

  • Cool the solution to an appropriate temperature (typically -78 °C) using a dry ice/acetone bath.

  • To this cooled solution, add an equimolar amount of diethyl oxalate dropwise while maintaining the temperature.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for a specified time until the reaction is complete (monitored by TLC).

  • Quench the reaction by the careful addition of a suitable quenching agent (e.g., saturated aqueous ammonium chloride).

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield single crystals of (Z)-Ethyl 2-oxo-3-(quinolin-2(1H)-ylidene)propanoate.[7]

Structural Elucidation and Physicochemical Properties

The product of the aforementioned synthesis exists predominantly in the enaminone tautomeric form, (Z)-Ethyl 2-oxo-3-(quinolin-2(1H)-ylidene)propanoate, as confirmed by X-ray crystallography.[7] This tautomerism is a key feature of the molecule's chemical behavior.

PropertyValueReference
Molecular FormulaC14H13NO3[7]
Molecular Weight243.25 g/mol [7]
Melting Point132–134 °C (from Ethanol)[7]
Crystalline FormOrange blocks[7]
Tautomeric Form in Crystal(Z)-enaminone[7]

The crystal structure reveals an intramolecular N—H⋯O hydrogen bond, which stabilizes the Z configuration.[7] This inherent stability of the enaminone form is an important consideration for its handling and subsequent reactions.

Potential for Derivatization and as a Synthetic Intermediate

The true potential of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate lies in its utility as a versatile synthetic intermediate. The presence of multiple reactive sites—the quinoline ring, the ketone, and the ester—opens up a vast chemical space for the generation of diverse molecular libraries.

Reactivity of the α-Keto Ester Moiety

The α-keto ester functionality is a well-known reactive handle in organic synthesis. It can participate in a variety of chemical transformations, including:

  • Hydrazone and Oxime Formation: The ketone can react with hydrazine derivatives or hydroxylamine to form hydrazones and oximes, respectively. This is a common strategy for introducing further diversity and modulating biological activity, as seen in the derivatization of analogous quinoxaline structures.[8]

  • Heterocycle Formation: The 1,2-dicarbonyl system is a classic precursor for the synthesis of various heterocyclic rings, such as quinoxalines and pyrazines, which themselves are known to possess a wide range of biological activities.[9]

  • Reduction: The ketone can be selectively reduced to a hydroxyl group, introducing a chiral center and altering the molecule's three-dimensional structure and hydrogen bonding capabilities.

  • Ester Hydrolysis and Amidation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides by reaction with various amines.[6][10] These modifications can significantly impact the compound's pharmacokinetic properties, such as solubility and cell permeability.

G cluster_derivatives Potential Derivatives Core_Molecule Ethyl 2-oxo-3- (quinolin-2-yl)propanoate Hydrazone Hydrazones/ Oximes Core_Molecule->Hydrazone Reaction at Ketone Heterocycles Fused Heterocycles Core_Molecule->Heterocycles Cyclocondensation Alcohol Secondary Alcohol Core_Molecule->Alcohol Selective Reduction Amides Amides Core_Molecule->Amides Reaction at Ester

Caption: Potential derivatization pathways for Ethyl 2-oxo-3-(quinolin-2-yl)propanoate.

Anticipated Biological Significance and Therapeutic Potential

While specific biological data for Ethyl 2-oxo-3-(quinolin-2-yl)propanoate is not extensively reported, the well-established pharmacological profile of the quinoline nucleus allows for informed predictions of its potential therapeutic applications.[1][5]

Anticancer Activity

The quinoline scaffold is a prominent feature in numerous anticancer agents.[1][6] Quinoline derivatives can exert their antiproliferative effects through various mechanisms, including DNA binding, inhibition of DNA synthesis, and induction of oxidative stress.[5] Furthermore, related quinoline-3-carboxylate derivatives have been developed as dual inhibitors of EGFR and HER-2, showing potent activity against breast and colon cancer cell lines.[11] Given this precedent, Ethyl 2-oxo-3-(quinolin-2-yl)propanoate and its derivatives are strong candidates for evaluation as novel anticancer agents. The α-keto ester side chain offers a unique point for modification to optimize binding to cancer-related targets.

Antimicrobial and Anti-infective Properties

Quinolines have a long history in the fight against infectious diseases, most notably as antimalarials.[4][12] The quinoline core is also found in compounds with antibacterial and antimycobacterial activity.[5] For instance, certain substituted ethyl 2-(quinolin-4-yl)propanoates have shown modest antimicrobial activity, including against Helicobacter pylori.[13] The structural features of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate make it and its derivatives worthy of investigation for activity against a range of bacterial and parasitic pathogens.

Anti-inflammatory and Other Activities

The therapeutic reach of quinolines extends to anti-inflammatory, anticonvulsant, and antiviral applications.[1][5] The versatility of the quinoline ring system allows for the fine-tuning of its pharmacological profile through substitution. Therefore, a library of compounds derived from Ethyl 2-oxo-3-(quinolin-2-yl)propanoate could be screened to identify novel leads for a variety of therapeutic areas.

Conclusion and Future Directions

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate is a molecule of significant interest for medicinal chemists and drug development professionals. Its straightforward synthesis and the presence of multiple reactive functional groups make it an ideal starting point for the creation of diverse chemical libraries. The strong body of evidence supporting the broad biological activity of the quinoline scaffold provides a compelling rationale for the exploration of this compound and its derivatives as potential therapeutic agents. Future research should focus on a systematic exploration of its derivatization, followed by comprehensive screening against a panel of biological targets, particularly in the areas of oncology and infectious diseases. The insights gained from such studies will undoubtedly contribute to the ongoing legacy of the quinoline nucleus in modern medicine.

References

  • ResearchGate. (2026, January 15). Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates. Available from: [Link]

  • National Institutes of Health. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. Available from: [Link]

  • National Institutes of Health. (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-ylidene)propanoate. Available from: [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Publishing. Available from: [Link]

  • ResearchGate. Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate. Available from: [Link]

  • ACS Publications. (2024, July 16). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS Omega. Available from: [Link]

  • Beilstein Archives. (2021, November 16). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of azirid. Available from: [Link]

  • MDPI. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Available from: [Link]

  • National Institutes of Health. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Available from: [Link]

  • Pramana Research Journal. (2019, August 23). QUINOLINE: ITS SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES. Available from: [Link]

  • MDPI. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. Available from: [Link]

  • PubChem. Ethyl 3-oxo-3-(pyridin-2-yl)propanoate. Available from: [Link]

  • Wikipedia. Quinoline. Available from: [Link]

  • ChemSynthesis. ethyl 3-(4-oxo-1,4-dihydro-2-quinolinyl)propanoate. Available from: [Link]

  • PubMed. (2021, April). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic Chemistry, 109, 104639. Available from: [Link]

  • ResearchGate. (2025, August 6). Quinoline derivative and their pharmacological & medicinal potential. Available from: [Link]

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Exploratory

The Quinoline Core: A Legacy of Discovery and a Future of Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction to the Quinoline Scaffold Quinoline, a heterocyclic aromatic organic compound with the chemical formula C₉H₇N, repr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to the Quinoline Scaffold

Quinoline, a heterocyclic aromatic organic compound with the chemical formula C₉H₇N, represents a cornerstone in the architecture of medicinal chemistry and materials science.[1] Structurally, it consists of a benzene ring fused to a pyridine ring at the α and β positions, a configuration that imparts a unique profile of chemical reactivity and biological activity.[2] First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, this seemingly simple bicyclic heterocycle has become the foundational scaffold for a vast array of synthetic and naturally occurring compounds with profound impacts on human health and technology.[3] From the pivotal antimalarial drug quinine to modern anticancer agents and organic light-emitting diodes (OLEDs), the quinoline nucleus is a testament to the power of heterocyclic chemistry in addressing complex scientific challenges.[3][4] This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of quinoline compounds, offering field-proven insights for professionals engaged in drug development and chemical research.

Part 1: The Genesis of Quinoline - From Coal Tar to Alkaloid Chemistry

The story of quinoline begins not in a pristine laboratory, but in the complex, tarry residue of coal processing. In 1834, German chemist Friedlieb Ferdinand Runge first isolated a colorless, hygroscopic liquid from coal tar, which he named "leukol" (from the Greek for "white oil").[1] Coal tar, a byproduct of coke production, remains a principal commercial source of quinoline to this day.[1][5]

A parallel discovery unfolded in 1842 when French chemist Charles Gerhardt obtained a similar compound through the dry distillation of the alkaloid quinine with potassium hydroxide.[1] He named this substance "Chinoilin" or "Chinolein."[1] Initially, Runge's "leukol" and Gerhardt's "Chinoilin" were thought to be distinct isomers due to differences in their reactivity.[1] However, the astute German chemist August Hoffmann later demonstrated that these discrepancies arose from contaminants and that the two compounds were, in fact, identical.[1] This unification of discoveries was a pivotal moment, establishing a crucial link between the industrial byproduct of coal tar and the medicinally vital alkaloids derived from the cinchona tree.[6]

The name "quinoline" itself, derived from quinine, was eventually adopted, cementing its historical connection to one of the most important natural medicines. Quinine, isolated from the bark of the Cinchona tree in 1820, was the first effective treatment for malaria and its discovery marked the dawn of chemotherapy for infectious diseases.[4][7] The realization that this potent therapeutic agent contained the quinoline scaffold spurred intense scientific interest in this heterocyclic system, laying the groundwork for the development of synthetic quinoline-based drugs that would later save millions of lives.[8]

Part 2: The Dawn of Synthetic Quinoline Chemistry

The elucidation of quinoline's structure and its connection to vital natural products ignited a quest among organic chemists to develop methods for its synthesis in the laboratory. This era, in the late 19th century, gave rise to a series of named reactions that are still fundamental to heterocyclic chemistry today. These classical syntheses provided access to a wide range of substituted quinolines, enabling systematic investigations into their structure-activity relationships.

Key Synthetic Methodologies: A Comparative Overview

The classical methods for quinoline synthesis, while foundational, often required harsh reaction conditions. Modern advancements have focused on improving efficiency, yields, and environmental sustainability.[3]

Synthesis MethodYearKey ReactantsCatalyst/ConditionsTypical Products
Skraup Synthesis 1880Aniline, glycerol, sulfuric acid, oxidizing agent (e.g., nitrobenzene)FeSO₄ (moderator)Unsubstituted or substituted quinolines
Doebner-von Miller 1881Aniline, α,β-unsaturated carbonyl compoundAcid catalyst (e.g., HCl)2,4-Disubstituted quinolines
Combes Synthesis 1888Aniline, β-diketoneAcid catalyst (e.g., H₂SO₄)2,4-Disubstituted quinolines
Conrad-Limpach 1887Aniline, β-ketoesterThermal condensation4-Hydroxyquinolines (4-quinolones)
Friedländer Synthesis 1882o-Aminoaryl aldehyde or ketone, compound with α-methylene groupAcid or base catalystPolysubstituted quinolines

Part 3: Mechanistic Insights and Experimental Protocols

A deep understanding of the reaction mechanisms is crucial for optimizing synthetic strategies and predicting outcomes. The following sections detail the mechanisms and provide step-by-step protocols for the key classical quinoline syntheses.

The Skraup Synthesis (1880)

Developed by Czech chemist Zdenko Hans Skraup, this reaction is a cornerstone for producing the parent quinoline ring.[9][10] It involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.[10] The reaction is notoriously exothermic and is often moderated with ferrous sulfate.[10]

Causality of Experimental Choices: The sulfuric acid serves a dual purpose: it catalyzes the dehydration of glycerol to acrolein, the key electrophile, and facilitates the cyclization step.[2] The oxidizing agent, traditionally nitrobenzene, is required for the final aromatization of the dihydroquinoline intermediate.[11] Ferrous sulfate is added to control the reaction's vigor, preventing polymerization and improving yield.[10]

  • Preparation: In a fume hood, carefully add 30 mL of concentrated sulfuric acid to a 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

  • Addition of Reactants: To the stirred acid, add 12 g of anhydrous ferrous sulfate, followed by a slow, dropwise addition of 24 mL of aniline.

  • Glycerol Addition: Slowly add 36 mL of glycerol to the mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a manageable temperature.

  • Heating and Reflux: Heat the mixture gently. Once the initial vigorous reaction subsides, heat the mixture to reflux for 3 hours.

  • Work-up: Allow the mixture to cool. Carefully pour the reaction mixture into 500 mL of cold water.

  • Neutralization and Extraction: Make the solution alkaline by the slow addition of a concentrated sodium hydroxide solution. This will precipitate the quinoline. Perform steam distillation to isolate the crude quinoline.

  • Purification: Separate the quinoline from the aqueous distillate and purify by fractional distillation.

The mechanism involves the in-situ formation of acrolein from glycerol, followed by a series of additions and cyclizations.

Skraup_Synthesis Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Δ -2H₂O Michael_Adduct Michael Adduct (Anilinopropanal) Acrolein->Michael_Adduct Michael Addition Aniline Aniline Aniline->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate H⁺ Electrophilic Cyclization Dihydroquinoline 1,2-Dihydroquinoline Cyclized_Intermediate->Dihydroquinoline -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation Oxidant [O] (e.g., Nitrobenzene) Oxidant->Quinoline Doebner_von_Miller Aniline Aniline Conjugate_Adduct Conjugate Adduct Aniline->Conjugate_Adduct Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Unsaturated_Carbonyl->Conjugate_Adduct 1,4-Addition (Michael) Cyclized_Intermediate Cyclized Dihydroquinoline Intermediate Conjugate_Adduct->Cyclized_Intermediate H⁺ Electrophilic Attack on Aniline Ring Substituted_Quinoline Substituted Quinoline Cyclized_Intermediate->Substituted_Quinoline Dehydration & Oxidation

Caption: Doebner-von Miller Reaction Logic.

The Combes Quinoline Synthesis (1888)

The Combes synthesis is a reliable method for preparing 2,4-disubstituted quinolines from the acid-catalyzed condensation of anilines with β-diketones. [12] Causality of Experimental Choices: The use of a β-diketone provides direct access to quinolines with substituents at the 2- and 4-positions. [12]Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, driving the reaction towards the cyclized product. [12]The initial step is the formation of a Schiff base (or enamine) intermediate, which then undergoes intramolecular electrophilic attack on the aniline ring. [12]

  • Preparation: In a flask, mix 9.3 g of aniline with 10 g of acetylacetone.

  • Catalyst Addition: Slowly and carefully add 30 mL of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Heating: After the addition, allow the mixture to stand at room temperature for 1 hour, then heat it on a water bath at 100°C for 15 minutes.

  • Work-up: Cool the reaction mixture and pour it onto 200 g of crushed ice.

  • Neutralization: Carefully neutralize the solution with concentrated ammonium hydroxide until the 2,4-dimethylquinoline separates as an oil.

  • Extraction and Purification: Extract the product with diethyl ether, dry the ethereal solution over anhydrous sodium sulfate, and remove the ether by evaporation. Purify the residue by vacuum distillation.

The reaction proceeds via an enamine intermediate followed by acid-catalyzed cyclization and dehydration. [12]

Combes_Synthesis Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Beta_Diketone β-Diketone Beta_Diketone->Enamine Condensation -H₂O Protonated_Intermediate Protonated Intermediate Enamine->Protonated_Intermediate H⁺ (H₂SO₄) Cyclized_Adduct Cyclized Adduct Protonated_Intermediate->Cyclized_Adduct Intramolecular Electrophilic Substitution Quinoline_Product 2,4-Disubstituted Quinoline Cyclized_Adduct->Quinoline_Product Dehydration -H₂O Conrad_Limpach Aniline Aniline Schiff_Base Schiff Base Intermediate Aniline->Schiff_Base Beta_Ketoester β-Ketoester Beta_Ketoester->Schiff_Base Condensation (ketone carbonyl) ~140°C Cyclization Thermal Cyclization (~250°C) Schiff_Base->Cyclization Quinolone 4-Hydroxyquinoline (4-Quinolone) Cyclization->Quinolone -EtOH

Caption: Conrad-Limpach Synthesis Pathway.

The Friedländer Synthesis (1882)

The Friedländer synthesis is a straightforward and efficient method for producing substituted quinolines by condensing an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or aldehyde).

[13][14]Causality of Experimental Choices: This method is highly convergent, bringing together two key fragments to form the quinoline ring in a single step. T[15]he reaction can be catalyzed by either acid or base. T[14]he choice of catalyst can influence the reaction rate and yield. The key requirement is the presence of an α-methylene group on one of the carbonyl components to enable the necessary aldol-type condensation and subsequent cyclization.

[14]##### Experimental Protocol: Friedländer Synthesis of 2-Phenylquinoline

  • Preparation: In a flask, dissolve 1.21 g of 2-aminobenzophenone and 0.60 g of acetaldehyde in 20 mL of ethanol.

  • Catalyst Addition: Add a few drops of a 10% aqueous sodium hydroxide solution.

  • Reflux: Heat the mixture to reflux for 4 hours.

  • Work-up: Cool the reaction mixture and pour it into water.

  • Isolation: The product, 2-phenylquinoline, will precipitate. Collect the solid by filtration.

  • Purification: Recrystallize the crude product from ethanol.

The mechanism involves an initial aldol-type condensation followed by cyclization and dehydration.

Friedlander_Synthesis

Sources

Foundational

The Therapeutic Promise of Quinoline Esters: A Technical Guide for Drug Development Professionals

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The ester functionalization of this privileged heterocycle has emerged as a compelling strateg...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The ester functionalization of this privileged heterocycle has emerged as a compelling strategy for the development of novel drug candidates with a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and potential therapeutic applications of quinoline esters. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to accelerate the translation of these promising compounds from the laboratory to clinical applications. We will delve into the anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties of quinoline esters, supported by quantitative data, detailed experimental protocols, and mechanistic pathway diagrams.

Introduction: The Quinoline Core and the Significance of Esterification

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a structural motif present in a vast array of natural products and synthetic compounds with significant biological activities.[1] Its inherent physicochemical properties and versatile reactivity make it an ideal scaffold for drug design. Esterification of the quinoline core represents a key chemical modification that can profoundly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule. The introduction of an ester group can modulate lipophilicity, membrane permeability, metabolic stability, and target-binding interactions, often leading to enhanced therapeutic efficacy and a more favorable safety profile.

This guide will provide a comprehensive overview of the burgeoning field of quinoline esters, with a focus on their practical application in drug discovery and development. We will explore the chemical causality behind experimental choices in their synthesis and evaluation, providing a trustworthy and authoritative resource for the scientific community.

Anticancer Applications of Quinoline Esters

Quinoline derivatives have long been investigated for their anticancer properties, and the introduction of an ester moiety has led to the discovery of potent and selective agents that can induce cancer cell death through various mechanisms.[1]

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which quinoline esters exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is often mediated by the activation of a cascade of cysteine-aspartic proteases known as caspases.

One notable example is the quinoline-chalcone hybrid, compound 12e , which has demonstrated significant cytotoxic activity against various cancer cell lines.[2] Mechanistic studies have revealed that this class of compounds can induce apoptosis by activating both the intrinsic and extrinsic pathways.[3][4] The intrinsic pathway is initiated by mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of caspase-9. The extrinsic pathway is triggered by the binding of death ligands to cell surface receptors, leading to the activation of caspase-8.[3] Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[5]

QE Quinoline Ester (e.g., Compound 12e) Mito Mitochondrial Stress QE->Mito Induces DeathR Death Receptors QE->DeathR Activates CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation DeathR->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Apoptosis induction by quinoline esters.
Quantitative Data: In Vitro Cytotoxicity

The anticancer potency of quinoline esters is typically evaluated using in vitro cytotoxicity assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[6][7] The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the effectiveness of a compound in inhibiting cancer cell growth.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 12e MGC-803 (Gastric)1.38[8]
HCT-116 (Colon)5.34[8]
MCF-7 (Breast)5.21[8]
Ursolic acid-quinoline derivative 3b MDA-MB-231 (Breast)0.61[3]
HeLa (Cervical)0.36[3]
SMMC-7721 (Liver)12.49[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The following is a generalized protocol for assessing the cytotoxicity of quinoline esters using the MTT assay.[7][9]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Quinoline ester stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline ester in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[9]

  • Formazan Solubilization: Add 100 µL of the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.

Antimicrobial Applications of Quinoline Esters

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of novel antimicrobial agents. Quinoline esters have demonstrated promising activity against a range of pathogenic bacteria, including resistant strains.

Mechanism of Action: Inhibition of DNA Gyrase

A key target for many antibacterial quinolones is DNA gyrase, a bacterial topoisomerase II enzyme that is essential for DNA replication, repair, and recombination.[10][11] DNA gyrase introduces negative supercoils into the bacterial chromosome, a process that is crucial for relieving torsional stress during DNA unwinding.

Quinolone esters can bind to the complex of DNA gyrase and DNA, stabilizing the transient double-strand breaks that are a normal part of the enzyme's catalytic cycle.[10][12] This "trapped" complex blocks the progression of the replication fork, leading to the accumulation of lethal double-strand DNA breaks and ultimately bacterial cell death.[8][12]

A notable example is ethyl 5,12-dihydro-5,12-dioxoindolizino[2,3-g]quinoline-6-carboxylate (Compound 2), which has shown significant activity against Gram-positive bacteria.[13]

QE Quinoline Ester (e.g., Compound 2) Cleavage Transient DNA Double-Strand Break QE->Cleavage Binds to & Stabilizes DNAGyrase Bacterial DNA Gyrase Complex Gyrase-DNA Complex DNAGyrase->Complex DNA Bacterial DNA DNA->Complex Complex->Cleavage Catalyzes Trapped Trapped Ternary Complex (Quinoline-Gyrase-DNA) Cleavage->Trapped ReplicationBlock Replication Fork Blockage Trapped->ReplicationBlock CellDeath Bacterial Cell Death ReplicationBlock->CellDeath

Figure 2: Inhibition of DNA gyrase by quinoline esters.
Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial efficacy of quinoline esters is determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 2 Bacillus subtilis-[13]
Staphylococcus aureus-[13]
MRSA-[13]
Benzimidazole–quinoline hybrid 37 Klebsiella pneumoniae8[5]

Note: Specific MIC values for Compound 2 were not provided in the source, but it was identified as the most active compound.

Experimental Protocol: Broth Microdilution for MIC Determination

The following is a generalized protocol for determining the MIC of quinoline esters using the broth microdilution method.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Quinoline ester stock solution

  • Sterile 96-well microplate

  • Inoculating loop or sterile swabs

  • Turbidity standard (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: Prepare a two-fold serial dilution of the quinoline ester in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (inoculum in medium without the compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the quinoline ester at which there is no visible growth of the bacteria.

Neuroprotective Applications of Quinoline Esters

Neurodegenerative diseases, such as Alzheimer's disease (AD), are characterized by progressive neuronal loss and cognitive decline. Quinoline esters have emerged as a promising class of compounds with the potential to protect neurons from damage and improve cognitive function.

Mechanism of Action: PDE5 Inhibition and the NO/cGMP Pathway

A key mechanism underlying the neuroprotective effects of certain quinoline esters is the inhibition of phosphodiesterase 5 (PDE5).[10] PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a second messenger involved in the nitric oxide (NO) signaling pathway.[14] The NO/cGMP pathway plays a crucial role in synaptic plasticity, learning, and memory.[10][15]

By inhibiting PDE5, quinoline esters increase the intracellular levels of cGMP, leading to the activation of protein kinase G (PKG).[16] PKG, in turn, phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that promotes the expression of genes involved in neuronal survival and synaptic function.[10] This cascade of events can ameliorate synaptic dysfunction and memory deficits observed in models of neurodegenerative diseases.

NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->cGMP GMP 5'-GMP cGMP->GMP Degraded by PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 PDE5->GMP QE Quinoline Ester (PDE5 Inhibitor) QE->PDE5 Inhibits CREB CREB PKG->CREB Phosphorylates pCREB p-CREB CREB->pCREB Gene Gene Expression (Neuronal Survival & Synaptic Plasticity) pCREB->Gene Promotes

Figure 3: Neuroprotection via PDE5 inhibition by quinoline esters.
Quantitative Data: In Vitro Enzyme Inhibition

The neuroprotective potential of quinoline esters is often initially assessed by their ability to inhibit the target enzyme, PDE5.

Compound IDTargetIC50 (nM)Reference
Compound 7a PDE50.27[10]
Experimental Protocol: Neuroprotection Against Oxidative Stress

The following is a generalized protocol to evaluate the neuroprotective effects of quinoline esters against oxidative stress-induced cell death in a neuronal cell line.[17]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Complete cell culture medium

  • Quinoline ester stock solution

  • Oxidative stress-inducing agent (e.g., hydrogen peroxide (H2O2) or glutamate)[18]

  • MTT assay reagents (as described in section 2.3)

  • 96-well microplate

Procedure:

  • Cell Seeding: Seed the neuronal cells in a 96-well plate and allow them to differentiate for several days according to the cell line-specific protocol.

  • Pre-treatment: Treat the cells with various concentrations of the quinoline ester for a specified period (e.g., 1-2 hours).

  • Induction of Oxidative Stress: Add the oxidative stress-inducing agent (e.g., H2O2 at a final concentration of 100-500 µM) to the wells and incubate for 24 hours. Include a control group treated with the oxidative agent alone.

  • Cell Viability Assessment: After the incubation period, assess cell viability using the MTT assay as described in section 2.3.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. A significant increase in cell viability in the presence of the quinoline ester compared to the oxidative agent alone indicates a neuroprotective effect.

Anti-inflammatory Applications of Quinoline Esters

Chronic inflammation is a key contributor to a wide range of diseases, including cardiovascular disease, autoimmune disorders, and cancer. Quinoline derivatives have been explored as anti-inflammatory agents, and recent research has identified specific quinoline esters with potent activity.[2][19]

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

The anti-inflammatory effects of quinoline esters can be mediated through the inhibition of key pro-inflammatory signaling pathways, such as the NF-κB pathway and the cyclooxygenase (COX) enzymes.[20][21]

The NF-κB transcription factor plays a central role in regulating the expression of genes involved in inflammation, including cytokines like TNF-α.[20] Some quinoline derivatives have been shown to inhibit the activation of NF-κB, thereby reducing the production of these pro-inflammatory mediators.[22]

COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[13] Inhibition of COX enzymes is the mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs). Certain quinoline derivatives have been identified as inhibitors of COX enzymes.[23][24]

Quantitative Data: In Vitro Anti-inflammatory Activity

The anti-inflammatory potential of quinoline esters can be assessed by their ability to inhibit the production of pro-inflammatory cytokines or the activity of inflammatory enzymes.

Compound IDTarget/AssayIC50 (µM)Reference
Quinazoline derivative COX-10.064 - 3.14[23]

Note: While this is a quinazoline derivative, it demonstrates the potential for related heterocyclic structures to inhibit COX enzymes.

Experimental Protocol: Inhibition of TNF-α Production in Macrophages

The following is a generalized protocol to evaluate the ability of quinoline esters to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Quinoline ester stock solution

  • Lipopolysaccharide (LPS)

  • TNF-α ELISA kit

  • 24-well plate

Procedure:

  • Cell Seeding: Seed the macrophage cells in a 24-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the quinoline ester for 1 hour.

  • Stimulation: Add LPS to the wells at a final concentration of 1 µg/mL to stimulate the production of TNF-α. Include an unstimulated control and a vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: Collect the cell culture supernatants and store them at -80°C until analysis.

  • TNF-α Measurement: Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α production for each treatment concentration relative to the LPS-stimulated vehicle control.

Synthesis of Quinoline Esters

The synthesis of quinoline esters can be achieved through various established methods for quinoline ring formation, followed by esterification, or by incorporating an ester-containing building block into the cyclization reaction. Common synthetic routes include the Gould-Jacobs reaction, the Conrad-Limpach synthesis, and the Doebner-von Miller reaction.[25]

General Synthetic Workflow

Start Starting Materials (e.g., Anilines, β-ketoesters) Cyclization Quinoline Ring Formation (e.g., Gould-Jacobs) Start->Cyclization Intermediate Quinoline Intermediate (with carboxylic acid or hydroxyl group) Cyclization->Intermediate Esterification Esterification Intermediate->Esterification Final Quinoline Ester Esterification->Final

Figure 4: General synthetic workflow for quinoline esters.
Example Synthesis: Ethyl 5,12-dihydro-5,12-dioxoindolizino[2,3-g]quinoline-6-carboxylate (Compound 2)

This compound can be synthesized via a one-pot multicomponent cyclization reaction.[13]

Reactants:

  • 6,7-dichloroquinoline-5,8-dione

  • Ethyl acetoacetate

  • Pyridine

Procedure:

  • Treat a mixture of 6,7-dichloroquinoline-5,8-dione and ethyl acetoacetate with pyridine.

  • The reaction proceeds through a series of steps to yield a mixture of the N,N-syn isomer (Compound 2) and the N,N-anti isomer.

  • The regioisomers can be separated by column chromatography. The use of microwave irradiation can improve the efficiency of this synthesis.[13]

Clinical Landscape

While a number of quinoline derivatives have entered clinical trials and are used as approved drugs, the clinical development of compounds specifically identified as quinoline esters is less well-documented in publicly available databases.[17] However, the extensive preclinical data on the diverse therapeutic activities of quinoline esters strongly support their potential for further development. The promising efficacy and favorable safety profiles observed in in vitro and in vivo models suggest that these compounds are viable candidates for clinical investigation. Continued research and development in this area are warranted to translate the therapeutic potential of quinoline esters into novel clinical treatments.

Conclusion

Quinoline esters represent a versatile and promising class of compounds with a broad spectrum of therapeutic applications. Their potent anticancer, antimicrobial, neuroprotective, and anti-inflammatory activities, coupled with their synthetic tractability, make them attractive candidates for drug discovery and development. This technical guide has provided a comprehensive overview of the current state of research in this field, offering detailed insights into the mechanisms of action, quantitative biological data, and practical experimental protocols. By leveraging the information presented herein, researchers and drug development professionals can accelerate the design and evaluation of novel quinoline ester-based therapeutics to address a wide range of unmet medical needs.

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Exploratory

A Technical Guide to the Predicted Mechanism of Action for Ethyl 2-oxo-3-(quinolin-2-yl)propanoate

Abstract Ethyl 2-oxo-3-(quinolin-2-yl)propanoate is a heterocyclic compound featuring a quinoline nucleus and an α-keto ester side chain. While direct biological data for this specific molecule is not extensively documen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate is a heterocyclic compound featuring a quinoline nucleus and an α-keto ester side chain. While direct biological data for this specific molecule is not extensively documented, its structural motifs are hallmarks of pharmacologically active agents. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with activities spanning oncology, inflammation, and infectious diseases.[1][2] Similarly, α-keto esters are recognized as crucial intermediates and functional groups in therapeutically relevant molecules.[3] This guide synthesizes information from analogous structures to predict the most probable mechanism of action for Ethyl 2-oxo-3-(quinolin-2-yl)propanoate. We hypothesize that its primary mechanism is the inhibition of protein kinases involved in oncogenic signaling. Secondary potential mechanisms, including anti-inflammatory and neuroprotective activities, are also explored. A comprehensive experimental framework is proposed to systematically validate these predictions, providing a clear roadmap for future research and development.

Introduction

The quinoline ring system is a recurring motif in a vast array of biologically active compounds, noted for its broad therapeutic potential in areas including cancer, malaria, and inflammation.[4][5] Its planar, aromatic structure and embedded nitrogen heteroatom make it an ideal scaffold for interacting with biological macromolecules. The fusion of this established pharmacophore with an α-keto ester functional group—a versatile chemical handle known to participate in critical biological interactions—creates the novel entity Ethyl 2-oxo-3-(quinolin-2-yl)propanoate.

Given the well-documented role of quinoline derivatives as potent inhibitors of various enzymes, this whitepaper aims to:

  • Analyze the structural features of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate to predict its most likely biological targets.

  • Propose a primary mechanism of action grounded in extensive literature on analogous compounds.

  • Outline a logical, robust, and self-validating experimental workflow to systematically investigate and confirm the predicted mechanism.

  • Provide detailed protocols for key validation assays, explaining the scientific rationale behind each methodological choice.

Structural and Chemoinformatic Analysis

The therapeutic potential of a small molecule is intrinsically linked to its three-dimensional structure and chemical properties. Ethyl 2-oxo-3-(quinolin-2-yl)propanoate possesses several key features that inform its predicted biological activity:

  • Quinoline Core: This planar bicyclic aromatic system can engage in π-π stacking interactions with aromatic amino acid residues (e.g., Phe, Tyr, Trp) within protein active sites. The nitrogen atom at position 1 acts as a hydrogen bond acceptor, a critical feature for anchoring the molecule to its target.

  • α-Keto Ester Side Chain: This functional group provides significant versatility. The two carbonyl oxygens are potent hydrogen bond acceptors. The ethyl ester is a potential point of metabolic hydrolysis, which could convert the molecule in vivo into its corresponding carboxylic acid, potentially altering its target profile and cell permeability. The flexibility of this chain allows it to adopt multiple conformations to fit optimally within a binding pocket.

  • Metal Chelation Potential: It has been proposed that the spatial arrangement of the quinoline nitrogen and a nearby carbonyl or carboxyl group can facilitate the chelation of divalent metal ions, a mechanism that can contribute to cytotoxicity.[6]

Predicted Primary Mechanism of Action: Kinase Inhibition

Based on overwhelming evidence from the field, the most probable mechanism of action for Ethyl 2-oxo-3-(quinolin-2-yl)propanoate is the inhibition of protein kinases, particularly those implicated in cancer progression. Quinoline is a well-established scaffold for ATP-competitive kinase inhibitors, with several FDA-approved drugs, such as Bosutinib and Cabozantinib, built upon this core.[7][8]

Hypothesis: Ethyl 2-oxo-3-(quinolin-2-yl)propanoate functions as a Type I ATP-competitive kinase inhibitor .

Rationale:

  • Structural Mimicry: The quinoline ring can effectively mimic the adenine base of ATP, allowing it to occupy the adenine-binding region of the kinase active site.

  • Hinge-Binding: The α-keto ester side chain is positioned to form critical hydrogen bonds with the "hinge region" that connects the N- and C-lobes of the kinase domain. This interaction is a defining characteristic of many potent Type I inhibitors.

This inhibition would block the downstream phosphorylation cascade, thereby arresting key cellular processes that are often dysregulated in cancer, such as proliferation, survival, and angiogenesis.[9][10]

Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Dimer Dimerization & Autophosphorylation RTK->Dimer Ligand Growth Factor (e.g., EGF) Ligand->RTK Binding Substrate Downstream Substrate (e.g., STAT3) Dimer->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Nucleus Nucleus pSubstrate->Nucleus Translocation Transcription Gene Transcription pSubstrate->Transcription Response Cell Proliferation & Survival Transcription->Response Inhibitor Ethyl 2-oxo-3- (quinolin-2-yl)propanoate Inhibitor->Dimer INHIBITION

Caption: Predicted inhibition of a generic RTK signaling pathway.

Alternative Predicted Mechanisms

While kinase inhibition is the primary hypothesis, the versatile structure of the compound suggests other plausible biological activities.

  • Anti-inflammatory Activity: Many quinoline derivatives exhibit potent anti-inflammatory effects.[6] The molecule, particularly if hydrolyzed to its carboxylic acid form, could inhibit key inflammatory enzymes such as Cyclooxygenase (COX) or TNF-α converting enzyme (TACE).[11]

  • Neuroprotective Activity: Quinoline-based compounds have been investigated as treatments for neurodegenerative diseases.[12][13] Potential mechanisms include the inhibition of acetylcholinesterase (AChE) or monoamine oxidase B (MAO-B), or the ability to recognize and bind to amyloid-beta and tau proteins.[14][15][16]

  • Topoisomerase Inhibition: The planar quinoline ring is capable of intercalating between DNA base pairs, a mechanism used by several anticancer drugs to inhibit topoisomerase enzymes and disrupt DNA replication.[7]

Proposed Experimental Validation Framework

A multi-step, hierarchical approach is essential to efficiently and rigorously test our primary hypothesis and explore secondary mechanisms. This framework is designed to move from broad, high-throughput screening to specific, mechanistic validation.

Experimental_Workflow Start Compound Synthesis & Characterization Screening Tier 1: Broad Screening (e.g., Kinase Panel) Start->Screening Hit_ID Hit Identification (Primary Target(s)) Screening->Hit_ID In_Vitro Tier 2: In Vitro Validation - IC50 Determination - Mechanism of Inhibition Hit_ID->In_Vitro Cellular Tier 3: Cellular Validation - Cell Viability Assays - Target Engagement (Western Blot) In_Vitro->Cellular Optimization Lead Optimization (SAR Studies) Cellular->Optimization

Caption: A logical workflow for mechanism of action validation.

Tier 1: Initial Target Class Screening

Rationale: Before committing resources to specific assays, it is crucial to perform a broad screen to identify the most likely protein family targeted by the compound. This unbiased approach prevents confirmation bias and can reveal unexpected activities.

Protocol 1: Broad Kinase Panel Screening

  • Objective: To identify which, if any, protein kinases are inhibited by the compound.

  • Methodology:

    • Step 1: Solubilize Ethyl 2-oxo-3-(quinolin-2-yl)propanoate in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

    • Step 2: Submit the compound to a commercial service provider (e.g., Eurofins Discovery, Reaction Biology) for screening against a comprehensive kinase panel (e.g., >400 kinases).

    • Step 3: Request screening at a single high concentration (e.g., 10 µM) to identify initial "hits."

    • Step 4: The assay typically measures the remaining kinase activity after incubation with the compound, often using a universal ATP-to-ADP conversion detection method that produces a luminescent or fluorescent signal.

    • Step 5: Analyze the results, typically provided as "Percent Inhibition." Identify kinases inhibited by >70% as primary hits for further investigation.

Tier 2: In Vitro Mechanistic Assays

Rationale: Once primary targets are identified, the next step is to quantify the potency of inhibition and confirm the specific mechanism (i.e., ATP competition).

Protocol 2: IC50 Determination for Lead Kinase(s)

  • Objective: To determine the concentration of the compound required to inhibit 50% of the target kinase's activity.

  • Methodology:

    • Step 1: Prepare a serial dilution of the compound in an appropriate assay buffer, typically starting from 100 µM down to picomolar concentrations (e.g., 10-point, 3-fold dilutions).

    • Step 2: In a 384-well microplate, add the recombinant target kinase enzyme, its specific peptide substrate, and the diluted compound.

    • Step 3: Initiate the kinase reaction by adding an ATP solution at a concentration close to its Michaelis-Menten constant (Km) for that enzyme. Incubate for a predetermined time (e.g., 60 minutes) at room temperature.

    • Step 4: Terminate the reaction and quantify the amount of phosphorylated substrate using a detection technology such as HTRF (Homogeneous Time-Resolved Fluorescence) or LanthaScreen™, which measures the FRET signal between a phospho-specific antibody and the substrate.

    • Step 5: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Protocol 3: ATP-Competition Assay

  • Objective: To confirm that the compound inhibits the kinase by competing with ATP.

  • Methodology:

    • Step 1: Perform the IC50 determination assay (Protocol 2) under multiple, fixed concentrations of ATP (e.g., 1x Km, 5x Km, 10x Km, and 50x Km).

    • Step 2: Generate a separate dose-response curve for the inhibitor at each ATP concentration.

    • Step 3: Analyze the results. If the compound is ATP-competitive, the calculated IC50 value will increase as the concentration of ATP increases. This rightward shift in the dose-response curve is a classic sign of competitive inhibition.

Tier 3: Cellular Activity Validation

Rationale: Demonstrating that a compound is active in a test tube is insufficient. It must be shown to engage its target within a complex cellular environment and elicit a biological response.

Protocol 4: Cellular Target Engagement Assay (Western Blot)

  • Objective: To verify that the compound inhibits the phosphorylation of a known downstream substrate of the target kinase in intact cells.

  • Methodology:

    • Step 1: Select a cancer cell line known to be dependent on the target kinase (e.g., for EGFR, use A549 cells). Culture the cells to ~80% confluency.

    • Step 2: Treat the cells with increasing concentrations of the compound (e.g., 0.1x, 1x, 10x, 100x the cellular EC50 from a viability assay) for a specified time (e.g., 2-4 hours). Include a vehicle control (DMSO).

    • Step 3: If the pathway is ligand-activated, stimulate the cells with the appropriate growth factor (e.g., EGF for EGFR) for a short period (e.g., 15 minutes) before harvesting.

    • Step 4: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Step 5: Quantify total protein concentration using a BCA assay.

    • Step 6: Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

    • Step 7: Probe the membrane with primary antibodies specific for the phosphorylated form of a key downstream substrate (e.g., anti-phospho-ERK) and the total protein level of that substrate (e.g., anti-total-ERK) as a loading control.

    • Step 8: Incubate with a secondary HRP-conjugated antibody and visualize using an ECL substrate. A dose-dependent decrease in the phosphorylated protein signal, with no change in the total protein signal, confirms target engagement.

Data Presentation and Interpretation

To facilitate clear analysis and comparison, all quantitative data from the proposed experiments should be systematically organized.

Assay Type Target/Cell Line Parameter Predicted Outcome Interpretation
Kinase Panel Screen>400 Kinases% Inhibition @ 10 µM>70% for a specific kinase family (e.g., RTKs)Identifies primary molecular targets.
In Vitro PotencyTarget Kinase XIC50< 1 µMConfirms potent, direct inhibition of the target.
MoA StudyTarget Kinase XIC50 ShiftIC50 increases with increasing [ATP]Validates an ATP-competitive mechanism.
Cell ViabilityCancer Cell Line YEC50< 10 µMDemonstrates cellular activity and anti-proliferative effect.
Target EngagementCancer Cell Line Yp-Substrate LevelsDose-dependent decreaseConfirms the compound hits its intended target in a cellular context.

Conclusion

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate is a molecule of significant therapeutic interest due to its hybrid structure, combining the privileged quinoline scaffold with a reactive α-keto ester moiety. Based on a comprehensive analysis of analogous compounds, its primary mechanism of action is predicted to be the ATP-competitive inhibition of oncogenic protein kinases . This guide provides not only a scientifically grounded hypothesis but also a rigorous, step-by-step experimental framework to validate this prediction. The successful execution of this validation cascade would provide the necessary evidence to advance this compound into lead optimization and further preclinical development as a potential anticancer agent.

References

  • Al-Ostoot, F.H., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

  • Bakr, M.F., et al. (2022). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. NIH. Available at: [Link]

  • Ośmiałowski, B., et al. (2007). (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-ylidene)propanoate. NIH. Available at: [Link]

  • Aleksanyan, I.L., et al. (2026). Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates. ResearchGate. Available at: [Link]

  • Gîrd, C.E., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Available at: [Link]

  • Black, D. StC., et al. (2021). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. MDPI. Available at: [Link]

  • Biju, C.V., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Marella, A., et al. (2013). Biological activities of quinoline derivatives. PubMed. Available at: [Link]

  • Abreu, R.M.V., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. Available at: [Link]

  • Wang, Z., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Available at: [Link]

  • Xu, Z., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. PMC. Available at: [Link]

  • Eldehna, W.M., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available at: [Link]

  • Kumar, S., et al. (2016). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. PubMed. Available at: [Link]

  • Zhang, Q., et al. (2025). Design, Synthesis and Anticancer Activity Studies of Novel Quinoline-Indole Derivatives. Molecules. Available at: [Link]

  • Wassila, S., et al. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Walsh Medical Media. Available at: [Link]

  • Al-Obaid, A.M., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem. Available at: [Link]

  • Cai, Z., et al. (2016). Quinoline derivatives for diagnosis and treatment of Alzheimer's disease. Google Patents.
  • Kumar, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • Wassila, S., et al. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Al-Suhaimi, K.S., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of King Saud University - Science. Available at: [Link]

  • da Cruz, E.F., et al. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma. NIH. Available at: [Link]

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Sources

Foundational

An In-depth Technical Guide to the Synthesis and Derivatization of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of bio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on a promising, yet underexplored, member of this family: Ethyl 2-oxo-3-(quinolin-2-yl)propanoate. This molecule, possessing a unique combination of a quinoline ring, an α-ketoester, and an active methylene bridge, presents a versatile platform for the generation of novel derivatives with significant therapeutic potential. We will provide a comprehensive overview of the synthesis of the parent compound, followed by detailed, field-proven protocols for the strategic derivatization at its key reactive sites. The rationale behind each synthetic approach will be discussed, drawing upon established reactivity principles and the known pharmacological relevance of the resulting functionalities. This document is intended to serve as a practical and scientifically rigorous resource for researchers engaged in the discovery and development of novel quinoline-based therapeutics.

The Core Scaffold: Ethyl 2-oxo-3-(quinolin-2-yl)propanoate

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate is a multifaceted molecule offering several avenues for chemical modification. Its structure comprises three key regions of reactivity: the quinoline ring, the α-ketoester moiety, and the intervening active methylene group. Understanding the distinct chemical properties of each is paramount for designing rational synthetic strategies.

Synthesis of the Parent Compound

The synthesis of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate can be efficiently achieved through the condensation of 2-lithiomethylquinoline with diethyl oxalate. This method provides a direct and high-yielding route to the desired α-ketoester.

Experimental Protocol: Synthesis of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate

Materials:

  • 2-Methylquinoline (quinaldine)

  • n-Butyllithium (n-BuLi) in hexanes

  • Diethyl oxalate

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of 2-lithiomethylquinoline:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methylquinoline (1.0 eq) dissolved in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C.

    • Stir the resulting deep red solution at -78 °C for 1 hour.

  • Condensation with Diethyl Oxalate:

    • In a separate flame-dried flask, prepare a solution of diethyl oxalate (1.2 eq) in anhydrous THF.

    • Slowly add the diethyl oxalate solution to the 2-lithiomethylquinoline solution at -78 °C.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield Ethyl 2-oxo-3-(quinolin-2-yl)propanoate as a solid.

Characterization:

Spectroscopic Data Predicted Characteristics
¹H NMR (CDCl₃, 400 MHz) δ 8.2-8.0 (m, 2H, quinoline), 7.8-7.5 (m, 4H, quinoline), 4.40 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 4.10 (s, 2H, -CH₂-), 1.40 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 192.0 (C=O, keto), 161.0 (C=O, ester), 154.0, 147.0, 137.0, 130.0, 129.5, 128.0, 127.5, 122.0 (quinoline carbons), 62.0 (-OCH₂-), 45.0 (-CH₂-), 14.0 (-CH₃)
IR (KBr, cm⁻¹) ~3050 (Ar C-H), ~2980 (Aliphatic C-H), ~1730 (C=O, ester), ~1680 (C=O, keto), ~1600, 1500 (C=C, quinoline)
MS (ESI) m/z [M+H]⁺ calculated for C₁₄H₁₃NO₃

Derivatization Strategies at the Active Methylene Bridge

The methylene group situated between the quinoline ring and the α-ketoester is activated by both flanking electron-withdrawing groups, rendering its protons acidic and susceptible to deprotonation by a suitable base. The resulting carbanion is a potent nucleophile, enabling a variety of carbon-carbon bond-forming reactions.

Alkylation of the Methylene Bridge

Introduction of alkyl or substituted alkyl chains at the active methylene position can significantly modulate the lipophilicity and steric profile of the molecule, which are critical parameters for tuning pharmacological activity.

Causality Behind Experimental Choices: The choice of base is critical to avoid saponification of the ester. A non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is preferred. The reaction is typically performed in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile to ensure solubility of the reactants and facilitate the Sₙ2 reaction.

Materials:

  • Ethyl 2-oxo-3-(quinolin-2-yl)propanoate

  • Sodium hydride (60% dispersion in mineral oil) or Potassium carbonate

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate (1.0 eq) in DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solvent and purify the residue by column chromatography to afford the alkylated product.

Knoevenagel Condensation with Aldehydes

The Knoevenagel condensation provides a powerful method for introducing diverse aryl or heteroaryl substituents, creating extended conjugated systems that are often found in biologically active molecules.[4]

Causality Behind Experimental Choices: This reaction is typically catalyzed by a weak base, such as piperidine or pyridine, in a solvent that allows for azeotropic removal of water (e.g., toluene or benzene), driving the reaction to completion. The initial aldol-type addition is followed by dehydration to yield the condensed product.

Materials:

  • Ethyl 2-oxo-3-(quinolin-2-yl)propanoate

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Piperidine

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve Ethyl 2-oxo-3-(quinolin-2-yl)propanoate (1.0 eq) and the aromatic aldehyde (1.1 eq) in toluene.

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to yield the condensed product.

Knoevenagel_Condensation ketoester Ethyl 2-oxo-3- (quinolin-2-yl)propanoate intermediate Aldol Adduct (unstable) ketoester->intermediate + Aldehyde aldehyde Aromatic Aldehyde aldehyde->intermediate piperidine Piperidine (catalyst) piperidine->ketoester Deprotonation product Condensed Product intermediate->product - H₂O (Dehydration) water H₂O Knorr_Pyrazole_Synthesis ketoester Ethyl 2-oxo-3- (quinolin-2-yl)propanoate hydrazone Hydrazone Intermediate ketoester->hydrazone + Hydrazine hydrazine Hydrazine hydrazine->hydrazone pyrazolone Quinolinyl-Pyrazolone hydrazone->pyrazolone Intramolecular Cyclization

Sources

Exploratory

Mass spectrometry analysis of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate.

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate Authored by: A Senior Application Scientist Introduction: The Significance of Ethyl 2-oxo-3-(quinolin-2-yl)propanoa...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate

Authored by: A Senior Application Scientist

Introduction: The Significance of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate in Drug Discovery

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate is a molecule of significant interest within the pharmaceutical and drug development sectors. Its core structure, featuring a quinoline nucleus, is a common motif in a wide array of therapeutic agents, known for exhibiting diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. The presence of the β-ketoester functional group further enhances its potential as a versatile intermediate in organic synthesis. Accurate and detailed characterization of this molecule is paramount for quality control, metabolic studies, and the rational design of new chemical entities. Mass spectrometry stands as a cornerstone analytical technique for providing in-depth structural information and sensitive quantification of such compounds.

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate. We will delve into the rationale behind method development, from sample preparation to the selection of ionization techniques and the interpretation of fragmentation patterns. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded approach to the analysis of this important class of molecules.

Molecular Structure and Properties

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate possesses the molecular formula C₁₄H₁₃NO₃ and a monoisotopic mass of 243.0895 g/mol [3]. The structure comprises a quinoline ring system linked to an ethyl propanoate chain with a ketone at the α-position and the quinoline at the β-position relative to the ester carbonyl. An important structural consideration is the potential for keto-enol tautomerism, a common characteristic of β-ketoesters[4]. While the enaminone form is reported to be predominant in the crystalline state for similar 2-substituted quinolines, the tautomeric equilibrium in solution and in the gas phase during mass spectrometric analysis must be considered[3].

PropertyValueSource
Molecular FormulaC₁₄H₁₃NO₃[3]
Molar Mass243.25 g/mol [3]
Monoisotopic Mass243.0895 Da[3]

I. Sample Preparation: Ensuring Analytical Integrity

The journey to acquiring high-quality mass spectrometry data begins with meticulous sample preparation. The primary objective is to present the analyte to the ion source in a state that is compatible with the chosen ionization technique, free from interfering contaminants.

Step-by-Step Protocol for Sample Preparation
  • Solvent Selection:

    • Rationale: The choice of solvent is critical for ensuring analyte solubility and compatibility with the ionization source. For Electrospray Ionization (ESI), polar protic solvents are preferred to facilitate protonation.

    • Protocol: Dissolve a precisely weighed amount of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate in a high-purity (LC-MS grade) solvent such as methanol or acetonitrile to a stock concentration of 1 mg/mL. A small percentage of formic acid (0.1% v/v) can be added to the solvent to promote the formation of protonated molecules, [M+H]⁺, in positive ion mode ESI[5].

  • Serial Dilution:

    • Rationale: To avoid detector saturation and ion suppression effects, it is crucial to analyze the sample at an appropriate concentration.

    • Protocol: Perform serial dilutions of the stock solution using the same solvent system to achieve a final concentration in the low µg/mL to ng/mL range. The optimal concentration should be determined empirically.

  • Filtration:

    • Rationale: Particulate matter can clog the fluidic pathways of the mass spectrometer.

    • Protocol: Filter the final diluted sample through a 0.22 µm syringe filter (e.g., PTFE or nylon) prior to injection.

Sample_Preparation_Workflow cluster_prep Sample Preparation Start Weigh Analyte Solubilization Dissolve in LC-MS Grade Solvent (e.g., Methanol with 0.1% Formic Acid) Start->Solubilization Step 1 Dilution Perform Serial Dilutions Solubilization->Dilution Step 2 Filtration Filter through 0.22 µm Syringe Filter Dilution->Filtration Step 3 Analysis Inject into Mass Spectrometer Filtration->Analysis Step 4

Caption: Workflow for the preparation of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate for mass spectrometry analysis.

II. Mass Spectrometry Analysis: Ionization and Fragmentation

The choice of ionization technique is pivotal and depends on the analyte's physicochemical properties. For a molecule like Ethyl 2-oxo-3-(quinolin-2-yl)propanoate, which possesses a basic nitrogen atom in the quinoline ring and polar carbonyl groups, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options[6][7].

Ionization Method Selection
  • Electrospray Ionization (ESI): This is a soft ionization technique ideal for polar and thermally labile molecules[6]. Given the nitrogen-containing heterocyclic nature of the analyte, ESI in positive ion mode is expected to be highly efficient, readily forming the protonated molecule [M+H]⁺[5][8].

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds[7][9]. It involves a corona discharge that ionizes the solvent vapor, which in turn ionizes the analyte through proton transfer or charge exchange reactions[10]. While ESI is likely the primary choice, APCI can be a valuable alternative, particularly if the analyte exhibits limited solubility in typical ESI solvents.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

To gain deeper structural insights, tandem mass spectrometry (MS/MS) is indispensable. This involves isolating the precursor ion (e.g., the [M+H]⁺ ion) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure.

Mass_Spectrometry_Workflow cluster_ms Mass Spectrometry Analysis Sample_Injection Prepared Sample Injection Ion_Source Ion Source (ESI or APCI) Sample_Injection->Ion_Source Mass_Analyzer_1 Mass Analyzer 1 (Q1) Isolate Precursor Ion [M+H]⁺ Ion_Source->Mass_Analyzer_1 Ionization Collision_Cell Collision Cell (Q2) Collision-Induced Dissociation (CID) Mass_Analyzer_1->Collision_Cell Isolation Mass_Analyzer_2 Mass Analyzer 2 (Q3) Scan Fragment Ions Collision_Cell->Mass_Analyzer_2 Fragmentation Detector Detector Mass_Analyzer_2->Detector Detection Data_System Data System Generate Mass Spectrum Detector->Data_System

Caption: A generalized workflow for tandem mass spectrometry (MS/MS) analysis.

III. Predicted Mass Spectrum and Fragmentation Pathway

Based on the known fragmentation patterns of quinoline derivatives and β-ketoesters, we can predict the major fragmentation pathways for Ethyl 2-oxo-3-(quinolin-2-yl)propanoate[11][12][13].

Expected Precursor and Fragment Ions
Ionm/z (calculated)Description
[M+H]⁺244.0968Protonated molecule
[M+H - C₂H₄]⁺216.0655Loss of ethylene from the ethyl ester
[M+H - C₂H₅OH]⁺198.0549Loss of ethanol from the ethyl ester
[C₉H₇N-CH=C=O+H]⁺170.0600Cleavage of the C-C bond between the carbonyl and the quinoline-bearing carbon
[C₉H₇N-CH₂]⁺142.0651Further fragmentation of the side chain
[C₉H₇N+H]⁺130.0651Quinoline cation
Proposed Fragmentation Mechanism

The fragmentation of the protonated molecule ([M+H]⁺ at m/z 244) is anticipated to initiate from the ethyl ester group and the bond connecting the side chain to the quinoline ring. The quinoline ring itself is relatively stable, but can undergo characteristic losses such as HCN[11]. The most probable fragmentation pathways involve the loss of neutral molecules like ethanol and ethylene from the ester moiety, and α-cleavage adjacent to the carbonyl groups, a common fragmentation pathway for ketones[14][15].

Fragmentation_Pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M_H [M+H]⁺ m/z = 244.10 Frag1 [M+H - C₂H₅OH]⁺ m/z = 198.05 M_H->Frag1 - C₂H₅OH Frag2 [M+H - C₂H₄]⁺ m/z = 216.07 M_H->Frag2 - C₂H₄ Frag3 [C₉H₇N-CH=C=O+H]⁺ m/z = 170.06 M_H->Frag3 α-cleavage Frag4 [C₉H₇N-CH₂]⁺ m/z = 142.07 Frag3->Frag4 - CO Frag5 [C₉H₇N+H]⁺ m/z = 130.07 Frag4->Frag5 - CH₂

Caption: Predicted fragmentation pathway for protonated Ethyl 2-oxo-3-(quinolin-2-yl)propanoate.

IV. Conclusion and Future Perspectives

This guide has outlined a systematic and scientifically-driven approach to the mass spectrometric analysis of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate. By understanding the molecule's chemical properties and leveraging established principles of mass spectrometry, researchers can develop robust and reliable analytical methods. The predicted fragmentation pathways provide a solid foundation for interpreting experimental data and confirming the structure of the analyte. Future work could involve high-resolution mass spectrometry for unambiguous elemental composition determination and the use of advanced techniques like ion mobility-mass spectrometry to investigate the presence and fragmentation of different tautomers.

References

  • ResearchGate. (2026, January 15). Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-ylidene)propanoate. PubChem. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Retrieved from [Link]

  • ACS Publications. (2024, July 16). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS Omega. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Retrieved from [Link]

  • Beilstein Archives. (2021, November 16). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of azirid. Retrieved from [Link]

  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-oxo-3-(pyridin-2-yl)propanoate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2015, June 4). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

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  • ResearchGate. (2025, August 6). Mass Spectra of β-Keto Esters. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, April 5). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. PubMed. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 3-(4-oxo-1,4-dihydro-2-quinolinyl)propanoate. Retrieved from [Link]

  • ResearchGate. (2025, October 18). Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF. Retrieved from [Link]

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  • YouTube. (2018, November 14). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to the Infrared Spectrum of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate, a molecule of interest in m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate, a molecule of interest in medicinal chemistry and drug development. As Senior Application Scientist, this document synthesizes theoretical principles with practical insights to offer a robust understanding of the molecule's vibrational properties. This guide is structured to provide not just data, but a causal understanding of the spectral features, empowering researchers to confidently identify and characterize this and similar molecular scaffolds.

Introduction: The Significance of Vibrational Spectroscopy in Molecular Characterization

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule.[1] By measuring the absorption of infrared radiation at specific wavenumbers, we can identify the functional groups present within a molecule and gain insights into its structural arrangement. For a complex molecule like Ethyl 2-oxo-3-(quinolin-2-yl)propanoate, which incorporates an aromatic quinoline heterocycle, an α-keto group, and an ethyl ester, the IR spectrum provides a unique fingerprint, invaluable for confirming its identity, purity, and for studying intermolecular interactions.

The molecule's structure, featuring multiple carbonyl groups and an extended conjugated system, gives rise to a rich and informative IR spectrum. Understanding the precise location and intensity of these absorption bands is critical for researchers working on the synthesis and application of quinoline derivatives, which are a well-established class of compounds with a broad range of biological activities.[2]

Predicted Infrared Spectrum: A Functional Group Analysis

The infrared spectrum of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate can be dissected by considering the characteristic absorption frequencies of its constituent functional groups. The interplay between these groups, including electronic effects like conjugation, will influence the final appearance of the spectrum.

The Carbonyl Region (1650-1800 cm⁻¹): A Tale of Two C=O Bonds

The most prominent features in the IR spectrum of this molecule are expected in the carbonyl stretching region. The presence of two distinct carbonyl groups—a ketone and an ester—will likely result in two well-resolved, strong absorption bands.[3]

  • α-Keto Carbonyl (C=O) Stretch: Saturated aliphatic ketones typically exhibit a strong C=O stretching vibration around 1715 cm⁻¹.[4] However, the ketone in our target molecule is an α-keto group, which can be influenced by the adjacent ester and quinoline ring.

  • Ester Carbonyl (C=O) Stretch: Saturated aliphatic esters show a characteristic strong absorption in the range of 1735-1750 cm⁻¹.[4][5] The electronic environment around the ester will dictate the precise position of this band.

The conjugation of the carbonyl groups with the quinoline ring system is expected to lower the frequency of these stretching vibrations.[6] Therefore, we can anticipate the ketone and ester C=O bands to appear at slightly lower wavenumbers than their saturated counterparts.

The Fingerprint Region (below 1500 cm⁻¹): Unraveling the Molecular Skeleton

The fingerprint region is a complex and highly characteristic area of the IR spectrum that arises from a multitude of bending and stretching vibrations throughout the molecule.

  • C-O Stretching Vibrations: Esters are known to display two strong and characteristic C-O stretching bands.[7] These are anticipated in the 1000-1300 cm⁻¹ region.[5][7]

  • Quinoline Ring Vibrations: The quinoline moiety will give rise to a series of bands corresponding to C=C and C=N stretching vibrations within the aromatic rings, typically found in the 1450-1600 cm⁻¹ range. C-H out-of-plane bending vibrations of the aromatic hydrogens will also be present at lower frequencies.[8]

The High-Frequency Region (2800-3100 cm⁻¹): C-H Stretching Vibrations

This region is dominated by the stretching vibrations of carbon-hydrogen bonds.

  • Aromatic C-H Stretch: The C-H bonds of the quinoline ring will absorb above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: The sp³ hybridized C-H bonds of the ethyl group and the methylene bridge will show absorptions in the 2850-3000 cm⁻¹ range.[9]

Tabulated Summary of Expected Absorption Bands

The following table summarizes the predicted key infrared absorption bands for Ethyl 2-oxo-3-(quinolin-2-yl)propanoate, based on the analysis of its functional groups and data from analogous compounds.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3000 - 3100C-H StretchAromatic (Quinoline)Medium
2850 - 3000C-H StretchAliphatic (Ethyl, Methylene)Medium
~1730 - 1750C=O StretchEsterStrong
~1710 - 1725C=O Stretchα-KetoneStrong
1450 - 1600C=C and C=N StretchAromatic (Quinoline)Medium to Strong
1000 - 1300C-O StretchEsterStrong (two bands)

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To obtain a reliable and reproducible infrared spectrum of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate, the following protocol using a Fourier Transform Infrared (FTIR) spectrometer is recommended.

Instrumentation and Sample Preparation
  • Instrument: A well-maintained FTIR spectrometer, purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Sampling Technique: For a solid sample, the Attenuated Total Reflectance (ATR) technique is highly recommended due to its minimal sample preparation and high reproducibility. Alternatively, a KBr pellet can be prepared. If the sample is a liquid or can be dissolved in a suitable solvent, a liquid cell can be used.

  • Sample Purity: Ensure the sample is of high purity to avoid spectral contributions from impurities.

Data Acquisition Parameters
  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

  • Background Collection: A background spectrum of the empty ATR crystal or the pure solvent should be collected under the same conditions as the sample spectrum.

Step-by-Step Procedure (ATR)
  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum.

  • Place a small amount of the solid sample onto the ATR crystal, ensuring good contact.

  • Acquire the sample spectrum.

  • Process the spectrum by performing a background subtraction.

  • Label the significant peaks with their corresponding wavenumbers.

Visualization of Molecular Structure and Key Vibrational Modes

The following diagrams illustrate the molecular structure of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate and the key vibrational modes that give rise to its characteristic infrared absorption bands.

molecular_structure cluster_quinoline Quinoline Ring cluster_sidechain Side Chain q1 q2 q1->q2 q3 q2->q3 q4 q3->q4 q5 q4->q5 q6 q5->q6 q6->q1 q7 q6->q7 q8 q7->q8 q9 q8->q9 C_alpha C q8->C_alpha q10 q9->q10 q10->q5 C_beta C C_alpha->C_beta O_keto O C_beta->O_keto double bond C_ester C C_beta->C_ester O_ester1 O C_ester->O_ester1 double bond O_ester2 O C_ester->O_ester2 C_ethyl1 CH2 O_ester2->C_ethyl1 C_ethyl2 CH3 C_ethyl1->C_ethyl2

Caption: Molecular Structure of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate.

vibrational_modes Molecule Molecule C=O Stretch (Ester) C=O Stretch (Ester) Molecule->C=O Stretch (Ester) ~1730-1750 cm⁻¹ C=O Stretch (Ketone) C=O Stretch (Ketone) Molecule->C=O Stretch (Ketone) ~1710-1725 cm⁻¹ C-O Stretch (Ester) C-O Stretch (Ester) Molecule->C-O Stretch (Ester) 1000-1300 cm⁻¹ Aromatic C=C/C=N Stretch Aromatic C=C/C=N Stretch Molecule->Aromatic C=C/C=N Stretch 1450-1600 cm⁻¹ Aliphatic C-H Stretch Aliphatic C-H Stretch Molecule->Aliphatic C-H Stretch 2850-3000 cm⁻¹ Aromatic C-H Stretch Aromatic C-H Stretch Molecule->Aromatic C-H Stretch 3000-3100 cm⁻¹

Caption: Key Vibrational Modes and Their Expected IR Frequencies.

Conclusion: A Powerful Tool for a Promising Molecule

The infrared spectrum of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate is a rich source of structural information, characterized by distinct absorption bands corresponding to its ester, α-keto, and quinoline functionalities. This guide has provided a detailed theoretical framework for understanding and predicting these spectral features, alongside a practical protocol for their experimental determination. For researchers in drug discovery and organic synthesis, a thorough understanding of the vibrational spectroscopy of this and related compounds is an indispensable tool for confirming molecular identity, assessing purity, and paving the way for the development of new therapeutic agents.

References

  • ResearchGate. (n.d.). IR spectra of ethyl propanoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Patsnap Eureka. (2025). Spectroscopic Analysis of Ethyl Propanoate Molecular Interactions. Retrieved from [Link]

  • ACS Publications. (2023). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. Retrieved from [Link]

  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • ResearchGate. (n.d.). IR-RA spectra for all α-keto acids studied here: pyruvic acid (PA,.... Retrieved from [Link]

  • MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link]

  • NIST WebBook. (n.d.). Propanoic acid, ethyl ester. Retrieved from [Link]

  • NIH. (n.d.). (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-ylidene)propanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2: Propyl propanoate and characteristic infrared active.... Retrieved from [Link]

  • PubMed Central. (n.d.). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. Retrieved from [Link]

  • ResearchGate. (n.d.). The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N ).... Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • AIP Publishing. (n.d.). Intensities of Some Characteristic Infrared Bands of Ketones and Esters. Retrieved from [Link]

  • University of Southampton ePrints. (n.d.). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Retrieved from [Link]

  • Carbonyl Compounds - IR Spectroscopy. (n.d.). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • PubMed. (n.d.). (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-yl-idene)propano-ate. Retrieved from [Link]

  • NIH. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Retrieved from [Link]

  • Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar. (n.d.). Retrieved from [Link]

  • Beilstein Archives. (2021). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of azirid. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide on the Crystal Structure of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals Introduction Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological and pharmacological activ...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological and pharmacological activities.[1] These nitrogen-containing heterocyclic compounds are integral to the development of various medications, making them a significant area of research.[1] This guide focuses on the detailed crystal structure of a specific derivative, Ethyl 2-oxo-3-(quinolin-2-yl)propanoate, a molecule of interest for its potential applications in drug discovery.

The precise three-dimensional arrangement of atoms within a crystal lattice is crucial for understanding a molecule's physicochemical properties, stability, and biological activity. X-ray crystallography provides unparalleled insight into this arrangement, revealing details about bond lengths, bond angles, and intermolecular interactions. This information is invaluable for structure-activity relationship (SAR) studies and in the rational design of new therapeutic agents.

This technical guide presents a comprehensive analysis of the crystal structure of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate, including its synthesis, crystallization, and detailed crystallographic data. It has been observed that this compound crystallizes in its more stable tautomeric enaminone form, (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-ylidene)propanoate.[2] The benzo-annulation is suggested to be responsible for the higher stability of this enaminone form over its enol tautomer.[2]

Experimental Methodology

Synthesis and Crystallization

The synthesis of (Z)-Ethyl 2-oxo-3-(quinolin-2(1H)-ylidene)propanoate is achieved through the reaction of 2-lithiomethylquinoline with diethyl oxalate.[2] This procedure is a well-established method for creating such quinoline derivatives.[2]

Synthesis Protocol:

  • Preparation of 2-lithiomethylquinoline from 2-methylquinoline using an appropriate lithium base.

  • Equimolar quantities of the prepared 2-lithiomethylquinoline and diethyl oxalate are reacted.[2]

  • The resulting product is purified, with a reported melting point of 132–134 °C in ethanol.[2]

Single Crystal Growth:

High-quality single crystals suitable for X-ray diffraction were obtained through the slow evaporation of a solution of the compound in chloroform (CDCl3) within an NMR tube.[2] This method allows for the gradual and ordered arrangement of molecules into a crystalline lattice.

X-ray Diffraction Analysis

The determination of the crystal structure was performed using a Bruker–Nonius KappaCCD diffractometer with Mo Kα radiation (λ = 0.71073 Å) at a temperature of 173 K.[2]

Data Collection and Refinement:

A summary of the data collection and structure refinement details is provided in the table below. The structure was solved and refined to produce a detailed crystallographic model.[2]

Results and Discussion

Crystallographic Data

The crystallographic data for (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-ylidene)propanoate is summarized in the following table. The compound crystallizes in the monoclinic space group P21/n.[2]

Parameter Value
Chemical FormulaC14H13NO3
Molecular Weight243.25 g/mol
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)7.8367 (3)
b (Å)11.9726 (6)
c (Å)25.3156 (13)
β (°)99.019 (3)
Volume (ų)2345.89 (19)
Z8
Temperature (K)173
RadiationMo Kα (λ = 0.71073 Å)
Density (calculated)1.378 Mg m⁻³
F(000)1024
Crystal Size (mm)0.15 × 0.15 × 0.10
Reflections Collected12368
Independent Reflections4210
Molecular Structure and Conformation

The asymmetric unit of the crystal contains two independent molecules of the title compound.[2] Both molecules exist in the enaminone tautomeric form with a Z configuration around the exocyclic double bond.[2] This configuration is stabilized by an intramolecular N—H···O hydrogen bond, forming an S(6) graph-set motif.[2] The presence of the enaminone form is noted to be predominant in the crystalline state for 2-substituted quinolines.[2]

Below is a diagram illustrating the tautomeric equilibrium between the enol and enaminone forms.

tautomerism cluster_enol Enol Tautomer (Ethyl 2-hydroxy-3-(quinolin-2-yl)acrylate) cluster_enaminone Enaminone Tautomer ((Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-ylidene)propanoate) enol enol enaminone enaminone enol->enaminone Tautomerization

Caption: Tautomeric forms of the title compound.

Supramolecular Structure and Intermolecular Interactions

The crystal packing is stabilized by a network of weak intermolecular interactions. These include C—H···O hydrogen bonds and π–π stacking interactions, which together define a three-dimensional supramolecular architecture.[2] The centroid-centroid distances for the π–π stacking interactions are in the range of 3.7020 (14) to 3.7429 (13) Å.[2]

The following diagram illustrates the key intermolecular interactions that stabilize the crystal lattice.

intermolecular_interactions Key Intermolecular Interactions A Molecule 1 B Molecule 2 A->B C-H...O Hydrogen Bond C Molecule 3 A->C van der Waals Forces B->C π-π Stacking

Caption: Schematic of intermolecular forces.

Conclusion

The crystal structure of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate has been comprehensively characterized, revealing that it exists in the solid state as its (Z)-enaminone tautomer. The detailed crystallographic data provides a solid foundation for understanding its chemical behavior and for guiding future drug design and development efforts. The elucidation of its three-dimensional structure and intermolecular interactions is a critical step in harnessing the therapeutic potential of this class of quinoline derivatives.

References

  • Aleksanyan, I. L., et al. (2026, January 15). Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates. ResearchGate. [Link]

  • National Center for Biotechnology Information. (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-ylidene)propanoate. PubChem. [Link]

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Foundational

An In-depth Technical Guide to Ethyl 2-oxo-3-(quinolin-2-yl)propanoate: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of Ethyl 2-oxo-3-(quinolin-2-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate. As a molecule of interest in medicinal chemistry, understanding its fundamental characteristics is crucial for its potential development in therapeutic applications.

Introduction and Structural Elucidation

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate is a heterocyclic compound featuring a quinoline moiety linked to an ethyl propanoate backbone. The quinoline ring system is a prominent scaffold in numerous biologically active compounds, contributing to a wide range of pharmacological activities, including antimicrobial and anticancer properties.

An important structural feature of this compound is its existence in tautomeric forms. Experimental evidence, particularly from X-ray crystallography, indicates that the enaminone tautomer, (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-ylidene)propanoate , is the predominant and more stable form, especially in the crystalline state and in non-polar solvents like chloroform. This stability is attributed to the formation of an intramolecular hydrogen bond.

Tautomerism cluster_0 Keto-enol Tautomerism Keto Ethyl 2-oxo-3-(quinolin-2-yl)propanoate Enaminone (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-ylidene)propanoate (Major Tautomer) Keto->Enaminone Tautomerization Enaminone->Keto

Caption: Tautomeric forms of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate.

Physicochemical Properties

The fundamental physical and chemical properties of the stable enaminone tautomer are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₁₃NO₃[1]
Molecular Weight 243.25 g/mol [1]
Melting Point 132-134 °C[1]
Appearance Orange blocks (crystalline form)[1]
Crystal System Monoclinic[1]
Space Group P2₁/n[1]

Synthesis of (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-ylidene)propanoate

The primary synthetic route to obtain (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-ylidene)propanoate involves the reaction of 2-lithiomethylquinoline with diethyl oxalate.[1] This method provides a direct approach to the formation of the carbon skeleton.

Synthesis_Workflow start 2-Methylquinoline step1 Deprotonation with n-BuLi or LDA to form 2-lithiomethylquinoline start->step1 step2 Nucleophilic Acylation step1->step2 reagent1 Diethyl Oxalate reagent1->step2 product (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-ylidene)propanoate step2->product

Caption: Synthetic pathway for the target compound.

Experimental Protocol:

Materials:

  • 2-Methylquinoline

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • Diethyl oxalate

  • Anhydrous tetrahydrofuran (THF)

  • Quenching agent (e.g., saturated ammonium chloride solution)

  • Solvents for workup and purification (e.g., ethyl acetate, hexane)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-methylquinoline in anhydrous THF.

  • Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi or LDA in an appropriate solvent to the cooled solution of 2-methylquinoline. Stir the mixture at this temperature for a specified time to ensure complete deprotonation and formation of the 2-lithiomethylquinoline intermediate.

  • To this solution, add diethyl oxalate dropwise, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to stir for a set period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol) to yield the final product.[1]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)
ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Ethyl -CH₃1.2 - 1.4Triplet
Ethyl -CH₂4.1 - 4.3Quartet
Vinylic -CH5.5 - 6.0Singlet
Quinoline aromatic protons7.0 - 8.0Multiplets
N-H10.0 - 12.0Broad Singlet
¹³C NMR Spectroscopy (Predicted)
CarbonPredicted Chemical Shift (δ, ppm)
Ethyl -CH₃~14
Ethyl -CH₂~60
Vinylic =CH90 - 100
Quinoline aromatic carbons115 - 145
C=O (ester)165 - 175
C=O (keto)180 - 190
Infrared (IR) Spectroscopy (Predicted)

Key expected absorption bands include:

  • N-H stretch: A broad band around 3200-3400 cm⁻¹

  • C-H stretch (aromatic and aliphatic): Around 2850-3100 cm⁻¹

  • C=O stretch (ester): A strong band around 1720-1740 cm⁻¹

  • C=O stretch (keto): A strong, conjugated ketone band around 1650-1670 cm⁻¹

  • C=C stretch (aromatic and vinylic): In the range of 1500-1650 cm⁻¹

Mass Spectrometry (MS) (Predicted)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 243. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) and cleavage of the propanoate side chain.

Chemical Reactivity and Potential Applications

The chemical reactivity of (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-ylidene)propanoate is dictated by its functional groups: the enaminone system, the ester, and the quinoline ring.

  • Enaminone System: This system can participate in various cycloaddition and condensation reactions, making it a valuable synthon for the construction of more complex heterocyclic systems. The nitrogen and oxygen atoms can also act as coordination sites for metal ions.

  • Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. It can also undergo reduction to the corresponding alcohol.

  • Quinoline Ring: The aromatic quinoline ring can undergo electrophilic aromatic substitution reactions, although the reactivity will be influenced by the existing substituents.

The quinoline scaffold is a well-established pharmacophore in drug discovery. Derivatives of quinoline have demonstrated a broad spectrum of biological activities, including:

  • Anticancer: Many quinoline-based compounds have shown potent anticancer activity through various mechanisms.

  • Antimicrobial: The quinoline nucleus is a core component of several antibacterial and antimalarial drugs.

Given these precedents, Ethyl 2-oxo-3-(quinolin-2-yl)propanoate represents a promising starting point for the development of novel therapeutic agents. Further derivatization and biological screening of this molecule could lead to the discovery of new drug candidates.

Conclusion

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate, existing predominantly as its stable enaminone tautomer, is a molecule with interesting structural features and significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its known physical and chemical properties, a reliable synthetic protocol, and an informed prediction of its spectroscopic characteristics. The rich chemistry of the quinoline scaffold suggests that this compound is a valuable building block for the development of new molecules with potential therapeutic applications. Further research into its specific biological activities is warranted.

References

  • Valkonen, A., Kolehmainen, E., Ośmiałowski, B., & Gawinecki, R. (2010). (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-yl-idene)propano-ate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1746–o1747. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 49849313, (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-ylidene)propanoate. Retrieved January 23, 2026 from [Link].

Sources

Protocols & Analytical Methods

Method

A-549: Synthesis of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate

Application Notes & Protocols: A-549 Abstract This document provides a comprehensive, field-tested protocol for the synthesis of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate, a valuable α-keto ester intermediate in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: A-549

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate, a valuable α-keto ester intermediate in medicinal chemistry. The synthesis is achieved via a mixed Claisen condensation between quinaldine (2-methylquinoline) and diethyl oxalate. This guide details the reaction mechanism, provides a step-by-step experimental procedure, characterization data, and critical troubleshooting advice to ensure a successful and reproducible outcome for researchers in organic synthesis and drug development.

Introduction and Significance

The quinoline nucleus is a cornerstone scaffold in medicinal chemistry, found in numerous natural products and pharmacologically active compounds.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[1][3] Ethyl 2-oxo-3-(quinolin-2-yl)propanoate, in particular, serves as a key building block for more complex molecules. The α-keto ester functionality is a versatile handle for various chemical transformations, enabling the construction of diverse molecular architectures for drug discovery programs.[4] For instance, quinoline-based compounds have shown promise as kinase inhibitors, which are crucial in cancer therapy.[5] The synthesis of this propanoate derivative is therefore a critical first step for laboratories investigating novel quinoline-based therapeutics.[4][6][7][8]

This protocol focuses on the mixed Claisen condensation, a robust and efficient method for forming carbon-carbon bonds. By providing in-depth causal explanations for each step, this guide aims to empower researchers not only to replicate the synthesis but also to adapt it based on a solid understanding of the underlying chemical principles.

Reaction Overview and Mechanism

The synthesis proceeds via a base-catalyzed mixed Claisen condensation. This reaction is particularly effective when one of the ester reactants, in this case, diethyl oxalate, has no α-hydrogens and thus cannot self-condense.[9][10][11] This ensures it acts exclusively as the electrophilic acceptor.

The mechanism unfolds in four key stages:

  • Enolate Formation: A strong base, sodium ethoxide (NaOEt), abstracts an acidic α-proton from the methyl group of quinaldine (2-methylquinoline). This deprotonation is feasible due to the electron-withdrawing effect of the quinoline ring, which stabilizes the resulting carbanion (enolate).

  • Nucleophilic Attack: The newly formed quinaldine carbanion acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate.

  • Elimination: The resulting tetrahedral intermediate is unstable and collapses, eliminating an ethoxide ion (EtO⁻) as a leaving group to form the β-keto ester product.

  • Deprotonation (Driving Force): The product, Ethyl 2-oxo-3-(quinolin-2-yl)propanoate, still possesses a relatively acidic proton between the two carbonyl groups. The ethoxide base present in the reaction mixture deprotonates this position. This final, essentially irreversible deprotonation step shifts the overall equilibrium of the reaction, driving it towards completion.[12]

  • Protonation (Workup): A final acidic workup is required to neutralize the enolate and yield the final, stable product.

The overall transformation is depicted below:

G Quinaldine Quinaldine Reaction Claisen Condensation DiethylOxalate Diethyl Oxalate Base 1. Sodium Ethoxide (Base) in Ethanol Base->Reaction Catalyst Workup 2. Acidic Workup (e.g., aq. HCl) Workup->Reaction Quench Product Ethyl 2-oxo-3- (quinolin-2-yl)propanoate Reaction->Product Yields

Figure 1. High-level workflow for the Claisen condensation synthesis.

Detailed Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Comments
QuinaldineC₁₀H₉N143.192.86 g (2.6 mL)20.0Starting Material (Donor)
Diethyl OxalateC₆H₁₀O₄146.143.22 g (2.9 mL)22.0Starting Material (Acceptor)
Sodium MetalNa22.990.51 g22.0For preparing NaOEt in situ
Absolute EthanolC₂H₅OH46.0725 mL-Anhydrous solvent
Diethyl Ether(C₂H₅)₂O74.1250 mL-For workup
Hydrochloric AcidHCl36.46As needed-2M aqueous solution for workup
Anhydrous MgSO₄MgSO₄120.37As needed-Drying agent

Equipment:

  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser with drying tube (CaCl₂)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Step-by-Step Synthesis Procedure

Step 1: Preparation of Sodium Ethoxide Solution (Base)

  • Rationale: Sodium ethoxide is a strong base required to deprotonate quinaldine. Preparing it in situ from sodium metal and absolute ethanol ensures it is fresh and anhydrous, maximizing its reactivity.

  • Under an inert atmosphere (N₂ or Argon), add absolute ethanol (25 mL) to a dry 100 mL three-neck flask equipped with a reflux condenser and magnetic stir bar.

  • Carefully add sodium metal (0.51 g), cut into small pieces, to the ethanol. Caution: The reaction is exothermic and produces flammable hydrogen gas. Control the rate of addition to maintain a gentle reflux.

  • Stir the mixture until all the sodium has dissolved completely to form a clear solution of sodium ethoxide. Allow the solution to cool to room temperature.

Step 2: Formation of the Quinaldine Enolate

  • Rationale: This is the key nucleophile-forming step. Slow addition prevents unwanted side reactions and controls the reaction temperature.

  • In a dropping funnel, prepare a solution of quinaldine (2.86 g) and diethyl oxalate (3.22 g).

  • Cool the sodium ethoxide solution in an ice bath to 0-5 °C.

  • Add the quinaldine/diethyl oxalate mixture dropwise to the stirred, cooled sodium ethoxide solution over 30 minutes. A color change to a deep red or orange is typically observed, indicating the formation of the enolate intermediate.

Step 3: Reaction and Product Formation

  • Rationale: Allowing the reaction to stir overnight ensures it proceeds to completion.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the mixture vigorously for 12-16 hours (overnight) at room temperature. The mixture will likely become a thick slurry or precipitate.

Step 4: Work-up and Isolation

  • Rationale: This multi-step process neutralizes the reaction, removes water-soluble impurities, and isolates the crude product.

  • Pour the reaction mixture into a beaker containing ice water (100 mL).

  • Acidify the aqueous mixture slowly with 2M HCl until it is acidic to litmus paper (pH ~5-6). This protonates the enolate product, causing it to precipitate.

  • Collect the precipitated solid by vacuum filtration and wash the filter cake with cold water (2 x 20 mL).

  • Air-dry the crude product.

Step 5: Purification

  • Rationale: Recrystallization is a standard method for purifying solid organic compounds, removing residual starting materials and byproducts.

  • Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo.

  • The expected product is an orange or yellow solid with a melting point of 132-134 °C.[13]

Characterization of Final Product

To confirm the identity and purity of the synthesized Ethyl 2-oxo-3-(quinolin-2-yl)propanoate, the following analytical techniques are recommended:

  • ¹H NMR (400 MHz, CDCl₃):

    • Rationale: Provides information on the proton environment in the molecule, confirming the presence of the ethyl ester, the quinoline ring, and the vinylic proton.

    • Expected Peaks (δ, ppm): ~1.4 (t, 3H, -CH₃), ~4.4 (q, 2H, -OCH₂-), ~7.5-8.2 (m, 7H, quinoline and vinylic protons), ~12.0 (br s, 1H, N-H, indicating the enamine tautomer is present in solution).[13]

  • ¹³C NMR (100 MHz, CDCl₃):

    • Rationale: Confirms the carbon skeleton of the molecule, including the two distinct carbonyl carbons.

    • Expected Peaks (δ, ppm): ~14.2 (-CH₃), ~62.0 (-OCH₂-), ~118-148 (quinoline carbons), ~165.0 (ester C=O), ~180.0 (ketone C=O).

  • Mass Spectrometry (ESI+):

    • Rationale: Confirms the molecular weight of the compound.

    • Expected m/z: 244.09 [M+H]⁺ for C₁₄H₁₃NO₃ (Calculated M.W. 243.26).[13]

  • Melting Point:

    • Rationale: A sharp melting point close to the literature value is a strong indicator of purity.

    • Literature Value: 132-134 °C.[13]

Note: The product exists in tautomeric equilibrium between the keto-enol and the more stable Z-enaminone form, especially in the solid state.[13][14] This may be reflected in the spectroscopic data.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive base (moisture contamination).2. Insufficient reaction time.3. Incorrect stoichiometry.1. Use absolute (anhydrous) ethanol and fresh sodium. Ensure glassware is oven-dried.2. Ensure the reaction stirs for at least 12 hours.3. Carefully re-check all measurements and calculations.
Oily Product / Fails to Solidify 1. Incomplete reaction.2. Presence of impurities.1. Monitor the reaction by TLC. If starting material remains, consider extending the reaction time.2. Attempt to purify via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
Product is Dark Brown/Black 1. Reaction temperature was too high.2. Side reactions/decomposition.1. Maintain cooling during the initial addition of reagents.2. Purify via recrystallization, possibly with activated charcoal to remove colored impurities.

Safety Precautions

  • Sodium Metal: Highly reactive with water and alcohols. Handle under an inert atmosphere. The reaction with ethanol produces flammable H₂ gas; ensure adequate ventilation and no nearby ignition sources.

  • Quinaldine: Irritant. Avoid inhalation and contact with skin and eyes.

  • Diethyl Oxalate: Harmful if swallowed or inhaled. Causes eye irritation.

  • Ethanol/Diethyl Ether: Highly flammable liquids.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Conduct the experiment in a well-ventilated fume hood.

References

  • Pasanen, P., Kolehmainen, E., & Rissanen, K. (2007). (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-ylidene)propanoate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o1746–o1748. [Link]

  • Aleksanyan, I. L., et al. (2026). Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates. ResearchGate. [Link]

  • Beilstein Archives. (2021). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of azirid. Beilstein Archives. [Link]

  • Al-Suwaidan, I. A., et al. (2021). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. Scientific Reports, 11(1), 22442. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Advances, 14(1), 1-18. [Link]

  • ChemMedChem. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • Chemistry LibreTexts. (2025). 9.8: Mixed Claisen Condensations. Chemistry LibreTexts. [Link]

  • Kaur, G., Kaur, P., & Kaur, R. (2019). QUINOLINE: ITS SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES. Pramana Research Journal, 9(7), 1-15. [Link]

  • OpenStax. (2023). 23.8 Mixed Claisen Condensations. Organic Chemistry. [Link]

  • RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • PubMed. (2007). (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-yl-idene)propano-ate. PubMed. [Link]

  • University of Massachusetts Amherst. (2006). Special cases of successful cross-Claisen condensations. CHEM 330 Lecture Notes. [Link]

  • Bakare, S. B. (2023). Spectroscopic Studies and In Vitro Antitumor Evaluation of Some New Hybrid Ethyl 2-Oxoquinoline-3-carboxylates and Their Halo Derivatives. ResearchGate. [Link]

  • Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356-21381. [Link]

  • Organic Syntheses. (n.d.). Ethyl ethoxalylpropionate. Organic Syntheses Procedure. [Link]

  • ResearchGate. (2025). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. ResearchGate. [Link]

Sources

Application

Application Note &amp; Detailed Protocol: Synthesis of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate

This document provides a comprehensive guide for the synthesis of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate, a valuable building block in medicinal chemistry and materials science. This protocol is designed for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate, a valuable building block in medicinal chemistry and materials science. This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step procedure grounded in established chemical principles. Beyond a simple recitation of steps, this guide elucidates the underlying chemical logic, ensuring both successful execution and a deeper understanding of the synthetic strategy.

Introduction: The Significance of Quinoline Scaffolds

Quinoline derivatives are a prominent class of N-heterocyclic compounds, widely recognized for their diverse biological activities. They form the core structure of many pharmaceuticals and are investigated for applications ranging from anticancer to antimicrobial agents[1][2][3][4]. The title compound, Ethyl 2-oxo-3-(quinolin-2-yl)propanoate, serves as a versatile intermediate, enabling further molecular elaboration to access novel chemical entities with potential therapeutic value. Its synthesis, primarily achieved through a Claisen condensation, is a foundational technique for chemists working in this area[5].

Reaction Overview & Mechanistic Insight

The synthesis of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate is accomplished via a mixed Claisen condensation. This reaction involves the acylation of a carbanion derived from 2-methylquinoline with diethyl oxalate. Diethyl oxalate is an ideal acylating agent in this context as it lacks α-hydrogens and therefore cannot undergo self-condensation, which simplifies the product profile[6][7][8][9].

The reaction proceeds in two key stages:

  • Deprotonation: 2-Methylquinoline is treated with a strong, non-nucleophilic base, typically an organolithium reagent like n-butyllithium, to generate the corresponding nucleophilic carbanion, 2-lithiomethylquinoline, in situ.

  • Acylation (Claisen Condensation): The generated carbanion attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the target β-keto ester[8][9].

The use of a full equivalent of a strong base is crucial not only for the initial deprotonation but also to drive the reaction equilibrium towards the product by deprotonating the resulting β-keto ester, which has a highly acidic proton between the two carbonyl groups.

Experimental Protocol

This protocol is a representative procedure based on established methodologies for the synthesis of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate[10][11].

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mmol)
2-MethylquinolineC₁₀H₉N143.191.43 g10.0
n-ButyllithiumC₄H₉Li64.064.4 mL (2.5 M in hexanes)11.0
Diethyl OxalateC₆H₁₀O₄146.141.46 g10.0
Anhydrous Tetrahydrofuran (THF)C₄H₈O-50 mL-
Saturated aq. NH₄Cl--20 mL-
Diethyl Ether(C₂H₅)₂O-50 mL-
Anhydrous MgSO₄----
Ethanol (for recrystallization)C₂H₅OH-As needed-

Equipment:

  • Three-neck round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Argon or Nitrogen gas inlet

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Step-by-Step Procedure:

  • Preparation of the Reaction Vessel: A 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a septum, and an argon/nitrogen inlet is flame-dried and allowed to cool to room temperature under an inert atmosphere.

  • Initial Setup: Anhydrous THF (30 mL) and 2-methylquinoline (1.43 g, 10.0 mmol) are added to the flask via syringe. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Generation of 2-Lithiomethylquinoline: While maintaining the temperature at -78 °C, n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) is added dropwise to the stirred solution over 10 minutes. The solution is stirred at this temperature for an additional 30 minutes, during which a color change is typically observed, indicating the formation of the lithiated species.

  • Claisen Condensation: A solution of diethyl oxalate (1.46 g, 10.0 mmol) in anhydrous THF (20 mL) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • Reaction Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Extraction: The aqueous layer is separated, and the organic layer is extracted with diethyl ether (2 x 25 mL). The combined organic layers are washed with brine (20 mL).

  • Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid is purified by recrystallization from ethanol to afford Ethyl 2-oxo-3-(quinolin-2-yl)propanoate as a crystalline solid. The reported melting point for the product is in the range of 131-134 °C[10].

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Core Synthesis cluster_workup Work-up & Purification start Flame-dried 3-neck flask under Argon add_reagents Add 2-Methylquinoline and Anhydrous THF start->add_reagents cool Cool to -78 °C add_reagents->cool deprotonation Add n-BuLi dropwise (Formation of 2-Lithiomethylquinoline) cool->deprotonation condensation Add Diethyl Oxalate solution (Claisen Condensation) deprotonation->condensation warm Warm to Room Temperature condensation->warm quench Quench with sat. aq. NH4Cl warm->quench extract Extract with Diethyl Ether quench->extract dry Dry over MgSO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize from Ethanol concentrate->purify product Pure Ethyl 2-oxo-3- (quinolin-2-yl)propanoate purify->product

Caption: Experimental workflow for the synthesis of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate.

Trustworthiness and Self-Validation

The reliability of this protocol is rooted in the well-understood and extensively documented Claisen condensation reaction. The choice of an organolithium reagent ensures the complete and rapid deprotonation of 2-methylquinoline, a necessary step for an efficient reaction. The use of diethyl oxalate as the acylating partner is a classic strategy to prevent self-condensation, thereby leading to a cleaner reaction profile and simplifying purification.

Self-Validating Aspects of the Protocol:

  • Visual Cues: The formation of the lithiated intermediate is often accompanied by a distinct color change, providing a qualitative check for the success of the deprotonation step.

  • Product Characterization: The identity and purity of the final product can be unequivocally confirmed using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination. The expected melting point of 131-134 °C serves as a key benchmark for purity[10].

  • Tautomerism: It is important to note that the product, Ethyl 2-oxo-3-(quinolin-2-yl)propanoate, can exist in tautomeric forms. In the solid state and in chloroform solution, it predominantly exists in the (Z)-enaminone form, stabilized by an intramolecular hydrogen bond[10]. This structural feature can be confirmed by spectroscopic analysis.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate. By understanding the mechanistic principles and following the outlined procedure, researchers can reliably prepare this valuable synthetic intermediate for a wide range of applications in chemical and pharmaceutical research.

References

  • (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-ylidene)propanoate - NIH. (n.d.).
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - NIH. (2019, February 2).
  • 9.8: Mixed Claisen Condensations - Chemistry LibreTexts. (2025, March 17).
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (2020, June 2).
  • Erkki KOLEHMAINEN | Professor Emeritus | University of Jyväskylä, Jyväskylä | JYU | Department of Chemistry | Research profile - ResearchGate. (n.d.).
  • Substituted Quinolinones. Part 16. Preparation and reactions of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl) - SciSpace. (n.d.).
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2018, November 1).
  • 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax. (2023, September 20).
  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives | ACS Omega. (2024, July 16).
  • Trimethyltin(IV) Bearing 3-(4-Methyl-2-oxoquinolin-1(2H)-yl)propanoate Causes Lipid Peroxidation-Mediated Autophagic Cell Death in Human Melanoma A375 Cells - MDPI. (2024, March 14).
  • Application Notes and Protocols: Claisen Condensation Reactions Involving Diethyl Oxalate - Benchchem. (n.d.).
  • Diethyl Oxalate: A Comparative Guide to its Applications in Organic Synthesis - Benchchem. (n.d.).

Sources

Method

The Versatile Synthon: Ethyl 2-oxo-3-(quinolin-2-yl)propanoate in Modern Organic Synthesis

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry The quinoline nucleus is a cornerstone in the architecture of pharmacologically active molecules, lending its rigid, bicyclic framework to a multitude...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The quinoline nucleus is a cornerstone in the architecture of pharmacologically active molecules, lending its rigid, bicyclic framework to a multitude of therapeutic agents.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] Within this esteemed class of compounds, Ethyl 2-oxo-3-(quinolin-2-yl)propanoate emerges as a highly versatile and reactive building block, offering chemists a gateway to a diverse array of complex heterocyclic systems. This technical guide provides an in-depth exploration of the synthesis, reactivity, and synthetic applications of this valuable intermediate, complete with detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.

This compound predominantly exists in its more stable tautomeric enaminone form, (Z)-Ethyl 2-oxo-3-(quinolin-2(1H)-ylidene)propanoate, a structural feature that dictates its reactivity and potential for elaboration.[3] The presence of multiple reactive sites—an enamine-like system, a β-keto ester functionality, and the quinoline ring itself—renders it a powerful synthon for the construction of novel molecular architectures.

Physicochemical Properties and Tautomerism

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate is a crystalline solid with a melting point in the range of 132–134 °C.[3] A critical aspect of its chemistry is the pronounced tautomerism, with the equilibrium lying heavily towards the (Z)-enaminone form, (Z)-Ethyl 2-oxo-3-(quinolin-2(1H)-ylidene)propanoate. This stability is attributed to the formation of a strong intramolecular hydrogen bond between the N-H of the quinoline ring and the C2-carbonyl oxygen, creating a pseudo-six-membered ring.[4] The benzo-annulation further stabilizes this enaminone tautomer compared to its corresponding enol form.[3]

synthesis_workflow start 2-Methylquinoline step1 1. n-BuLi, THF, -78 °C 2. Diethyl oxalate, Et2O, -78 °C to rt start->step1 product (Z)-Ethyl 2-oxo-3-(quinolin-2(1H)-ylidene)propanoate step1->product

Caption: Synthetic workflow for Ethyl 2-oxo-3-(quinolin-2-yl)propanoate.

Applications in Organic Synthesis: A Gateway to Heterocyclic Diversity

The strategic placement of functional groups in Ethyl 2-oxo-3-(quinolin-2-yl)propanoate makes it an ideal precursor for the synthesis of a variety of fused heterocyclic systems of medicinal interest.

Synthesis of Carboxylic Acid and Hydrazide Derivatives

The ester functionality can be readily transformed into a carboxylic acid or a hydrazide, which serve as versatile handles for further derivatization, such as in the synthesis of amides and other related compounds. [4] Protocol 2: Hydrolysis to 3-(2-Oxo-1,2-dihydroquinolin-3-yl)propanoic Acid [4] Materials:

  • (Z)-Ethyl 2-oxo-3-(quinolin-2(1H)-ylidene)propanoate

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Acetic acid

Procedure:

  • Dissolve (Z)-Ethyl 2-oxo-3-(quinolin-2(1H)-ylidene)propanoate (1 equivalent) in ethanol.

  • Add an aqueous solution of sodium hydroxide (1 equivalent).

  • Stir the reaction mixture at room temperature for 10 hours, monitoring the progress by TLC.

  • Upon completion, filter the reaction mixture and cool the filtrate.

  • Acidify the filtrate with acetic acid to precipitate the carboxylic acid.

  • Filter the crude product, dry, and recrystallize from ethanol.

Expected Yield: High (e.g., 91% for a similar substrate). [4]

Synthesis of Fused Pyrimido[1,2-a]quinolines

The enaminone moiety of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate is a prime candidate for condensation reactions with dinucleophiles to construct fused heterocyclic systems. For instance, reaction with guanidine or amidines can lead to the formation of pyrimido[1,2-a]quinolines, a class of compounds with potential biological activities. [5] Proposed Protocol 3: Synthesis of Ethyl 2-amino-4-oxo-4H-pyrimido[1,2-a]quinoline-5-carboxylate

Materials:

  • (Z)-Ethyl 2-oxo-3-(quinolin-2(1H)-ylidene)propanoate

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully adding sodium metal to ethanol under a nitrogen atmosphere.

  • Add guanidine hydrochloride to the sodium ethoxide solution and stir for 30 minutes at room temperature.

  • Add (Z)-Ethyl 2-oxo-3-(quinolin-2(1H)-ylidene)propanoate to the reaction mixture.

  • Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization.

reaction_pathways cluster_derivatives Derivative Synthesis cluster_fused_systems Fused Heterocycle Synthesis start (Z)-Ethyl 2-oxo-3-(quinolin-2(1H)-ylidene)propanoate acid Carboxylic Acid Derivative start->acid NaOH, EtOH/H2O hydrazide Hydrazide Derivative start->hydrazide N2H4·H2O, EtOH pyrimidoquinoline Pyrimido[1,2-a]quinoline start->pyrimidoquinoline Guanidine, NaOEt, EtOH oxazinoquinoline Oxazino[3,2-a]quinoline (Proposed) start->oxazinoquinoline Hydroxylamine, Acid catalyst (Proposed)

Caption: Key synthetic transformations of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate.

Biological Activity of Derived Compounds

The synthetic versatility of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate allows for the generation of libraries of novel quinoline derivatives for biological screening. While specific data for compounds directly synthesized from this starting material is emerging, the broader class of quinoline derivatives shows significant promise in drug discovery.

Compound ClassTargetBiological ActivityIC₅₀ ValuesReference
Quinoline-benzimidazole hybridsCancer Cell LinesAnticancerGI₅₀ in the nano-molar range for some derivatives[1]
Substituted quinoline derivativesVarious cancer cell linesAnticancer-[1]
Pyrimido[1,2-c]quinazolinesHuman breast cancer (MCF-7)CytotoxicComparable to doxorubicin for some derivatives[5]
Quinoline-5-sulfonamidesC-32, MDA-MB-231, A549 cancer cellsAnticancerComparable to cisplatin/doxorubicin for active compounds[6]
Quinoline amidoxime derivativesHematologic and pancreatic cancer cellsAnticancer (Bcl-2 targeting)2.1–4.7 µM[7]

Conclusion and Future Outlook

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate has established itself as a valuable and versatile building block in organic synthesis. Its straightforward preparation and rich reactivity profile provide access to a wide range of complex heterocyclic structures, particularly those of interest in medicinal chemistry. The exploration of its utility in multicomponent reactions and the development of stereoselective transformations are promising avenues for future research. As the demand for novel therapeutic agents continues to grow, the strategic application of synthons like Ethyl 2-oxo-3-(quinolin-2-yl)propanoate will undoubtedly play a pivotal role in the discovery of next-generation pharmaceuticals.

References

  • Aleksanyan, I. L., et al. (2026). Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates. Russian Journal of Organic Chemistry, 61(11), 2147-2151. [Link]

  • Beilstein Archives. (2021). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of azirid. Beilstein Archives. [Link]

  • National Center for Biotechnology Information. (n.d.). (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-ylidene)propanoate. PubChem. [Link]

  • MDPI. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(20), 6249. [Link]

  • Shirini, F., et al. (2025). Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. RSC Advances, 15, 12345-12367. [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2008). (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-ylidene)propanoate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1746. [Link]

  • Molecules. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(3), 3226-3245. [Link]

  • MDPI. (2021). Synthesis and Cytotoxic Activity of New Pyrimido[1,2- c]quinazolines,t[1][8][9]riazolo[4,3-c]quinazolines, and Related Compounds. Molecules, 26(20), 6283. [Link]

  • ARKIVOC. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. ARKIVOC, 2010(5), 82-91. [Link]

  • Australian Journal of Basic and Applied Sciences. (2012). Synthesis of Potent Antitumor Oxo Quinazoline, Pyrazole and Thiazine Derivatives. Australian Journal of Basic and Applied Sciences, 6(3), 675-685. [Link]

  • PubMed Central. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Journal of Biomolecular Structure and Dynamics, 43(1), 1-20. [Link]

  • MDPI. (2023). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 28(15), 5731. [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Synthesis of pyrimido[1,6-a]quinoxalines via intermolecular trapping of thermally generated acyl(quinoxalin-2-yl)ketenes by Schiff bases. Beilstein Journal of Organic Chemistry, 16, 2548-2557. [Link]

  • RSC Publishing. (2024). Quinoline and coumarin isoxazole derivatives: synthesis, antitumor evaluation and molecular docking studies with Bcl-2. RSC Medicinal Chemistry. [Link]

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Application

The Versatile Scaffold: Ethyl 2-oxo-3-(quinolin-2-yl)propanoate as a Pivotal Intermediate in Contemporary Drug Discovery

Introduction: The Quinoline Moiety as a Privileged Structure in Medicinal Chemistry The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a "privileged scaffold" in the realm of medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Moiety as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a "privileged scaffold" in the realm of medicinal chemistry.[1] Its presence in numerous natural products, most notably the anti-malarial alkaloid quinine, has long signaled its profound biological relevance.[2] In modern drug discovery, quinoline derivatives have been successfully developed into a wide array of therapeutic agents, demonstrating anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3] The versatility of the quinoline nucleus allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic outcomes.[1] Among the myriad of quinoline-based building blocks, Ethyl 2-oxo-3-(quinolin-2-yl)propanoate has emerged as a particularly valuable intermediate, offering a unique combination of reactive sites for the generation of diverse compound libraries. This guide provides an in-depth exploration of the synthesis, derivatization, and application of this key intermediate in drug discovery programs, with a focus on anticancer applications.

Chemical Properties and Synthesis of the Core Intermediate

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate, with the chemical formula C₁₄H₁₃NO₃, exists in tautomeric forms, predominantly as (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-ylidene)propanoate in the crystalline state. This enaminone form is stabilized by an intramolecular hydrogen bond.

A reliable method for the synthesis of this intermediate involves the reaction of 2-lithiomethylquinoline with diethyl oxalate. This approach provides good yields of the target compound, which can then be used in subsequent derivatization reactions.

Protocol 1: Synthesis of (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-ylidene)propanoate

Objective: To synthesize the core intermediate for subsequent derivatization.

Materials:

  • 2-methylquinoline

  • n-Butyllithium (n-BuLi) in hexanes

  • Diethyl oxalate

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Lithiation of 2-methylquinoline:

    • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 2-methylquinoline (1 equivalent) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution.

    • Stir the reaction mixture at -78 °C for 1 hour. The formation of a deep red solution indicates the generation of 2-lithiomethylquinoline.

  • Reaction with Diethyl Oxalate:

    • In a separate flame-dried flask, dissolve diethyl oxalate (1.2 equivalents) in anhydrous THF.

    • Cool the diethyl oxalate solution to -78 °C.

    • Slowly transfer the 2-lithiomethylquinoline solution to the diethyl oxalate solution via cannula.

    • Allow the reaction mixture to stir at -78 °C for 2 hours, then gradually warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

    • Recrystallize the purified product from ethanol to obtain (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-ylidene)propanoate as a crystalline solid.

Characterization: The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Anticancer Drug Discovery: A Case Study Targeting EGFR

The 2-oxoquinoline core is a key pharmacophoric element in several anticancer agents.[4] Derivatives have shown potent activity through various mechanisms, including the inhibition of critical signaling pathways that drive tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[4][5] Overexpression and mutations of EGFR are common in many cancers, leading to uncontrolled cell division and survival.[5]

The ethyl 2-oxo-3-(quinolin-2-yl)propanoate intermediate is an excellent starting point for generating a library of potential EGFR inhibitors. The propanoate side chain offers multiple points for chemical modification, allowing for the introduction of various functional groups to explore the structure-activity relationship (SAR) and optimize binding to the EGFR active site.

Workflow for Library Development and Screening

The following diagram illustrates a typical workflow for utilizing Ethyl 2-oxo-3-(quinolin-2-yl)propanoate in an anticancer drug discovery campaign targeting EGFR.

DrugDiscoveryWorkflow cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Optimization cluster_preclinical Preclinical Development Intermediate Ethyl 2-oxo-3- (quinolin-2-yl)propanoate Derivatization Chemical Modification (Hydrolysis, Amidation, etc.) Intermediate->Derivatization Protocol 2 Library Compound Library Derivatization->Library Screening High-Throughput Screening (EGFR Kinase Assay) Library->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR SAR->Derivatization Iterative Design Lead_Opt Lead Optimization SAR->Lead_Opt In_Vitro In Vitro Cell-Based Assays (e.g., MCF-7, HT-29) Lead_Opt->In_Vitro In_Vivo In Vivo Animal Models In_Vitro->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Caption: Drug discovery workflow using the quinoline intermediate.

Protocol 2: Derivatization of the Intermediate

This protocol provides methods for modifying the propanoate side chain to generate key synthons for library development.[4]

A. Hydrolysis to the Carboxylic Acid

  • Dissolve Ethyl 2-oxo-3-(quinolin-2-yl)propanoate (1 equivalent) in a mixture of ethanol and water.

  • Add sodium hydroxide (1.1 equivalents) and stir the mixture at room temperature for 10 hours, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture and cool in an ice bath.

  • Acidify with acetic acid to precipitate the carboxylic acid derivative.

  • Filter the solid, wash with cold water, and dry to yield 3-(2-oxo-1,2-dihydroquinolin-1(2H)-yl)propanoic acid.

B. Synthesis of the Hydrazide

  • To a solution of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate (1 equivalent) in ethanol, add hydrazine hydrate (2 equivalents).

  • Reflux the reaction mixture for 4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature. The product will crystallize out of solution.

  • Filter the solid, wash with cold ethanol, and dry to obtain 3-(2-oxo-1,2-dihydroquinolin-1(2H)-yl)propanehydrazide.

C. Amide Formation

  • Activate the carboxylic acid derivative (from step A) using a coupling agent such as HATU or EDC/HOBt in an appropriate solvent like DMF.

  • Add the desired amine (1.2 equivalents) and a base like diisopropylethylamine (DIPEA).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Perform an aqueous work-up and purify the product by column chromatography to obtain the corresponding amide.

These derivatization strategies provide access to a wide range of compounds with varying physicochemical properties, which is crucial for establishing a robust SAR.

Mechanism of Action: Inhibition of the EGFR Signaling Pathway

Many quinoline-based anticancer agents function as ATP-competitive inhibitors of the EGFR tyrosine kinase domain.[5] By binding to the ATP-binding pocket of EGFR, these compounds prevent the autophosphorylation and activation of the receptor, thereby blocking downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

The following diagram illustrates the inhibition of the EGFR signaling pathway by a quinoline-based inhibitor derived from our intermediate.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Ras Ras P_EGFR->Ras PI3K PI3K P_EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Anti-apoptotic signaling Inhibitor Quinoline Inhibitor Inhibitor->EGFR Blocks ATP Binding Site

Caption: Inhibition of the EGFR signaling pathway.

Quantitative Data Summary

While a comprehensive screening of derivatives from the exact title intermediate is not publicly available, data from closely related 2-oxoquinoline derivatives demonstrate their potential as potent anticancer agents. The following table summarizes the in vitro activity of representative compounds against cancer cell lines and their inhibitory concentration against EGFR.

Compound IDModificationCell LineIC₅₀ (µM)[4]EGFR IC₅₀ (µM)[4]
Ref-1 N-isopropylpropanamideMCF-710.120.09
Ref-2 N-cyclopropylpropanamideMCF-712.140.12
Ref-3 N-(4-methoxyphenyl)propanamideMCF-78.150.07

Note: The data presented is for illustrative purposes and is based on N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivatives, which are structurally analogous to potential derivatives of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate.

Conclusion and Future Perspectives

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate is a highly valuable and versatile intermediate for the synthesis of novel bioactive molecules. Its utility is particularly evident in the field of anticancer drug discovery, where the 2-oxoquinoline scaffold has proven to be a successful pharmacophore for targeting key oncogenic pathways like EGFR signaling. The straightforward derivatization of its propanoate side chain allows for the rapid generation of diverse compound libraries, facilitating comprehensive SAR studies and the optimization of lead compounds. As our understanding of cancer biology deepens, intermediates like Ethyl 2-oxo-3-(quinolin-2-yl)propanoate will continue to be instrumental in the development of the next generation of targeted therapies.

References

  • Al-Ostath, A., et al. (2023). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Molecules, 28(15), 5784. [Link]

  • Aleksanyan, I. L., et al. (2026). Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates. ResearchGate. [Link]

  • Al-Mulla, A. (2017). A review: biological importance of quinoline derivatives. Der Pharma Chemica, 9(1), 137-143.
  • Youssif, B. G., et al. (2024). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry. [Link]

  • Slavish, J., et al. (2010). (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-yl-idene)propano-ate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3224. [Link]

  • Black, D. StC., et al. (2014). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 19(9), 13444-13461. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6296. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Advances, 14(47), 34685-34703. [Link]

  • Kaur, G., et al. (2019). QUINOLINE: ITS SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES. Pramana Research Journal, 9(6), 1735-1745.
  • Moor, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1), 1-17. [Link]

  • Youssif, B. G., et al. (2024). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry. [Link]

  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648-1654. [Link]

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Method

The Quinoline Scaffold: A Versatile Pharmacophore in Modern Medicinal Chemistry

Introduction: The Enduring Legacy of the Quinoline Nucleus The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Legacy of the Quinoline Nucleus

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in a multitude of natural products, most notably the antimalarial alkaloid quinine, spurred over a century of research into its therapeutic potential.[1] This exploration has revealed a remarkable versatility, with quinoline derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] The unique electronic and structural features of the quinoline ring system allow for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to engage a wide array of biological targets.[4] This guide provides an in-depth exploration of the applications of quinoline derivatives in key therapeutic areas, complete with detailed experimental protocols and an examination of their underlying mechanisms of action.

I. Anticancer Applications: Targeting the Hallmarks of Malignancy

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting efficacy against various cancer cell lines and tumors.[5][6] Their mechanisms of action are multifaceted, often involving the disruption of fundamental cellular processes required for cancer cell proliferation and survival.[7][8]

A. Mechanism of Action: DNA Damage and Enzyme Inhibition

A primary anticancer strategy of many quinoline derivatives involves the induction of DNA damage and the inhibition of enzymes crucial for DNA replication and repair.

  • Topoisomerase Inhibition: Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and recombination.[9] Certain quinoline derivatives function as topoisomerase "poisons," stabilizing the transient DNA-enzyme cleavage complex.[3][10] This prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately triggering apoptosis.[3] Camptothecin, a natural product containing a quinoline moiety, and its synthetic analogs like topotecan and irinotecan are classic examples of topoisomerase I inhibitors.[11]

  • PI3K/Akt/mTOR Pathway Inhibition: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[12][13] Several quinoline-based compounds have been designed to target key kinases within this pathway, such as PI3K and mTOR, thereby inhibiting downstream signaling and suppressing tumor growth.[11][14]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Quinoline Derivative Quinoline Derivative Quinoline Derivative->PI3K Quinoline Derivative->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

B. Protocol: In Vitro Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[15][16] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[17]

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Quinoline derivative stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline derivative in complete medium. The final DMSO concentration should be less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[18]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[18]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[18]

    • Incubate at room temperature in the dark for 2 hours with gentle shaking.[18]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[18]

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of the compound concentration versus the percentage of cell viability.

II. Antimalarial Applications: A Legacy of Fighting Parasites

The quinoline core is central to some of the most important antimalarial drugs, including quinine, chloroquine, and mefloquine.[19] These drugs are crucial in the treatment and prevention of malaria, a life-threatening disease caused by Plasmodium parasites.

A. Mechanism of Action: Disrupting Heme Detoxification

During their intraerythrocytic stage, malaria parasites digest host hemoglobin in their acidic food vacuole to obtain essential amino acids.[20] This process releases large quantities of toxic free heme. To protect themselves, the parasites polymerize the heme into an inert crystalline substance called hemozoin.[19] Quinoline antimalarials are weak bases that accumulate in the acidic food vacuole of the parasite.[20] Here, they are thought to interfere with hemozoin formation by capping the growing hemozoin crystal, leading to the buildup of toxic free heme.[19] This accumulation of free heme is believed to cause oxidative damage to parasite membranes and proteins, ultimately leading to parasite death.[21]

Antimalarial_Mechanism cluster_parasite Malaria Parasite Hemoglobin Hemoglobin Food Vacuole Food Vacuole Hemoglobin->Food Vacuole Digestion Heme (toxic) Heme (toxic) Food Vacuole->Heme (toxic) Hemozoin (non-toxic) Hemozoin (non-toxic) Heme (toxic)->Hemozoin (non-toxic) Polymerization Parasite Death Parasite Death Heme (toxic)->Parasite Death Accumulation leads to Quinoline Derivative Quinoline Derivative Quinoline Derivative->Heme (toxic) Inhibits Polymerization

Caption: Mechanism of action of quinoline antimalarials.

B. Protocol: In Vitro Antimalarial Assay using SYBR Green I

The SYBR Green I-based fluorescence assay is a widely used method for determining the in vitro susceptibility of Plasmodium falciparum to antimalarial drugs.[1] SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA, and the fluorescence intensity is proportional to the amount of parasitic DNA, thus reflecting parasite growth.[20]

Materials:

  • P. falciparum culture (e.g., 3D7 or Dd2 strains)

  • RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin

  • Human red blood cells (O+)

  • Quinoline derivative stock solution

  • SYBR Green I lysis buffer (containing SYBR Green I dye)

  • 96-well flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Drug Plate Preparation:

    • Prepare serial dilutions of the quinoline derivative in RPMI 1640 medium.

    • Add 25 µL of the drug dilutions to the wells of a 96-well plate. Include a drug-free control.

  • Parasite Culture Addition:

    • Synchronize the P. falciparum culture to the ring stage.

    • Prepare a parasite suspension with 0.5% parasitemia and 2% hematocrit in complete medium.

    • Add 200 µL of the parasite suspension to each well of the drug plate.

  • Incubation:

    • Incubate the plate for 72 hours in a modular incubation chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C.[22]

  • Lysis and Staining:

    • After incubation, add 100 µL of SYBR Green I lysis buffer to each well.[23]

    • Incubate the plate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement:

    • Read the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

Data Analysis: The IC₅₀ value is determined by plotting the drug concentration against the percentage of parasite growth inhibition, which is calculated from the fluorescence readings.

III. Antibacterial and Anti-inflammatory Applications

A. Antibacterial Quinolones (Fluoroquinolones)

A significant class of quinoline derivatives, the fluoroquinolones, are broad-spectrum antibiotics widely used to treat bacterial infections.[24][25] Their mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[26] By inhibiting these enzymes, fluoroquinolones lead to the accumulation of DNA strand breaks and bacterial cell death.

Protocol: Antibacterial Susceptibility Testing by Broth Microdilution

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[27][28]

Materials:

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Quinoline derivative stock solution

  • 96-well U-bottom plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard.

  • Drug Dilution:

    • Perform a serial two-fold dilution of the quinoline derivative in MHB in the wells of a 96-well plate.

  • Inoculation:

    • Inoculate each well with the standardized bacterial suspension.[29] Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation:

    • Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the quinoline derivative that completely inhibits visible bacterial growth.[8]

B. Anti-inflammatory Quinoline Derivatives

The quinoline scaffold has also been explored for the development of anti-inflammatory agents.[24] Some derivatives have been shown to inhibit key inflammatory enzymes such as cyclooxygenases (COX), which are involved in the synthesis of pro-inflammatory prostaglandins.[30][31]

Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[21]

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Quinoline derivative

  • Assay buffer

  • Detection reagent (e.g., for measuring prostaglandin E₂)

  • 96-well plate

  • Plate reader

Procedure:

  • Enzyme and Compound Incubation:

    • Incubate the COX enzyme with the quinoline derivative or a control inhibitor for a specified time.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding arachidonic acid.[31]

  • Reaction Termination and Detection:

    • Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method, such as an enzyme immunoassay.[32]

Data Analysis: The percentage of COX inhibition is calculated by comparing the amount of prostaglandin produced in the presence of the test compound to that of the control. The IC₅₀ value can then be determined.

IV. Summary of FDA-Approved Quinoline-Based Drugs

The therapeutic success of the quinoline scaffold is underscored by the number of derivatives that have received FDA approval for various indications.

Drug NameTherapeutic ClassPrimary Indication(s)
Chloroquine AntimalarialMalaria treatment and prophylaxis
Hydroxychloroquine Antimalarial, AntirheumaticMalaria, rheumatoid arthritis, lupus erythematosus
Mefloquine AntimalarialMalaria treatment and prophylaxis
Primaquine AntimalarialRadical cure of P. vivax and P. ovale malaria
Ciprofloxacin Fluoroquinolone AntibioticVarious bacterial infections
Levofloxacin Fluoroquinolone AntibioticVarious bacterial infections
Moxifloxacin Fluoroquinolone AntibioticVarious bacterial infections
Delafloxacin Fluoroquinolone AntibioticAcute bacterial skin and skin structure infections
Topotecan Topoisomerase I InhibitorOvarian cancer, small cell lung cancer
Irinotecan Topoisomerase I InhibitorColorectal cancer

V. Conclusion and Future Perspectives

The quinoline nucleus continues to be a privileged scaffold in medicinal chemistry, providing a versatile platform for the design and development of novel therapeutic agents. The diverse pharmacological activities of quinoline derivatives, coupled with their amenability to chemical modification, ensure their continued relevance in the quest for new drugs to combat a wide range of diseases. Future research will likely focus on the development of more selective and potent quinoline-based compounds with improved safety profiles, as well as the exploration of novel therapeutic applications for this remarkable heterocyclic system.

VI. References

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Quinine - Wikipedia. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). PubMed Central. Retrieved January 23, 2026, from [Link]

  • New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • P.falciparum drug sensitivity assay using SYBR® Green I V1.0 - SOP Template - Clinical Module. (n.d.). WWARN. Retrieved January 23, 2026, from [Link]

  • The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 23, 2026, from [Link]

  • List of Common Quinolones + Uses, Types & Side Effects. (2024). Drugs.com. Retrieved January 23, 2026, from [Link]

  • Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. (2024). Microbiology Spectrum - ASM Journals. Retrieved January 23, 2026, from [Link]

  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022). MDPI. Retrieved January 23, 2026, from [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Microbroth Dilution. (n.d.). MI - Microbiology. Retrieved January 23, 2026, from [Link]

  • Quinolone antibiotic - Wikipedia. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Secondary metabolites as DNA topoisomerase inhibitors: A new era towards designing of anticancer drugs. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Topoisomerase inhibitor - Wikipedia. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025). GSC Biological and Pharmaceutical Sciences. Retrieved January 23, 2026, from [Link]

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]

  • Preparation and Properties of Quinoline. (n.d.). SlideShare. Retrieved January 23, 2026, from [Link]

  • Quinolones. (2023). StatPearls - NCBI Bookshelf. Retrieved January 23, 2026, from [Link]

  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008). PubMed. Retrieved January 23, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 23, 2026, from [Link]

  • SYBR Green I modified protocol for ex vivo/in vitro assay. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science. Retrieved January 23, 2026, from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved January 23, 2026, from [Link]

  • (PDF) Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. (2016). JSciMed Central. Retrieved January 23, 2026, from [Link]

  • Approved Indications for Fluoroquinolones. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. (n.d.). Academic Journals. Retrieved January 23, 2026, from [Link]

  • List of quinolones: Uses, common brands, and safety information. (n.d.). SingleCare. Retrieved January 23, 2026, from [Link]

  • Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. (2016). The Pharma Innovation Journal. Retrieved January 23, 2026, from [Link]

  • Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors. (2024). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Antitumor Activity of a Novel Quinoline Derivative, TAS‐103, with Inhibitory Effects on Topoisomerases I and II. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Advances in polymer based Friedlander quinoline synthesis. (2021). TÜBİTAK Academic Journals. Retrieved January 23, 2026, from [Link]

  • Assessment of the Worldwide Antimalarial Resistance Network Standardized Procedure for In Vitro Malaria Drug Sensitivity Testing Using SYBR Green Assay for Field Samples with Various Initial Parasitemia Levels. (2016). Antimicrobial Agents and Chemotherapy - ASM Journals. Retrieved January 23, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved January 23, 2026, from [Link]

  • Friedländer synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

Sources

Application

Application Notes and Protocols for the Evaluation of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate in Anticancer Drug Development

Introduction: The Quinoline Scaffold as a Privileged Motif in Oncology The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Motif in Oncology

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. Historically recognized for its role in antimalarial drugs like quinine, the quinoline scaffold has emerged as a "privileged structure" in modern drug discovery, demonstrating a remarkable breadth of biological activities, including potent anticancer properties. Numerous quinoline derivatives are currently in clinical use or undergoing investigation for cancer therapy, exerting their effects through diverse mechanisms such as the inhibition of protein kinases (e.g., EGFR, HER-2), disruption of microtubule dynamics, intercalation into DNA, and induction of apoptosis.

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate is a quinoline derivative of significant interest. Its structural features, including the α-keto ester moiety, suggest potential for biological reactivity and interaction with various cellular targets. While direct anticancer studies on this specific molecule are not yet widely published, its close structural analogs have demonstrated notable cytotoxic and pro-apoptotic effects against cancer cell lines. This warrants a systematic investigation into its potential as a novel anticancer agent.

These application notes provide a comprehensive framework for the synthesis, characterization, and preclinical evaluation of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate. The protocols herein are designed to guide researchers in assessing its cytotoxic and mechanistic properties, thereby elucidating its potential for further development in oncology.

Synthesis and Characterization of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate

The synthesis of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate can be achieved through a Claisen condensation reaction between 2-methylquinoline and diethyl oxalate. A detailed protocol is provided below.

Protocol 1: Synthesis of (Z)-Ethyl 2-oxo-3-(quinolin-2(1H)-ylidene)propanoate

This protocol describes the synthesis of the tautomeric form of the title compound, which has been characterized in the solid state.

Materials:

  • 2-Methylquinoline

  • Diethyl oxalate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (for workup)

  • Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol.

  • To a stirred solution of 2-methylquinoline in anhydrous ethanol, add diethyl oxalate dropwise at room temperature.

  • Slowly add the sodium ethoxide solution to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and hydrochloric acid to precipitate the product.

  • Filter the crude product, wash with cold diethyl ether, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain purified (Z)-Ethyl 2-oxo-3-(quinolin-2(1H)-ylidene)propanoate.

Characterization:

The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point Analysis: To assess purity.

In Vitro Evaluation of Anticancer Activity

A tiered approach is recommended for the in vitro evaluation of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate, starting with broad cytotoxicity screening followed by more detailed mechanistic studies.

Workflow for In Vitro Anticancer Evaluation

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Lead Optimization A Compound Synthesis & Characterization B Cell Line Panel Selection (e.g., NCI-60) A->B Purity Confirmed C MTT Cytotoxicity Assay B->C Diverse Cancer Types D IC50 Determination C->D Dose-Response Curves E Apoptosis Assay (Annexin V/PI Staining) D->E Potent Activity Identified F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Target Identification Studies (e.g., Kinase Profiling, DNA Binding) E->G Apoptosis Confirmed F->G Cell Cycle Arrest Observed H Structure-Activity Relationship (SAR) Studies G->H Mechanism Elucidated

Caption: A streamlined workflow for the anticancer evaluation of a novel compound.

Protocol 2: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Prepare serial dilutions of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known anticancer drug like doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 2-4 hours, or until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity Profile

The cytotoxic activity of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate should be presented in a clear, tabular format, comparing its potency across different cancer cell lines.

Table 1: Hypothetical Cytotoxicity of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate

Cell LineTissue of OriginIC₅₀ (µM) [Compound]IC₅₀ (µM) [Doxorubicin]
MCF-7Breast Adenocarcinoma[Insert experimental value][Insert experimental value]
HCT-116Colon Carcinoma[Insert experimental value][Insert experimental value]
A549Lung Carcinoma[Insert experimental value][Insert experimental value]
HepG2Hepatocellular Carcinoma[Insert experimental value][Insert experimental value]
K562Chronic Myelogenous Leukemia[Insert experimental value][Insert experimental value]

Mechanistic Studies: Unraveling the Mode of Action

Based on the known mechanisms of quinoline derivatives, Ethyl 2-oxo-3-(quinolin-2-yl)propanoate may induce cancer cell death through apoptosis and/or cell cycle arrest. The following protocols are designed to investigate these possibilities.

Protocol 3: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cancer cells treated with the IC₅₀ concentration of the compound for 24-48 hours

  • Flow cytometer

Procedure:

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G₀/G₁, S, and G₂/M).

Materials:

  • Cancer cells treated with the IC₅₀ concentration of the compound for 24-48 hours

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells on ice for at least 30 minutes or store at -20°C.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry, collecting data on a linear scale.

Potential Signaling Pathways to Investigate

The quinoline scaffold is known to interact with several key signaling pathways implicated in cancer. Based on the results from the apoptosis and cell cycle assays, further investigation into specific molecular targets is warranted.

G cluster_0 Potential Targets & Pathways cluster_1 Cellular Outcomes A Ethyl 2-oxo-3- (quinolin-2-yl)propanoate B Kinase Signaling (e.g., EGFR, HER-2, PI3K/Akt) A->B Inhibition C DNA Damage Response (Topoisomerase Inhibition, DNA Intercalation) A->C Induction D Microtubule Dynamics A->D Disruption E Cell Cycle Arrest B->E F Apoptosis B->F C->E C->F D->E D->F

Caption: Potential mechanisms of action for quinoline-based anticancer agents.

Conclusion and Future Directions

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate represents a promising, yet underexplored, scaffold for the development of novel anticancer agents. The application notes and protocols provided here offer a robust starting point for its systematic evaluation. Positive results from these in vitro studies, particularly the identification of a specific mechanism of action, would provide a strong rationale for advancing this compound to in vivo preclinical models and for the synthesis of analogs to establish structure-activity relationships. The versatility of the quinoline core suggests that with further chemical modification, derivatives with enhanced potency and selectivity could be developed, contributing to the arsenal of targeted cancer therapies.

References

  • A new series of quinoline-3-carboxylate derivatives 3a–k were developed as prospective dual inhibitors of EGFR and HER-2. Structural elucidation was accomplished via1H NMR, 13C NMR, DEPT NMR, elemental analysis and mass spectrometry. The synthesized compounds were evaluated for antiproliferative activity against breast (MCF-7) and colon (HT-29) cancer cell lines. Compounds 3a and 3f had the highest antiproliferative efficacy, especially against HT-29 colon cancer cells (IC50 = 23 and 25 nM, respectively),
Method

Application Notes &amp; Protocols for the Purification of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate

An Application Guide by a Senior Application Scientist Introduction: The Importance of Purity for a Key Synthetic Intermediate Ethyl 2-oxo-3-(quinolin-2-yl)propanoate is a versatile heterocyclic compound featuring a quin...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by a Senior Application Scientist

Introduction: The Importance of Purity for a Key Synthetic Intermediate

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate is a versatile heterocyclic compound featuring a quinoline core, a structure of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active molecules.[1][2] Quinoline derivatives are known to exhibit a wide array of biological activities, including antimalarial, anticancer, and antibacterial properties.[3] As a keto-ester, this specific molecule serves as a critical building block for synthesizing more complex drug candidates and molecular probes.

The utility of such an intermediate is directly proportional to its purity. Trace impurities, such as unreacted starting materials, side-products from synthesis (e.g., secondary alcohols), or degradation products, can interfere with downstream reactions, compromise biological assay results, and complicate structural elucidation.[4][5] Therefore, robust and reproducible purification protocols are not merely a procedural step but a cornerstone of reliable research and development.

This guide provides a comprehensive, field-tested strategy for purifying Ethyl 2-oxo-3-(quinolin-2-yl)propanoate, moving from a crude post-synthesis mixture to a highly pure, crystalline solid. The methodologies are grounded in the physicochemical properties of the target molecule and are designed to be both effective and efficient.

Compound Profile & Physicochemical Characteristics

Understanding the target molecule's properties is fundamental to designing an effective purification strategy.

PropertyValue / ObservationRationale & Impact on Purification
Molecular Formula C₁₄H₁₃NO₃Provides the elemental composition.
Molecular Weight 243.26 g/mol [6]
Appearance Orange to yellow solidColor may indicate the presence of impurities; pure compound should be a paler, uniform color.
Melting Point 132–134 °C (recrystallized from Ethanol)[6] A sharp melting point is a key indicator of high purity.
Key Functional Groups Quinoline, α-Keto group, EsterThe basic nitrogen on the quinoline ring can interact strongly with acidic silica gel, potentially causing streaking during chromatography.[7] The keto and ester groups provide polarity.
Tautomerism Exists predominantly in the enaminone form.[6] The stable tautomeric form influences its crystalline structure and spectroscopic properties.

Overall Purification Strategy: A Two-Stage Approach

The purification of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate is best approached with a two-stage process designed to first remove the bulk of impurities and then polish the material to high purity.

  • Primary Purification (Bulk Separation): Flash column chromatography is employed to separate the target compound from reagents, byproducts, and baseline impurities based on differential polarity.

  • Secondary Purification (Final Polishing): Recrystallization is used to remove closely related impurities and achieve a highly ordered crystalline final product, which is ideal for analytical characterization and long-term storage.

G cluster_0 Purification Workflow Crude Crude Post-Synthesis Mixture (Target + Impurities) Chromatography Stage 1: Flash Column Chromatography Crude->Chromatography Removes bulk impurities Fractions Semi-Pure Fractions (Target Compound) Chromatography->Fractions Elution & Collection Recrystallization Stage 2: Recrystallization Fractions->Recrystallization Removes trace impurities Final_Product High-Purity Crystalline Product (>98% Purity) Recrystallization->Final_Product Isolation Analysis Purity Verification (TLC, NMR, MP) Final_Product->Analysis Quality Control

Caption: A two-stage workflow for purifying Ethyl 2-oxo-3-(quinolin-2-yl)propanoate.

Protocol 1: Primary Purification via Flash Column Chromatography

Expertise & Rationale

Flash column chromatography is the method of choice for the initial cleanup of the crude reaction mixture. The core challenge in purifying quinoline-containing compounds on standard silica gel is their basic nature. The lone pair on the quinoline nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, which can lead to significant peak tailing (streaking) and, in some cases, decomposition of the target compound.[7]

To counteract this, we will employ a silica gel slurry that has been pre-treated, or "deactivated," with a small amount of a tertiary amine base like triethylamine (TEA). The TEA will preferentially bind to the acidic sites on the silica, creating a more inert stationary phase that allows for symmetrical elution of the basic quinoline product.

Step-by-Step Methodology
  • TLC Analysis & Solvent System Selection:

    • Before running the column, determine an appropriate eluent system using Thin Layer Chromatography (TLC).

    • Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the crude mixture on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point for quinoline derivatives is a mixture of a non-polar and a polar solvent, such as Petroleum Ether/Ethyl Acetate or Hexane/Ethyl Acetate.[8][9]

    • Aim for a system that gives the target compound an Rf (retention factor) value of approximately 0.25-0.35. This ensures good separation and a reasonable elution time from the column.

  • Column Preparation (Deactivation):

    • Select a glass column of appropriate size for the amount of crude material (typically a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent mixture (e.g., 5% Ethyl Acetate in Petroleum Ether).

    • Add triethylamine (TEA) to the slurry, equivalent to ~1% of the total solvent volume. Stir gently for 5 minutes.

    • Carefully pour the slurry into the column, using a funnel. Tap the column gently to ensure even packing and dislodge any air bubbles.[7]

    • Once the silica has settled, add a thin layer (approx. 1 cm) of sand to the top to prevent disturbance of the silica bed during sample and solvent addition.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution. Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the eluent. Using a pipette, carefully apply the solution to the top of the column, allowing it to absorb into the silica bed.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle positive pressure (using a pump or inert gas) to begin eluting the column.

    • Start collecting fractions immediately. Monitor the separation by TLC, spotting every few fractions on a TLC plate to track the elution of the target compound.

    • A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., from 5% to 20% Ethyl Acetate in Petroleum Ether), is often effective for separating complex mixtures.[9]

  • Product Isolation:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator to yield the semi-purified Ethyl 2-oxo-3-(quinolin-2-yl)propanoate as an oil or solid.

Data Summary: Chromatography Conditions
ParameterRecommended ConditionJustification
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for flash chromatography.
Stationary Phase Deactivation 1% Triethylamine (v/v) in eluentNeutralizes acidic sites on silica to prevent tailing of the basic quinoline compound.[7]
Eluent System Ethyl Acetate / Petroleum EtherA common and effective solvent system for quinoline derivatives, allowing for tunable polarity.[8][9]
Elution Mode Gradient (e.g., 5% to 20% EtOAc)Provides better resolution for separating multiple components compared to isocratic elution.
Target Rf ~0.3Optimal for good separation and reasonable run time.

Protocol 2: Final Purification via Recrystallization

Expertise & Rationale

Recrystallization is a powerful technique for achieving high purity, especially for compounds that are solid at room temperature. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely when hot but only sparingly when cold, while impurities remain soluble (or insoluble) at all temperatures.[10]

For Ethyl 2-oxo-3-(quinolin-2-yl)propanoate, literature precedent has shown that ethanol is an effective recrystallization solvent, yielding a crystalline solid with a sharp melting point.[6] The presence of both polar (keto-ester) and less polar (aromatic rings) moieties in the molecule suggests that polar protic solvents like ethanol or solvent pairs like Hexane/Ethyl Acetate could be effective.[10]

Step-by-Step Methodology
  • Solvent Selection (if optimizing):

    • Place a small amount of the semi-purified solid into several test tubes.

    • Add a few drops of different candidate solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to each tube.

    • A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

    • If a single solvent is not ideal, test solvent pairs (e.g., dissolve in a good solvent like ethyl acetate, then add a poor solvent like hexane until cloudy).

  • Dissolution:

    • Place the semi-purified solid into an Erlenmeyer flask.

    • Add the chosen solvent (ethanol) dropwise while heating the mixture gently (e.g., on a hot plate) with stirring. A reflux condenser can be used for higher-boiling solvents.

    • Continue adding the minimum amount of hot solvent required to fully dissolve the solid. An excess of solvent will reduce the final yield.

  • Hot Filtration (Optional):

    • If any insoluble impurities (like dust or silica gel from the column) are present in the hot solution, perform a hot gravity filtration.

    • Pre-heat a funnel and a new flask to prevent premature crystallization. Place a fluted filter paper in the funnel and quickly pour the hot solution through it.

  • Crystallization:

    • Remove the flask from the heat source and cover it (e.g., with a watch glass) to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals. Do not disturb the flask during this period.

    • Once at room temperature, the flask can be placed in an ice bath to maximize the precipitation of the product.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying:

    • Dry the purified crystals under vacuum, either in a vacuum oven at a temperature well below the melting point or in a desiccator, until a constant weight is achieved.

G cluster_1 Recrystallization Protocol Start Semi-Pure Solid Dissolve 1. Dissolve in Minimal Hot Solvent Start->Dissolve Filter 2. Hot Filtration (Optional) Dissolve->Filter If insolubles present Cool 3. Slow Cooling (Formation of Crystals) Dissolve->Cool If no insolubles Filter->Cool Isolate 4. Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash 5. Wash with Cold Solvent Isolate->Wash Dry 6. Dry Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Step-by-step workflow for the recrystallization protocol.

Purity Assessment: A Self-Validating System

The success of the purification must be validated through analytical techniques.

  • Thin Layer Chromatography (TLC): The final product should appear as a single, well-defined spot with no visible impurities or streaking.

  • Melting Point Analysis: A highly pure crystalline compound will have a sharp melting point range (e.g., within 1-2 °C). The observed melting point should be compared to the literature value (132–134 °C).[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are definitive methods for confirming the chemical structure and assessing purity. The spectra should be clean, with correct chemical shifts, integrations, and coupling constants, and free from impurity peaks.

References

  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Publishing. Available at: [Link]

  • Aleksanyan, I. L., et al. (2026). Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates. ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. MDPI. Available at: [Link]

  • Basavarajaiah, S. M. (2022). CHEMISTRY OF QUINOLINE AND ITS DERIVATIVES (Synthesis and Biological Perspectives). ResearchGate. Available at: [Link]

  • Quinoline. Wikipedia. Available at: [Link]

  • (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-ylidene)propanoate. National Institutes of Health. Available at: [Link]

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Google Patents.
  • PROCESS FOR PURIFYING AN a-KETO ESTER. Google Patents.
  • Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-706. Available at: [Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. National Institutes of Health. Available at: [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]

  • Synthesis method of quinoline compound containing sulfonyl. Google Patents.
  • ethyl 3-(4-oxo-1,4-dihydro-2-quinolinyl)propanoate. ChemSynthesis. Available at: [Link]

  • Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. National Institutes of Health. Available at: [Link]

  • Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Process for purifying an alpha-keto ester. Google Patents.
  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research. Available at: [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

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Application

Application and Protocol Guide for the Analytical Characterization of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate

Introduction: Unveiling the Molecular Identity of a Promising Heterocycle Ethyl 2-oxo-3-(quinolin-2-yl)propanoate is a quinoline derivative of significant interest in medicinal chemistry and drug development. The quinoli...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Molecular Identity of a Promising Heterocycle

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate is a quinoline derivative of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The precise structural elucidation and purity assessment of this compound are paramount for ensuring the reliability and reproducibility of research findings and for advancing its potential therapeutic applications.

This comprehensive guide provides a suite of detailed analytical methods and protocols for the thorough characterization of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate. The methodologies outlined herein are designed to provide orthogonal data, ensuring a high degree of confidence in the compound's identity, purity, and structural integrity. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical strategies for the evaluation of novel small molecules.

Physicochemical Properties

A foundational aspect of analytical characterization is the determination of fundamental physicochemical properties. These parameters provide initial indicators of purity and can be used for batch-to-batch comparisons.

PropertyExpected Value/RangeMethod
Molecular FormulaC₁₄H₁₃NO₃Calculated
Molecular Weight243.26 g/mol Calculated
Melting Point132-134 °CCapillary Melting Point Apparatus
AppearanceWhite to off-white solidVisual Inspection

Note: The melting point is a critical indicator of purity. A broad melting range may suggest the presence of impurities.[2]

The Analytical Workflow: A Multi-faceted Approach to Structural Confirmation

A comprehensive characterization of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate necessitates a multi-technique approach. Each analytical method provides a unique piece of the structural puzzle, and their combined application leads to an unambiguous assignment. The following workflow is recommended for a thorough analysis.

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of Ethyl 2-oxo-3- (quinolin-2-yl)propanoate NMR NMR Spectroscopy (¹H, ¹³C, COSY) Synthesis->NMR MS Mass Spectrometry (ESI-MS) Synthesis->MS FTIR FT-IR Spectroscopy Synthesis->FTIR UVVis UV-Vis Spectroscopy Synthesis->UVVis HPLC HPLC-UV/DAD Synthesis->HPLC Confirmation Data Integration & Structural Elucidation NMR->Confirmation MS->Confirmation FTIR->Confirmation UVVis->Confirmation HPLC->Confirmation

Caption: A logical workflow for the comprehensive characterization of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY) NMR experiments provide detailed information about the chemical environment of each atom and their connectivity.[3][4]

¹H NMR Spectroscopy Protocol

Causality: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound.[5]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the spectrum using the TMS signal.

    • Integrate the peaks to determine the relative number of protons.

Expected ¹H NMR Spectral Data (in CDCl₃):

  • Aromatic Protons (Quinoline Ring): Multiple signals in the range of δ 7.0-8.5 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern.

  • Methylene Protons (-CH₂-): A singlet or a multiplet (depending on chirality and coupling) in the range of δ 3.5-4.5 ppm.

  • Ethyl Ester Protons (-OCH₂CH₃): A quartet around δ 4.0-4.5 ppm and a triplet around δ 1.0-1.5 ppm.

¹³C NMR Spectroscopy Protocol

Causality: ¹³C NMR provides information on the number of different types of carbon atoms in the molecule.

Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Use a proton-decoupled pulse sequence to simplify the spectrum.

  • Data Acquisition: Acquire the ¹³C NMR spectrum. A longer acquisition time is typically required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform, phase correction, and baseline correction.

    • Calibrate the spectrum using the solvent signal.

Expected ¹³C NMR Spectral Data (in CDCl₃):

  • Carbonyl Carbons (C=O): Signals in the downfield region, typically δ 160-200 ppm.[6]

  • Aromatic Carbons (Quinoline Ring): Multiple signals in the range of δ 110-150 ppm.

  • Methylene Carbon (-CH₂-): A signal in the range of δ 40-60 ppm.

  • Ethyl Ester Carbons (-OCH₂CH₃): Signals around δ 60-70 ppm (OCH₂) and δ 10-20 ppm (CH₃).

2D NMR (COSY) Spectroscopy

Causality: Correlation Spectroscopy (COSY) reveals proton-proton couplings, which helps in assigning the signals of the quinoline ring system and the ethyl propanoate chain.[7]

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable structural information through fragmentation analysis.[8]

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

Causality: ESI is a soft ionization technique that is well-suited for polar organic molecules, providing the molecular ion peak with minimal fragmentation.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Use an ESI source in positive ion mode.

    • Optimize the capillary voltage, cone voltage, and desolvation gas flow rate.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺).

    • Compare the observed m/z with the calculated exact mass of the compound.

Expected ESI-MS Data:

  • [M+H]⁺: m/z 244.0917

  • [M+Na]⁺: m/z 266.0736

Chromatographic Analysis: Assessing Purity with High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of organic compounds. When coupled with a UV or Diode Array Detector (DAD), it can also provide preliminary identification based on retention time and UV spectrum.[9][10]

HPLC-UV/DAD Protocol

Causality: This method separates the target compound from any impurities based on their differential partitioning between a stationary phase and a mobile phase. The UV/DAD detector provides quantitative data and a UV spectrum for peak identification.

Protocol:

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL.

  • HPLC System:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is commonly used.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV or DAD set to monitor at a wavelength where the compound has significant absorbance (determined by UV-Vis spectroscopy).

  • Data Analysis:

    • Integrate the peak area of the main component and any impurities.

    • Calculate the purity of the sample as the percentage of the main peak area relative to the total peak area.

Vibrational Spectroscopy: Probing Functional Groups with FT-IR

Fourier-transform infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[11]

FT-IR Spectroscopy Protocol

Causality: Different functional groups absorb infrared radiation at characteristic frequencies, providing a "fingerprint" of the molecule.

Protocol:

  • Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory) or as a KBr pellet.

  • Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in Ethyl 2-oxo-3-(quinolin-2-yl)propanoate.

Expected FT-IR Absorption Bands:

Wavenumber (cm⁻¹)Assignment
~3050Aromatic C-H stretch
~2980Aliphatic C-H stretch
~1730C=O stretch (ester)
~1680C=O stretch (keto)
~1600, 1500C=C stretch (aromatic)
~1250C-O stretch (ester)

Note: The presence of two distinct carbonyl peaks is a key diagnostic feature.[11]

Electronic Spectroscopy: Characterizing the Chromophore with UV-Vis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for compounds containing chromophores like the quinoline ring system.[12][13]

UV-Vis Spectroscopy Protocol

Causality: The quinoline ring system contains π-electrons that can be excited by UV radiation, resulting in a characteristic absorption spectrum.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.

  • Data Acquisition: Record the UV-Vis spectrum over a range of 200-400 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • The absorbance spectrum can be used for quantitative analysis (e.g., in HPLC detection).

Expected UV-Vis Absorption:

  • The quinoline chromophore is expected to exhibit strong absorption bands in the UV region, typically with multiple λmax values.[14]

Data Integration and Structural Confirmation

The final and most critical step is the integration of all analytical data to build a cohesive and definitive structural assignment for Ethyl 2-oxo-3-(quinolin-2-yl)propanoate.

Data Integration cluster_data Analytical Data NMR_Data NMR (¹H, ¹³C, COSY) - Connectivity Structure Confirmed Structure of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate NMR_Data->Structure MS_Data MS - Molecular Formula MS_Data->Structure HPLC_Data HPLC - Purity HPLC_Data->Structure FTIR_Data FT-IR - Functional Groups FTIR_Data->Structure UVVis_Data UV-Vis - Chromophore UVVis_Data->Structure

Caption: Integration of orthogonal analytical data for unambiguous structural confirmation.

Conclusion

The analytical protocols detailed in this guide provide a robust framework for the comprehensive characterization of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate. By employing a combination of spectroscopic and chromatographic techniques, researchers can confidently establish the identity, purity, and structural integrity of this important molecule. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is essential for advancing research and development in the fields of medicinal chemistry and drug discovery.

References

  • Al-Dies, A. M., et al. (2015). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Molecules, 20(9), 16954-16973. [Link]

  • El-Sayed, M. A., et al. (2022). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Advances, 12(45), 29337-29354. [Link]

  • Ośmiałowski, B., et al. (2007). (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-ylidene)propanoate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o1746–o1747. [Link]

  • Aleksanyan, I. L., et al. (2026). Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates. ResearchGate. [Link]

  • Koukoulitsa, C., et al. (2021). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules, 26(21), 6435. [Link]

  • Nasir, W., et al. (2010). Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3224. [Link]

  • Rojas, L., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1672. [Link]

  • Soltani, A., & Alijanpour, S. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Turkish Journal of Science & Technology, 11(1), 1-10. [Link]

  • Cabanos, C., et al. (2019). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. ResearchGate. [Link]

  • Sari, Y., et al. (2020). FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide... ResearchGate. [Link]

  • Kumar, K. A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7, 126. [Link]

  • Santos, G. V. S., et al. (2017). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate. [Link]

  • Seaton, P. J., & Williamson, R. T. (2003). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 80(11), 1304. [Link]

  • Di Giosia, M., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Molecules, 26(9), 2735. [Link]

  • Cardoso, D. R., et al. (2004). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Journal of Food Composition and Analysis, 17(5), 633-643. [Link]

  • Weldon, K. C., et al. (2011). Characteristic mass spectrometric fragmentation of ethyl ketones (A) and ethyl aldehydes (B). ResearchGate. [Link]

  • Stolarczyk, M., et al. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 26(11), 3323. [Link]

  • Szymański, P., et al. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 100(23), 9957-9967. [Link]

  • Seaton, P. J., & Williamson, R. T. (2003). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. [Link]

  • Kantar, C., et al. (2020). UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral... ResearchGate. [Link]

  • Bernstein, M. P., et al. (2004). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. 35th Lunar and Planetary Science Conference, abstract no.1920. [Link]

  • Kim, J., et al. (2020). Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. ACS Omega, 5(14), 8346-8354. [Link]

  • Spectroscopy Simplified. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. [Link]

  • Williamson, R. T. (2002). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link]

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  • Al-Jibori, S. A., & Al-Janabi, A. S. (2014). FTIR Spectrum of Quinoline-2-carboxylic acid. ResearchGate. [Link]

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Method

Experimental procedures involving Ethyl 2-oxo-3-(quinolin-2-yl)propanoate.

An In-Depth Guide to the Synthesis and Application of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate Authored by a Senior Application Scientist This document provides a comprehensive technical guide for researchers, medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis and Application of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the experimental procedures involving Ethyl 2-oxo-3-(quinolin-2-yl)propanoate. This guide delves into the synthesis, characterization, and potential applications of this versatile quinoline derivative, emphasizing the rationale behind experimental design and providing detailed, actionable protocols.

Introduction: The Quinoline Scaffold and the Subject Compound

The quinoline ring system is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1] Its unique chemical structure and the flexibility for substitution allow for the generation of diverse molecular libraries with a wide range of biological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[1] Quinoline derivatives often exert their effects by interacting with biological macromolecules, such as DNA and various enzymes, making them promising candidates for drug development.[1]

The subject of this guide, Ethyl 2-oxo-3-(quinolin-2-yl)propanoate, is a notable derivative that serves as both a synthetic intermediate and a potential pharmacophore. Structurally, this compound exhibits tautomerism, existing in equilibrium between an enol form, (Z)-ethyl 2-hydroxy-3-(quinolin-2-yl)acrylate, and an enaminone form, (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-ylidene)propanoate. Experimental evidence from crystallographic studies indicates that the enaminone form is predominant, at least in the solid state and in chloroform solution.[2] This stability is attributed to the benzo-annulation of the heterocyclic ring.[2] This guide will focus on the synthesis and utility of this stable enaminone tautomer.

Synthesis Protocol: A Reliable Path to the Core Scaffold

The synthesis of (Z)-Ethyl 2-oxo-3-(quinolin-2(1H)-ylidene)propanoate is reliably achieved through the condensation of a metalated quinoline precursor with an oxalate ester.[2] This approach leverages the nucleophilicity of an organometallic intermediate to form a key carbon-carbon bond.

Rationale for the Synthetic Strategy

The chosen method involves the generation of 2-lithiomethylquinoline, a potent nucleophile, which subsequently attacks the electrophilic carbonyl carbon of diethyl oxalate. This type of condensation reaction is a classic and effective method for constructing β-keto ester functionalities. The use of an organolithium reagent ensures efficient deprotonation of the relatively acidic methyl group at the 2-position of the quinoline ring, driving the reaction towards the desired product.

Detailed Synthesis Workflow

cluster_0 Step 1: Generation of Nucleophile cluster_1 Step 2: Condensation Reaction cluster_2 Step 3: Purification A 2-Methylquinoline C Anhydrous THF -78 °C A->C B n-Butyllithium (or other strong base) B->C D 2-Lithiomethylquinoline (in situ) C->D Deprotonation F Reaction Mixture from Step 1 E Diethyl Oxalate E->F Electrophilic Attack G Quench (e.g., NH4Cl) F->G H Crude Product G->H I Column Chromatography (Silica Gel) H->I J Recrystallization (Ethanol) I->J K (Z)-Ethyl 2-oxo-3-(quinolin-2(1H)-ylidene)propanoate (Pure Product) J->K

Caption: Synthetic workflow for Ethyl 2-oxo-3-(quinolin-2-yl)propanoate.

Step-by-Step Experimental Protocol

Materials:

  • 2-Methylquinoline (Quinaldine)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Diethyl oxalate

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

  • Nucleophile Generation: Dissolve 2-methylquinoline (1.0 eq) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C. The solution will typically develop a deep color, indicating the formation of the anion.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Condensation: Add a solution of diethyl oxalate (1.1 eq) in anhydrous THF dropwise to the reaction mixture, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for an additional 2-3 hours, then let it warm slowly to room temperature overnight.

  • Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography. Subsequently, recrystallize the purified solid from ethanol to yield the final product as orange or yellow crystals.[2]

Physicochemical Properties and Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The data presented below is based on published literature for (Z)-Ethyl 2-oxo-3-(quinolin-2(1H)-ylidene)propanoate.[2]

PropertyValue
Molecular Formula C₁₄H₁₃NO₃
Molecular Weight 243.26 g/mol
Appearance Orange/Yellow Crystalline Solid
Melting Point 132–134 °C
Crystal System Monoclinic
Space Group P2₁/n

Self-Validating Characterization Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for structural confirmation. The ¹H NMR spectrum should show characteristic signals for the ethyl group, the quinoline ring protons, and the vinyl proton. The presence of an N-H proton signal at a downfield chemical shift would support the enaminone tautomer.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by matching the experimental m/z value to the calculated value for [M+H]⁺ or [M+Na]⁺.

  • X-Ray Crystallography: For an unambiguous structural determination and confirmation of the (Z)-configuration, single-crystal X-ray diffraction is the gold standard. Crystals suitable for analysis can often be grown by slow evaporation of a solution of the compound in a solvent like chloroform.[2]

Application Note 1: A Versatile Intermediate for Chemical Synthesis

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate is a valuable building block for creating more complex molecules. The ester functionality is a key handle for derivatization, enabling the synthesis of amides, hydrazides, and other functional groups.

Derivatization Pathways

cluster_0 Hydrolysis cluster_1 Amide Formation cluster_2 Hydrazinolysis cluster_3 Further Derivatization A Ethyl 2-oxo-3-(quinolin-2-yl)propanoate B NaOH / H₂O, EtOH Then H⁺ workup A->B F Hydrazine Hydrate (N₂H₄·H₂O) Ethanol, Reflux A->F C 2-Oxo-3-(quinolin-2-yl)propanoic Acid B->C D Amine (R-NH₂) Coupling Agent (e.g., DCC, HATU) C->D E N-Alkyl-2-oxo-3-(quinolin-2-yl)propanamide D->E G 2-Oxo-3-(quinolin-2-yl)propanehydrazide F->G H Isothiocyanates, Azide Coupling, etc. G->H I Thiosemicarbazides, Triazoles, etc. H->I

Caption: Key derivatization pathways from the parent ester.

Protocol 4.1: Saponification to the Carboxylic Acid

This protocol converts the ethyl ester to the corresponding carboxylic acid, which is a crucial intermediate for amide bond formation. The procedure is adapted from methods used for similar quinoline derivatives.[3][4]

Procedure:

  • Dissolve Ethyl 2-oxo-3-(quinolin-2-yl)propanoate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (1.1 eq) and stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and acidify to pH ~4-5 with a suitable acid (e.g., acetic acid or dilute HCl).

  • The carboxylic acid product will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

Protocol 4.2: Conversion to the Hydrazide

The hydrazide derivative is an excellent precursor for synthesizing various heterocyclic compounds like pyrazoles and oxadiazoles, or for forming thiosemicarbazides. This protocol is based on established procedures for related systems.[5]

Procedure:

  • Dissolve Ethyl 2-oxo-3-(quinolin-2-yl)propanoate (1.0 eq) in ethanol (95%).

  • Add hydrazine hydrate (2.0 eq) to the solution.

  • Heat the reaction mixture under reflux for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature. The solid hydrazide product will often crystallize directly from the solution.

  • Filter the crystals, wash with a small amount of cold ethanol, and dry.

Application Note 2: Scaffold for Biological Screening

While direct biological data for the title compound is sparse, the broader family of quinoline and quinoxaline propanoate derivatives has demonstrated significant potential in drug discovery, particularly as anticancer agents.[3][5][6] Derivatives have shown activity against various cancer cell lines and have been investigated as inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR).[3][6] Therefore, Ethyl 2-oxo-3-(quinolin-2-yl)propanoate and its derivatives represent a promising starting point for a drug discovery campaign.

Conceptual Biological Screening Workflow

A logical first step is to screen the parent compound and a small library of its derivatives (e.g., the carboxylic acid and various amides) against a panel of cancer cell lines to identify initial hits.

A Synthesized Compound Library (Parent Ester, Acid, Amides) B Primary Screening: Cell Viability Assay (e.g., MTT, CellTiter-Glo) A->B D Identify 'Hits' (Compounds with IC₅₀ < 10 µM) B->D C Panel of Cancer Cell Lines (e.g., MCF-7, HCT-116, A549) C->B E Secondary Screening: Target-Based Assays D->E F Kinase Inhibition Panel (e.g., EGFR, HER-2) E->F G Apoptosis Assays (Caspase activity, Annexin V) E->G H Lead Optimization: Structure-Activity Relationship (SAR) Studies F->H G->H

Caption: A typical workflow for biological evaluation of new compounds.

This structured approach allows for the efficient identification of compounds with promising cytotoxic activity, followed by more detailed mechanistic studies to understand their mode of action. The ultimate goal is to generate structure-activity relationship (SAR) data to guide the design of more potent and selective drug candidates.

References

  • ResearchGate. (2026, January 15). Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates. Available at: [Link]

  • National Institutes of Health (NIH). (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-ylidene)propanoate. Available at: [Link]

  • ResearchGate. (2010). Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate. Acta Crystallographica Section E: Crystallographic Communications. E66, o3224. Available at: [Link]

  • ACS Omega. (2024, July 16). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Available at: [Link]

  • Royal Society of Chemistry (RSC). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate

Welcome to the technical support guide for the synthesis of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate. This document is designed for researchers, medicinal chemists, and process development professionals who are looking to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate. This document is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot and optimize this synthesis. We will move beyond simple procedural steps to explore the chemical principles governing the reaction, helping you to diagnose issues and rationally design improvements to achieve higher yields and purity.

Overview of the Core Synthesis

The most direct and commonly cited route to Ethyl 2-oxo-3-(quinolin-2-yl)propanoate involves a Claisen-type condensation. The strategy hinges on the deprotonation of the methyl group of 2-methylquinoline (quinaldine) to form a potent nucleophile, which then attacks diethyl oxalate.

The overall transformation can be visualized as a two-step process:

  • Deprotonation: Formation of a nucleophilic 2-quinolylmethanide anion.

  • Acylation (Claisen Condensation): Attack of the anion on diethyl oxalate to form the target β-keto ester.

Synthesis_Pathway cluster_reactants Starting Materials Quinaldine 2-Methylquinoline Intermediate 2-Lithiomethylquinoline (Nucleophile) Quinaldine->Intermediate + Base (Step 1: Deprotonation) Base Strong Base (e.g., n-BuLi) Oxalate Diethyl Oxalate Product Ethyl 2-oxo-3-(quinolin-2-yl)propanoate Intermediate->Product + Diethyl Oxalate (Step 2: Acylation)

Caption: Core reaction pathway for the synthesis.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis.

Q1: My overall yield is consistently below 30%. Where should I focus my optimization efforts?

A low overall yield is typically rooted in one of three areas: inefficient nucleophile formation, competing side reactions during condensation, or product loss during workup. A systematic approach is crucial.

  • Confirm Nucleophile Generation: First, verify that the deprotonation of 2-methylquinoline is proceeding efficiently. This is the most critical step. Any unreacted starting material will not participate in the reaction, directly lowering your theoretical yield.

  • Analyze the Condensation Step: If deprotonation is successful, examine the condensation reaction itself. The formation of dark tars or a complex mixture of byproducts suggests that side reactions are dominating. This is often due to improper temperature control or reagent stoichiometry.

  • Optimize Workup & Purification: If you have good conversion to the product in the crude reaction mixture (e.g., by TLC or crude NMR) but the final isolated yield is low, your workup and purification procedures are the likely culprits. The β-keto ester product can be susceptible to hydrolysis or decomposition under harsh conditions.

The following flowchart provides a logical path for troubleshooting.

Troubleshooting_Workflow Start Low Yield Observed CheckDeprotonation Analyze Deprotonation Step (Quench aliquot with D₂O, check for deuteration by NMR/MS) Start->CheckDeprotonation DeprotonationOK Deprotonation >90%? CheckDeprotonation->DeprotonationOK OptimizeDeprotonation Optimize Lithiation: - Drier Solvent? - Stronger/Better Base? - Lower Temperature? DeprotonationOK->OptimizeDeprotonation No CheckCondensation Analyze Condensation Step (Check crude TLC/NMR for product vs. side products) DeprotonationOK->CheckCondensation Yes OptimizeDeprotonation->CheckDeprotonation CondensationOK Good Conversion to Product? CheckCondensation->CondensationOK OptimizeCondensation Optimize Condensation: - Reverse Addition? - Lower Temperature? - Check Oxalate Quality? CondensationOK->OptimizeCondensation No CheckWorkup Optimize Workup & Purification: - Mild Quench (e.g., NH₄Cl)? - Avoid harsh pH? - Refine Chromatography? CondensationOK->CheckWorkup Yes OptimizeCondensation->CheckCondensation Success Yield Improved CheckWorkup->Success

Caption: A logical workflow for diagnosing low yield.

Q2: How can I ensure the complete formation of the 2-lithiomethylquinoline intermediate?

The acidity of the methyl protons on 2-methylquinoline is moderate, requiring a strong, non-nucleophilic base for complete and rapid deprotonation. Incomplete formation of this lithiated intermediate is a primary cause of failure.

Causality: The reaction relies on generating a high concentration of the desired nucleophile. If the base is too weak, the equilibrium will not favor the lithiated product. If water is present, it will quench the organolithium reagent faster than it can deprotonate the substrate.

Recommendations:

  • Anhydrous Conditions are Paramount: All glassware must be rigorously flame-dried or oven-dried. Solvents like Tetrahydrofuran (THF) or Diethyl Ether must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial anhydrous packaging system.

  • Base Selection: n-Butyllithium (n-BuLi) is a common choice. Lithium diisopropylamide (LDA) is also an excellent alternative as it is exceptionally strong but less nucleophilic, reducing potential side reactions.

  • Temperature Control: The deprotonation should be performed at low temperatures, typically -78 °C (a dry ice/acetone bath), to ensure the stability of the organolithium intermediate and prevent side reactions with the solvent.

ParameterRecommendationRationale
Base n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA)Sufficiently strong to fully deprotonate 2-methylquinoline. LDA can be preferable due to lower nucleophilicity.
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl EtherAprotic and can stabilize the lithium cation. Must be scrupulously dry.
Temperature -78 °C to -40 °CPrevents degradation of the organolithium intermediate and undesired reactions with the solvent (e.g., THF).
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the highly reactive organolithium species by atmospheric oxygen or moisture.

Q3: My reaction mixture turns black and I isolate a tar-like substance instead of my product. What is causing this decomposition?

This is a classic sign of uncontrolled side reactions. Organolithium reagents are highly reactive, and poor temperature management is the most common cause of decomposition.

Causality: At higher temperatures, the 2-lithiomethylquinoline can undergo undesired reactions. It can attack another molecule of 2-methylquinoline, leading to oligomerization, or react with the solvent itself. Furthermore, the addition to diethyl oxalate is exothermic; a rapid addition can cause localized heating, leading to thermal decomposition of both the intermediate and the product.

Recommendations:

  • Maintain Low Temperature: Do not allow the reaction temperature to rise above -40 °C during the formation of the lithiated species or during the initial phase of the addition to diethyl oxalate.

  • Slow, Controlled Addition: The solution of 2-lithiomethylquinoline should be added very slowly (e.g., via a syringe pump or dropping funnel) to a cold (-78 °C) solution of diethyl oxalate. This maintains a low concentration of the nucleophile and allows the heat to dissipate. This is an example of "inverse addition."

  • High-Purity Reagents: Ensure your 2-methylquinoline and diethyl oxalate are pure. Impurities can initiate polymerization or other side reactions.

Q4: What is the mechanism of the Claisen condensation in this context, and how does it influence the reaction conditions?

The reaction is a variation of the classic Claisen condensation, where an enolate (or in this case, a carbanion analog) attacks an ester.[1][2] Understanding the mechanism highlights a critical point: the reaction is driven to completion by a final deprotonation step.

  • Nucleophilic Attack: The 2-lithiomethylquinoline anion attacks one of the carbonyls of diethyl oxalate.

  • Elimination: The resulting tetrahedral intermediate collapses, expelling an ethoxide (-OEt) leaving group.

  • Deprotonation (Driving Force): The product, a β-keto ester, has a highly acidic proton on the carbon between the two carbonyl groups. The ethoxide released in the previous step, or another equivalent of the 2-lithiomethylquinoline, will deprotonate this position. This final, essentially irreversible acid-base reaction pulls the entire equilibrium towards the product.[3]

Implication: You must use at least a full equivalent of the base relative to 2-methylquinoline. The reaction consumes the base in the initial deprotonation and the product formation drives the equilibrium. An acidic workup is then required to re-protonate the enolate of the β-keto ester to yield the final neutral product.

Q5: I seem to be losing significant product during the aqueous workup and extraction. What is the best procedure?

The workup is a delicate step. The goal is to quench the reaction and neutralize the base without causing unwanted side reactions like ester hydrolysis.

Causality: Quenching the reaction with a strong acid (like HCl) while the mixture is still highly basic can cause rapid, uncontrolled neutralization and potential hydrolysis of the ethyl ester product. The product enolate needs to be protonated gently.

Recommendations:

  • Quenching: Quench the cold reaction mixture by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mild proton source that will neutralize any remaining organolithium reagent and protonate the product enolate without drastically lowering the bulk pH.

  • Extraction: Use a suitable organic solvent like ethyl acetate or dichloromethane for extraction.[4] Perform multiple extractions (e.g., 3x) to ensure complete recovery of the product from the aqueous layer.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to help break up emulsions and remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a moderate temperature (e.g., <40 °C) to avoid thermal decomposition.

Optimized Experimental Protocols

Protocol 1: Optimized Synthesis of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate

This protocol incorporates best practices discussed above to maximize yield and minimize side products.

Materials:

  • 2-Methylquinoline (freshly distilled or high purity)

  • Anhydrous THF

  • n-Butyllithium (e.g., 2.5 M in hexanes)

  • Diethyl oxalate (freshly distilled or high purity)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate (EtOAc)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Na₂SO₄

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Under an inert atmosphere, add 2-methylquinoline (1.0 eq) to anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting deep red solution at -78 °C for 1 hour to ensure complete formation of 2-lithiomethylquinoline.

  • In a separate flame-dried flask, dissolve diethyl oxalate (1.2 eq) in anhydrous THF and cool to -78 °C.

  • Transfer the cold 2-lithiomethylquinoline solution into the diethyl oxalate solution via cannula or a pre-cooled syringe over 30-45 minutes. Maintain the reaction temperature at -78 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 2-3 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil/solid via column chromatography or recrystallization.

Protocol 2: Purification by Column Chromatography

  • Prepare a silica gel slurry using a solvent system of low polarity, such as 10% Ethyl Acetate in Hexane.

  • Load the crude product (dissolved in a minimal amount of dichloromethane or the column eluent) onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 30%).[4]

  • Monitor the fractions by TLC. The product is typically a yellowish solid.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Product Characterization

Verifying the identity and purity of the final product is essential.

PropertyExpected ValueSource
Appearance Orange/Yellowish Solid[5]
Melting Point 132–134 °C[5]
Molecular Formula C₁₄H₁₃NO₃[5]
Molecular Weight 243.26 g/mol [5]

Note: The product exists in tautomeric forms, primarily the enaminone form in chloroform solution and the crystalline state.[5]

References

  • Kolehmainen, E., Ośmiałowski, B., et al. (2006). (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-ylidene)propanoate. Acta Crystallographica Section E: Structure Reports Online, 62(5), o1746–o1748.

  • Larsen, R. D., Corley, E. G., et al. (1996). A Practical Synthesis of a Chiral 2-Substituted Quinoline. The Journal of Organic Chemistry, 61(10), 3398–3405.

  • Leonard, N. J., & Boyer, J. H. (1950). The Synthesis of Quinolyl α-Keto Esters and Acids from Quinaldine and Its Homologs. Journal of the American Chemical Society, 72(7), 2980–2986.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis. Springer.
  • Black, P. J., Camiener, G. W., et al. (1965). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Journal of Medicinal Chemistry, 8(6), 828-833.

  • Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • LibreTexts Chemistry. (2023). The Claisen Condensation Reaction.

Sources

Optimization

Technical Support Center: Synthesis of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate

From the Desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate. This guide is designed for researchers, medicinal chemists, and proc...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Purity is paramount, as this molecule often serves as a scaffold in drug discovery programs. This document provides in-depth troubleshooting advice, protocols, and mechanistic insights to help you identify and mitigate the formation of common byproducts. Our goal is to move beyond simple procedural lists and explain the chemical reasoning behind each step, empowering you to optimize your synthesis for higher purity and yield.

Core Synthesis Pathway: A Mechanistic Overview

The synthesis of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate is typically achieved via a Claisen-type condensation reaction. One common route involves the reaction of a lithiated 2-methylquinoline (quinaldine) with diethyl oxalate.[1] This reaction hinges on the generation of a nucleophilic carbanion at the methyl group of quinaldine, which then attacks one of the electrophilic carbonyl carbons of diethyl oxalate.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Formation Quinaldine 2-Methylquinoline (Quinaldine) Carbanion 2-Lithiomethylquinoline (Nucleophile) Quinaldine->Carbanion Deprotonation Base Strong Base (e.g., n-BuLi, LDA) Base->Carbanion Oxalate Diethyl Oxalate Tetrahedral Tetrahedral Intermediate Oxalate->Tetrahedral Carbanion->Tetrahedral Nucleophilic Attack Product Ethyl 2-oxo-3-(quinolin-2-yl)propanoate Tetrahedral->Product Elimination of EtO⁻ caption Fig 1. Generalized Claisen condensation for product synthesis.

Fig 1. Generalized Claisen condensation for product synthesis.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis and purification, presented in a question-and-answer format.

Q1: My reaction has gone to completion, but my mass spectrometry results show a significant peak at M+H=244.26. What is this byproduct?

A1: This mass corresponds to (Z)-Ethyl 2-oxo-3-(quinolin-2(1H)-ylidene)propanoate, which is a stable tautomer of your target compound. This is not a byproduct but the thermodynamically favored isomer.

  • Expertise & Experience: The target molecule, an α-keto ester, possesses an acidic proton on the nitrogen of the quinoline ring in its enamine form. This allows for tautomerization between the keto form and a more stable enaminone form.[1] The enaminone tautomer is stabilized by an intramolecular hydrogen bond between the N-H group and the keto-oxygen, forming a stable six-membered ring motif.[1] In many solvent systems, such as chloroform, the enaminone form is found to be the exclusive tautomer present.[1]

  • Trustworthiness (Self-Validation): You can confirm the presence of the enaminone tautomer using ¹H NMR spectroscopy. Look for a characteristic downfield proton signal corresponding to the N-H involved in the intramolecular hydrogen bond. The presence of a single vinyl proton signal and the absence of a methylene (CH₂) signal adjacent to the quinoline ring are also indicative of the enaminone form.

  • Troubleshooting:

    • Characterization: Do not mistake this for an impurity. Characterize the product thoroughly using NMR, IR, and MS to confirm the enaminone structure. The reported melting point for this tautomer is in the range of 132–134 °C.[1]

    • Reaction Planning: Be aware that this tautomer is the likely form of your product. If your subsequent reaction steps require the keto form, you may need to consider reaction conditions that can promote tautomerization back to the keto-isomer, although this is often unfavorable.

Q2: I'm observing a significant amount of unreacted 2-methylquinoline in my crude reaction mixture. What are the likely causes?

A2: Incomplete consumption of starting material typically points to issues with the deprotonation step, which is the foundation of this reaction.

  • Expertise & Experience: The generation of the 2-lithiomethylquinoline carbanion is critical. The pKa of the methyl protons on quinaldine is significantly higher than that of common alcohol solvents, meaning a very strong, non-nucleophilic base is required for complete deprotonation. Inefficient deprotonation can be caused by several factors:

    • Insufficient Base: Using less than a full equivalent of a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) will result in incomplete carbanion formation.

    • Base Quenching: Traces of water or other protic impurities in the solvent or on the glassware will rapidly quench the strong base, reducing its effective concentration.

    • Incorrect Temperature: While deprotonation is often performed at low temperatures (e.g., -78 °C) to prevent side reactions, the reaction may be slow. Insufficient reaction time at this temperature can lead to an incomplete reaction.

  • Trustworthiness (Self-Validation): Before adding the diethyl oxalate, you can take a small aliquot of the reaction mixture (under inert atmosphere), quench it with D₂O, and analyze by ¹H NMR or MS. The incorporation of deuterium at the methyl position of the starting material will confirm successful deprotonation.

  • Troubleshooting:

    • Reagent & Glassware Preparation: Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Base Stoichiometry: Use at least 1.05 to 1.1 equivalents of the strong base to ensure complete deprotonation.

    • Temperature Cycling: After adding the base at low temperature (e.g., -78 °C), consider allowing the reaction to slowly warm to a slightly higher temperature (e.g., -20 °C or 0 °C) for a short period to ensure the deprotonation goes to completion before adding the electrophile.

Q3: My LC-MS analysis shows a byproduct with a mass significantly lower than the product, corresponding to quinoline-2-carbaldehyde. How did this form?

A3: The presence of quinoline-2-carbaldehyde suggests that either your starting material was contaminated or an oxidative side reaction occurred.

  • Expertise & Experience: Quinoline-2-carbaldehyde is a common precursor or a potential oxidation product of 2-methylquinoline.[2] Its formation during the reaction is less likely under standard anaerobic conditions but can occur if air (oxygen) is introduced into the reaction mixture, especially in the presence of organometallic species. More commonly, it may be an impurity in your starting 2-methylquinoline. This aldehyde can also decompose during the reaction or workup.[3][4]

  • Trustworthiness (Self-Validation): The identity of this byproduct can be confirmed by comparing its retention time and mass spectrum with a commercial standard of quinoline-2-carbaldehyde.

  • Troubleshooting:

    • Starting Material Purity: Analyze your 2-methylquinoline starting material by GC-MS or HPLC before use to check for the presence of the aldehyde. Purify by distillation if necessary.

    • Inert Atmosphere: Maintain a strict inert atmosphere (N₂ or Ar) throughout the entire reaction sequence, from solvent addition to quenching. Use degassed solvents.

    • Reaction Quench: Quench the reaction carefully at low temperature to minimize the potential for side reactions during workup.

Q4: I have a byproduct with a mass corresponding to the saponification of my final product (M-28, loss of ethylene). How can I prevent this?

A4: Saponification, or the hydrolysis of the ethyl ester to a carboxylic acid, is a common issue during aqueous workup, especially under basic conditions.

  • Expertise & Experience: The Claisen condensation is performed under basic conditions. If the reaction is quenched with an aqueous solution without proper neutralization, or if the pH of the aqueous layers during extraction is basic, the ester group is susceptible to hydrolysis. The resulting carboxylate salt is water-soluble and may be lost to the aqueous phase, while any remaining protonated carboxylic acid will appear as a byproduct in your organic extracts.

  • Trustworthiness (Self-Validation): The carboxylic acid byproduct will have different chromatographic behavior (typically more polar) than the ester product. It can be detected by LC-MS. You can also intentionally hydrolyze a small sample of your pure product with NaOH and use it as a standard for comparison.

  • Troubleshooting:

    • Neutral Workup: Quench the reaction with a saturated aqueous solution of a mild acid salt like ammonium chloride (NH₄Cl) to neutralize the alkoxide base without creating strongly acidic or basic conditions.

    • Acidic Wash: During the extraction process, wash the organic layer with a dilute, weak acid (e.g., 1% citric acid solution) to ensure all basic residues are neutralized and the product is fully protonated. Avoid strong acids, which could potentially hydrolyze the ester.

    • Minimize Contact Time: Perform the aqueous workup and extractions efficiently to minimize the contact time of the product with aqueous phases.

Summary of Potential Byproducts

Byproduct NameMolecular Formula(M+H)⁺Probable CauseRecommended Analytical Method
2-Methylquinoline (Quinaldine) C₁₀H₉N144.19Incomplete deprotonation; insufficient base.GC-MS, ¹H NMR
Quinoline-2-carbaldehyde C₁₀H₇NO158.17Impurity in starting material; oxidation.[3]LC-MS, GC-MS
Ethyl 2-hydroxy-3-(quinolin-2-yl)acrylate C₁₄H₁₃NO₃244.26Tautomer of the desired product.[1]¹H NMR, LC-MS
2-(Quinolin-2-yl)acetic acid C₁₁H₉NO₂188.19Saponification of the product.LC-MS, IR Spectroscopy
Diethyl succinate C₈H₁₄O₄175.19Self-condensation of diethyl oxalate.[5]GC-MS

Analytical Protocols

Protocol 1: Sample Preparation and ¹H NMR Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of your crude or purified sample into an NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is often suitable for observing the enaminone tautomer.[1]

  • Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Data Acquisition: Acquire a ¹H NMR spectrum. Ensure a sufficient relaxation delay (d1) of at least 5 seconds to allow for accurate integration of all proton signals.

  • Key Signals to Observe:

    • Product (Enaminone form): Look for signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons of the quinoline ring, a vinyl proton, and a broad singlet for the N-H proton (often >10 ppm).

    • Starting Material (Quinaldine): A characteristic singlet for the methyl group around 2.7 ppm.

    • Carboxylic Acid Byproduct: The absence of the ethyl group signals and the appearance of a very broad singlet for the carboxylic acid proton (usually >12 ppm).

Protocol 2: HPLC-MS Method for Impurity Profiling
  • Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • Start with 10% B for 2 minutes.

    • Ramp to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 10% B over 1 minute and re-equilibrate for 4 minutes.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV detection at 254 nm and 280 nm. Mass spectrometer in positive ion electrospray (ESI+) mode, scanning a mass range of m/z 100-500.

  • Analysis: This method will effectively separate the non-polar product from more polar byproducts like the saponified acid and less polar impurities like unreacted quinaldine.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_mass Mass-Based Identification cluster_actions Corrective Actions start Unknown Peak Observed in Crude Analysis ms Analyze by LC-MS start->ms nmr Analyze by ¹H NMR start->nmr mass Determine M+H ms->mass is_sm Mass matches starting material? mass->is_sm is_prod_tautomer Mass matches product tautomer? is_sm->is_prod_tautomer No action_sm Incomplete Reaction. Review base stoichiometry and reaction time. is_sm->action_sm Yes is_sapon Mass matches saponified product? is_prod_tautomer->is_sapon No action_tautomer This is the expected product form. Proceed with characterization. is_prod_tautomer->action_tautomer Yes action_sapon Hydrolysis occurred. Adjust workup pH to be neutral or mildly acidic. is_sapon->action_sapon Yes action_other Consult literature for other known side reactions. is_sapon->action_other No caption Fig 2. Logical workflow for byproduct identification.

Fig 2. Logical workflow for byproduct identification.

References

  • Beilstein Archives. (2021). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of azirid. [Link]

  • Aleksanyan, I. L., et al. (2026). Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates. ResearchGate. [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2010). (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-ylidene)propanoate. National Institutes of Health. [Link]

  • Molecules. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. [Link]

  • RSC Advances. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. National Institutes of Health. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • ACS Omega. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2010). Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate. ResearchGate. [Link]

  • Acta Crystallographica Section E. (2011). Quinoline-2-carbaldehyde. IUCr Journals. [Link]

  • Motswainyana, W. M., & Onani, M. O. (2011). Quinoline-2-carbaldehyde. ResearchGate. [Link]

  • European Journal of Medicinal Chemistry. (2020). Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. PubMed. [Link]

  • Master Organic Chemistry. (2020). The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation). [Link]

  • MDPI. (2021). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]

  • KPU Pressbooks. 8.1 Claisen Condensation Fundamentals – Organic Chemistry II. [Link]

Sources

Troubleshooting

Stability and degradation of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate

Welcome to the technical support guide for Ethyl 2-oxo-3-(quinolin-2-yl)propanoate (CAS No. 13119-76-1).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Ethyl 2-oxo-3-(quinolin-2-yl)propanoate (CAS No. 13119-76-1). This document is designed for researchers, medicinal chemists, and formulation scientists to provide in-depth insights into the stability and degradation of this compound. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies required to ensure the integrity of your experiments and drug development programs.

Section 1: Compound Overview and Key Structural Features

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate is a bifunctional molecule featuring a quinoline heterocycle and an α-keto ester side chain. Understanding its structure is paramount to predicting its chemical behavior.

  • Quinoline Moiety: This aromatic, nitrogen-containing ring system is a known chromophore, making it susceptible to light-induced reactions.[1][2] It also dictates the molecule's basicity and potential for π–π stacking interactions.

  • α-Keto Ester Group: This reactive functional group is prone to nucleophilic attack. The primary site of vulnerability is the ester carbonyl, which can undergo hydrolysis. The adjacent ketone influences the acidity of the α-proton, although its reactivity is secondary to the ester's lability.

  • Tautomerism: It is crucial to recognize that this compound can exist in tautomeric forms. Crystallographic studies have identified the enaminone form, (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-ylidene)propanoate, as a stable tautomer, particularly in the solid state and in chloroform solution.[3][4][5] This equilibrium is stabilized by a strong intramolecular hydrogen bond and can influence the compound's reactivity and spectral properties.

Section 2: Frequently Asked Questions (FAQs) on Stability & Storage

Q1: What are the optimal storage conditions for solid Ethyl 2-oxo-3-(quinolin-2-yl)propanoate?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, and kept at room temperature or refrigerated (2-8°C). The primary concerns for the solid are photodegradation due to the quinoline ring and potential slow hydrolysis if exposed to atmospheric moisture.

Q2: My solution of the compound is turning yellow/brown over time. What is causing this discoloration?

A2: Discoloration is a common indicator of degradation. The most likely cause is the photodegradation of the quinoline ring system upon exposure to ambient or UV light.[1] This process can generate colored, oxidized, or polymerized byproducts. To prevent this, prepare solutions fresh and store them in amber vials or protect them from light by wrapping containers in aluminum foil.

Q3: Is the compound sensitive to pH? I am using it in an aqueous buffer.

A3: Yes, the compound is highly sensitive to pH. The ethyl ester bond is susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is significantly accelerated outside of a neutral pH range. For experiments in aqueous media, use buffers at or near pH 7 and analyze the stability of your working solution over the time course of the experiment.

Q4: Can this compound undergo decarboxylation like a beta-keto ester?

A4: This is a critical point of distinction. Ethyl 2-oxo-3-(quinolin-2-yl)propanoate is an α-keto ester . The facile decarboxylation often seen in drug discovery is characteristic of β-keto acids (or their corresponding esters after hydrolysis).[6] While the α-keto acid resulting from hydrolysis of your compound can be decarboxylated, it typically requires more forcing conditions (e.g., higher heat, oxidative environment) than its β-keto counterpart.[7] Under typical experimental conditions, hydrolysis is the more immediate concern.

Section 3: Troubleshooting Guide for Common Experimental Issues

Observed Issue Probable Cause(s) Recommended Action(s)
Appearance of a new, more polar peak in HPLC/LC-MS analysis. Ester Hydrolysis: The most common degradation product is the corresponding carboxylic acid, 2-oxo-3-(quinolin-2-yl)propanoic acid, which is significantly more polar.Operate in anhydrous solvents where possible. If using aqueous media, ensure the pH is neutral and run a time-course stability study. Minimize the time the compound spends in solution.
Multiple new peaks and sample discoloration, especially after light exposure. Photodegradation: The quinoline ring has been compromised, leading to a complex mixture of byproducts, including potential hydroxyquinolines.[1]Work under yellow light or in a fume hood with the sash lowered to block overhead lighting. Use amber glassware or foil-wrapped flasks for all solutions.
Low or inconsistent bioactivity in cellular assays. Compound Degradation in Media: The compound is likely hydrolyzing in the aqueous, buffered cell culture media (typically pH ~7.4) during the incubation period.Prepare stock solutions in anhydrous DMSO. Add the compound to the assay plate immediately before introducing cells or at the last possible moment. Perform a stability check of the compound in the assay media over the experiment's duration.
Poor recovery after heating the reaction mixture. Thermal Decomposition: While not as prone to decarboxylation as a β-keto ester, the compound can undergo other decomposition reactions at elevated temperatures, especially if impurities (acid, base, water) are present.Maintain the lowest effective temperature for your reaction. If heating is necessary, perform it under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.

Section 4: In-Depth Analysis of Degradation Pathways

The stability of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate is governed by its constituent functional groups. The diagram below illustrates the primary degradation pathways initiated by common laboratory stressors.

cluster_stress Stress Factors main Ethyl 2-oxo-3-(quinolin-2-yl)propanoate acid 2-oxo-3-(quinolin-2-yl)propanoic Acid + Ethanol main->acid photo Hydroxyquinolines & Ring-Opened Fragments main->photo oxidized Oxidized Byproducts main->oxidized decarbox 2-(2-Oxoethyl)quinoline + CO2 acid->decarbox High Temp. water H₂O (Acid/Base Catalyzed) water->main Hydrolysis light Light (hν) light->main Photodegradation heat Heat (Δ) oxygen [O] (Air/Peroxides) oxygen->main Oxidation

Caption: Primary degradation pathways for Ethyl 2-oxo-3-(quinolin-2-yl)propanoate.

A. Hydrolysis

This is the most significant degradation pathway in protic or aqueous environments. The ester linkage is cleaved to yield the parent carboxylic acid and ethanol.

  • Mechanism: The reaction is catalyzed by both acid (protonation of the carbonyl oxygen) and base (direct nucleophilic attack by hydroxide). The rate is slowest at a near-neutral pH.

  • Consequence: The resulting carboxylic acid has different physicochemical properties, including increased polarity and altered biological activity, which will compromise experimental results.

B. Photodegradation

The quinoline ring absorbs UV-visible light, promoting it to an excited state that can undergo various reactions.

  • Mechanism: In the presence of water and oxygen, irradiation can generate reactive oxygen species (ROS) like hydroxyl radicals, which attack the electron-rich aromatic ring.[1] This can lead to hydroxylation (e.g., forming 2-hydroxyquinoline derivatives) or, with prolonged exposure, complete cleavage of the aromatic nucleus.

  • Consequence: Leads to a complex mixture of impurities that are difficult to characterize and can interfere with analytical measurements and biological assays.

Section 5: Recommended Experimental Protocols

Protocol 1: Standard Handling and Solution Preparation
  • Weighing: Weigh the solid compound rapidly in a low-humidity environment.

  • Solvent Selection: For stock solutions, use high-purity, anhydrous solvents such as DMSO or DMF.

  • Dissolution: Dissolve the compound completely using gentle vortexing or sonication.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly capped and protected from light (amber vials).

  • Working Solutions: Prepare fresh working solutions for each experiment from the frozen stock. Do not store dilute aqueous solutions for extended periods.

Protocol 2: Workflow for Assessing Compound Stability

This protocol provides a framework for testing the stability of the compound under your specific experimental conditions (e.g., in assay buffer).

start Prepare concentrated stock in anhydrous DMSO prep_samples Dilute stock into test buffer (e.g., PBS, pH 7.4) to final conc. start->prep_samples t0 Immediately analyze a sample (t=0 baseline) by HPLC or LC-MS prep_samples->t0 incubate Incubate test solution under experimental conditions (e.g., 37°C, protected from light) prep_samples->incubate analysis Quantify parent peak area. Identify and quantify major degradant peaks (e.g., hydrolyzed acid). t0->analysis Baseline Data sampling Withdraw and analyze aliquots at defined time points (e.g., 1h, 4h, 24h) incubate->sampling sampling->analysis end Plot % remaining vs. time to determine stability profile analysis->end

Caption: Experimental workflow for kinetic stability assessment.

  • Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Test Condition Setup: Dilute the stock solution to the final working concentration (e.g., 10 µM) in your aqueous buffer of choice (e.g., PBS, cell culture media).

  • Time Zero (t=0) Analysis: Immediately inject an aliquot of the test solution onto a calibrated HPLC or LC-MS system. Record the peak area of the parent compound.

  • Incubation: Incubate the remaining test solution under the exact conditions of your experiment (e.g., 37°C in an incubator).

  • Time-Point Analysis: At subsequent time points (e.g., 2, 4, 8, 24 hours), withdraw another aliquot and analyze it under the same conditions.

  • Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. A loss of >10-15% over the experimental duration may indicate that stability is a confounding factor in your results.

References

  • Kolehmainen, E., Ośmiałowski, B., et al. (2010). (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-yl-idene)propano-ate. Acta Crystallographica Section E: Structure Reports Online, E66(Pt 7), o1614. Available at: [Link]

  • Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water. Chemosphere. Available at: [Link]

  • Bergman, J. (2022). Decarboxylation. Master Organic Chemistry. Available at: [Link]

  • Wang, X., et al. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules. Available at: [Link]

  • Leonardi, M., & Pacher, P. (2025). Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. Accounts of Chemical Research. Available at: [Link]

  • IUCr Journals. (2010). (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-ylidene)propanoate. Acta Crystallographica Section E. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of Quinoline Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing the quinoline scaffold. Quinolines are a cornerstone of heterocyclic chemistry, forming the core of numerous pharmaceuticals and functional materials.[1] However, their synthesis is often fraught with challenges, from violently exothermic reactions to intractable purification issues.

This document moves beyond simple protocols to provide in-depth, field-tested insights into why these problems occur and how to systematically resolve them. We will explore common pitfalls in both classical and modern synthetic routes, offering troubleshooting advice, detailed experimental procedures, and decision-making workflows to enhance the success of your research.

Section 1: General Troubleshooting for Quinoline Synthesis

This section addresses overarching issues that can plague any quinoline synthesis, regardless of the specific named reaction employed.

FAQ 1: My reaction yield is consistently low or zero. What are the primary factors to investigate?

Low product yield is a multifaceted problem that requires a systematic diagnostic approach. The cause often lies in one of three areas: reagent integrity, reaction conditions, or catalyst efficacy.

Answer:

The primary culprits for low yields are often suboptimal reaction conditions and the formation of side products. Many classical quinoline syntheses, such as the Skraup or Doebner-von Miller, are notorious for producing polymeric tars due to the harsh acidic conditions, which can consume starting materials and trap the desired product.[2][3]

Troubleshooting Workflow:

Below is a systematic workflow to diagnose and resolve low-yield issues.

G start Low or No Yield Observed reagents 1. Verify Reagent Integrity start->reagents conditions 2. Optimize Reaction Conditions start->conditions catalyst 3. Assess Catalyst Activity start->catalyst reagents_q1 Are starting materials pure & dry? (Anilines, Carbonyls) reagents->reagents_q1 conditions_q1 Is temperature controlled? (Exothermic reactions) conditions->conditions_q1 catalyst_q1 Is the catalyst active? (Pre-activation needed?) catalyst->catalyst_q1 reagents_sol Solution: - Re-purify/distill aniline. - Use anhydrous solvents. - Check carbonyl for self-condensation. reagents_q1->reagents_sol conditions_sol Solution: - Use an ice bath for initial mixing. - Add reagents dropwise. - Consider microwave synthesis for precise temperature control. conditions_q1->conditions_sol catalyst_sol Solution: - Use fresh catalyst. - Check for poisons (sulfur, water). - Consider a pre-activation step for Pd(II) sources. catalyst_q1->catalyst_sol

Caption: Troubleshooting workflow for low reaction yields.

Causality & Actionable Solutions:

  • Reagent Purity: Aniline derivatives are susceptible to air oxidation, which can introduce impurities that inhibit the reaction. Carbonyl compounds, especially α,β-unsaturated ones, can polymerize in storage.

    • Action: Distill liquid anilines under vacuum before use. Ensure all solvents are anhydrous, as water can interfere with acid catalysts and intermediates.

  • Temperature Control: Classical methods like the Skraup synthesis are famously exothermic.[2] An uncontrolled temperature spike is a primary cause of tar formation and degradation of the desired product.

    • Action: Begin the reaction in an ice bath and allow it to warm to the target temperature slowly. For vigorous reactions, consider adding one reagent dropwise to a solution of the others to maintain control.

  • Modern Alternatives: If traditional heating proves ineffective, microwave-assisted synthesis can be a powerful alternative. It allows for rapid, uniform heating and precise temperature control, often leading to dramatically reduced reaction times and higher yields.[4]

FAQ 2: My crude product is an intractable tar, and purification by column chromatography is failing. What are my options?

Purification is a significant bottleneck, especially for syntheses that use strong Brønsted acids. The resulting polymeric byproducts are often difficult to separate from the quinoline product, and some quinoline derivatives are unstable on silica gel.[5]

Answer:

This is a classic problem, particularly with the Skraup and Doebner-von Miller reactions.[2] The issue stems from acid-catalyzed polymerization of the carbonyl component. Standard silica gel chromatography can also be problematic, as the acidic nature of the silica can cause product decomposition on the column.

Troubleshooting Purification:

  • Modified Workup:

    • Acid/Base Extraction: Before attempting chromatography, perform a liquid-liquid extraction. Dissolve the crude mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash with aqueous NaOH or NaHCO₃ to remove acidic impurities. Then, wash with dilute aqueous HCl. The quinoline product, being basic, will move into the aqueous layer as the hydrochloride salt, leaving non-basic polymeric material behind. The aqueous layer can then be basified and re-extracted to recover the purified quinoline.

    • Steam Distillation: For volatile quinolines (e.g., 2-methylquinoline), steam distillation is a highly effective classical method to separate the product from non-volatile tars.[6]

  • Alternative Chromatography Media:

    • Deactivated Silica: If you must use column chromatography, consider deactivating the silica gel first by pre-treating it with a solvent system containing a small amount of a base like triethylamine (e.g., 1% NEt₃ in hexanes/ethyl acetate). This neutralizes the acidic sites and can prevent product degradation.[5]

    • Alumina: Neutral or basic alumina is an excellent alternative to silica for purifying basic compounds like quinolines.

    • Reverse-Phase Chromatography: For highly polar quinolines, reverse-phase (C18) chromatography may provide better separation.

  • Crystallization: Do not underestimate the power of crystallization. If the product is a solid, screening various solvents (e.g., ethanol, ethyl acetate, hexanes, toluene) may yield crystalline material, which is often the most effective way to achieve high purity.

FAQ 3: My transition-metal-catalyzed reaction starts well but then stalls. What could be causing catalyst deactivation?

In modern quinoline syntheses that rely on catalysts (e.g., Palladium, Copper, Cobalt), catalyst deactivation is a common cause of incomplete reactions.[7][8]

Answer:

Catalyst deactivation occurs when the active catalytic species is removed from the reaction cycle. This can happen through several mechanisms, with poisoning and thermal degradation being the most frequent.[9][10]

Common Causes and Solutions:

  • Poisoning: This happens when impurities in the reaction mixture bind strongly to the metal center, rendering it inactive.

    • Common Poisons: Halides, cyanides, sulfides, and even certain nitrogen-containing functional groups on the starting materials can act as poisons.[8]

    • Solution: Ensure the highest purity of all reagents and solvents. If a halide starting material is used, the generated halide ions can be problematic. Adding a halide scavenger or using a more robust ligand can sometimes mitigate this.

  • Sintering (Thermal Degradation): This is common with heterogeneous catalysts at high temperatures, where the fine catalyst particles aggregate, reducing the active surface area.[10]

    • Solution: Carefully control the reaction temperature and ensure it does not exceed the catalyst's recommended limit. If possible, choose a catalyst system that operates effectively at lower temperatures.

  • Oxidative Addition Failure: In cross-coupling cycles, the oxidative addition of a substrate to the metal center is a critical step. If the substrate is sterically hindered or electronically poor, this step can be slow or fail altogether, leading to catalyst decomposition.

    • Solution: Modify the ligand on the metal catalyst. More electron-rich and bulky ligands can often promote oxidative addition and stabilize the active catalytic species.

Section 2: Troubleshooting Specific Named Reactions

While general principles apply, each classical quinoline synthesis has its unique set of challenges.

FAQ 4: The Skraup / Doebner-von Miller reaction is too violent and gives poor yields of regioisomers. How can I improve it?

These related reactions involve the condensation of an aniline with α,β-unsaturated carbonyl compounds (or precursors like glycerol). Their primary drawbacks are the dangerously exothermic nature and lack of regiochemical control with substituted anilines.[2]

Answer:

The core issue is the use of concentrated sulfuric acid, which acts as both a catalyst and a dehydrating agent, aggressively promoting the reaction.[11] This leads to violent exotherms and polymerization side-products.[2]

Improving Control and Selectivity:

  • Moderating the Reaction: The violence of the Skraup synthesis can be tamed by adding a moderator.

    • Protocol: Add ferrous sulfate (FeSO₄) to the reaction mixture. It is believed to act as an oxygen carrier, smoothing the oxidation step and extending the reaction over a longer period, thus preventing a dangerous runaway reaction.[12]

  • Addressing Regioselectivity: When a meta-substituted aniline is used, cyclization can occur at either the ortho- or para- position relative to the substituent, leading to a mixture of 5- and 7-substituted quinolines.

    • The Challenge: This is a fundamental limitation. The strongly acidic conditions and high temperature offer poor selectivity.

    • Solution: Unfortunately, achieving high regioselectivity in these classical syntheses is difficult. The most practical solution is often to accept the mixture and plan for a challenging separation. Alternatively, a different synthetic strategy, like the Friedländer synthesis, where the connectivity is pre-defined, is a better approach if a single regioisomer is required.[1]

  • Greener Alternatives: Modern protocols have been developed to mitigate these issues. Using a flow reactor can provide superior temperature control and safety.[2] Additionally, employing heterogeneous acid catalysts can reduce the harshness of the medium and simplify product isolation.[13]

FAQ 5: My Friedländer synthesis with an unsymmetrical ketone is producing a mixture of products. How can I control the regioselectivity?

The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, is a powerful tool. However, its primary challenge is controlling which side of an unsymmetrical ketone reacts.[2][14]

Answer:

The regioselectivity is determined by which α-carbon of the ketone forms the enolate or enamine intermediate that initiates the cyclization. Under standard acid or base catalysis, a mixture often results because both possible enolates can form.[15] The key to control is to use reaction conditions that favor the formation of one intermediate over the other (kinetic vs. thermodynamic control).

Strategies for Regiocontrol:

  • Amine Catalysis (Kinetic Control): Using a secondary amine catalyst like pyrrolidine favors the formation of the less-substituted (kinetic) enamine. This intermediate then cyclizes to give a predictable regioisomer.

    • Mechanism: The 2-aminoaryl ketone first reacts with the amine catalyst to form a more reactive iminium ion. This then reacts with the less-hindered side of the unsymmetrical ketone to form the kinetic enamine, which drives the regioselectivity.[15]

  • Ionic Liquids: Brønsted-acidic ionic liquids have been shown to be effective, recyclable catalysts that can improve yields and, in some cases, regioselectivity.[1] They provide a mildly acidic environment that can favor one cyclization pathway.

Data-Driven Catalyst Selection:

The choice of catalyst can have a dramatic impact on the isomeric ratio of the product.

CatalystTemperature (°C)Ratio of Regioisomers (2-ethylquinoline : 2,3-dimethylquinoline)*Reference
Pyrrolidine10085:15[15]
Piperidine10070:30[15]
TABO**10096:4[15]
[bmim]HSO₄ (Ionic Liquid)120High Yield (Product specific)[1]

*Results from the reaction between 2-aminobenzaldehyde and 2-butanone. **TABO = 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane.

FAQ 6: The Combes synthesis requires harsh conditions. Are there milder alternatives for this transformation?

The Combes synthesis reacts an aniline with a β-diketone, followed by an acid-catalyzed cyclization.[16] The final ring-closing step typically requires strong acids like concentrated H₂SO₄ or polyphosphoric acid (PPA) and high temperatures, which can be incompatible with sensitive functional groups.[11]

Answer:

The harsh acidic conditions are necessary to promote the intramolecular electrophilic aromatic substitution (cyclization) onto the electron-rich aniline ring. The key to milder conditions is to increase the reactivity of the intermediate or use a more effective catalyst.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Acid-Catalyzed Cyclization A Aniline + β-Diketone B Enamine Intermediate (Schiff Base Tautomer) A->B -H₂O C Protonated Enamine B->C + H⁺ (e.g., H₂SO₄) D Cyclized Intermediate C->D Annulation (Rate-Determining) E Substituted Quinoline D->E -H₂O, -H⁺

Caption: Simplified mechanism of the Combes quinoline synthesis.

Milder Approaches:

  • Lewis Acid Catalysis: Instead of strong Brønsted acids, Lewis acids like Sc(OTf)₃ or SnCl₄ can effectively catalyze the cyclization under less corrosive conditions.[13]

  • Superacids: While seemingly counterintuitive, using superacids like trifluoromethanesulfonic acid (TFA) can sometimes lead to cleaner reactions at lower temperatures due to their extreme efficiency in promoting the cyclization step.[7]

  • Alternative Synthetic Routes: If your substrate cannot tolerate any strong acid, the Combes synthesis may not be the best choice. Consider a transition-metal-catalyzed annulation strategy, which often proceeds under neutral or mildly basic conditions and offers a completely different mechanistic pathway to the quinoline core.[7]

Section 3: Detailed Experimental Protocols

To provide practical guidance, this section contains a detailed protocol for a modern, efficient quinoline synthesis.

Protocol 1: Microwave-Assisted, Solvent-Free Synthesis of Poly-Substituted Quinolines

This protocol is adapted from methodologies that leverage the efficiency of microwave irradiation to achieve high yields in short reaction times, avoiding the need for bulk solvents.[4] It is based on the Friedländer annulation principle.

Objective: To synthesize a 2,4-disubstituted quinoline from a 2-aminoarylketone and a β-ketoester in a solvent-free system.

Materials:

  • 2-Aminobenzophenone (1.0 mmol, 197 mg)

  • Ethyl acetoacetate (1.2 mmol, 156 mg, 153 µL)

  • Titanium dioxide nanoparticles (TiO₂ NP, 10 mol%, 8 mg) as catalyst

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • Preparation: To a 10 mL microwave reactor vial containing a magnetic stir bar, add 2-aminobenzophenone (197 mg), ethyl acetoacetate (153 µL), and TiO₂ nanoparticles (8 mg).

  • Sealing: Securely cap the vial. Note: Ensure the cap is properly rated for the temperature and pressure of the reaction.

  • Microwave Irradiation: Place the vial inside the cavity of the microwave synthesizer. Set the reaction parameters:

    • Temperature: 80 °C (use dynamic temperature control)

    • Time: 20 minutes

    • Power: 100-200 W (adjust to maintain temperature)

    • Stirring: On (medium speed)

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (or use the instrument's forced air cooling) before carefully venting and opening.

  • Workup and Purification:

    • Add 10 mL of ethyl acetate to the vial and stir to dissolve the product.

    • Filter the mixture through a small plug of Celite to remove the TiO₂ catalyst. Wash the Celite with additional ethyl acetate (2 x 5 mL).

    • Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.

    • Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure quinoline derivative.

Expected Outcome: This method typically provides high yields (often >85%) of the desired poly-substituted quinoline. The solvent-free approach and recyclable catalyst make it a green and efficient alternative to classical methods.[4]

References
  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI. [Link]

  • Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. ResearchGate. [Link]

  • Recent advances in the synthesis of quinolines: a review. RSC Publishing. [Link]

  • Combes quinoline synthesis. Wikipedia. [Link]

  • Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate. [Link]

  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. [Link]

  • Purification of Quinoline-3,4-diones. Reddit. [Link]

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Micromeritics. [Link]

  • Combe's synthesis of quinoline || detailed mechanism. YouTube. [Link]

  • QUINOLINE. Organic Syntheses. [Link]

  • What are the factors for catalysts desactivation? ResearchGate. [Link]

  • What is the complete procedure for Doebner-von miller reaction ? ResearchGate. [Link]

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Troubleshooting

Technical Support Center: Optimizing Reaction Temperature in Quinoline Synthesis

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize one of the most critical parameters i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize one of the most critical parameters in their synthetic protocols: reaction temperature. Here, we will address common issues encountered during various classical and modern quinoline syntheses, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Section 1: General Principles of Temperature Optimization in Quinoline Synthesis

FAQ 1: Why is temperature such a critical parameter in quinoline synthesis?

Temperature is a pivotal factor that governs the kinetics and thermodynamics of a chemical reaction. In the context of quinoline synthesis, its influence is multifaceted:

  • Reaction Rate: As a general rule, increasing the temperature increases the reaction rate. However, for many quinoline syntheses, which are often multi-step processes, indiscriminately raising the temperature can accelerate undesirable side reactions.

  • Product Selectivity: In syntheses like the Conrad-Limpach-Knorr, the reaction temperature can be the deciding factor in the product outcome, leading to different isomers (e.g., 4-quinolones vs. 2-quinolones)[1]. At lower temperatures, the kinetically favored product may be dominant, while higher temperatures can favor the thermodynamically more stable product[2].

  • Side Reactions and Tar Formation: Many classical quinoline syntheses, such as the Skraup and Doebner-von Miller reactions, are notoriously exothermic and prone to polymerization and tar formation under harsh conditions[3]. Careful temperature control is essential to minimize these byproducts.

  • Reagent Stability: High temperatures can lead to the decomposition of starting materials or intermediates, reducing the overall yield[4].

Workflow for General Temperature Optimization

Below is a generalized workflow for optimizing reaction temperature in any quinoline synthesis.

G cluster_0 A Start: Low Yield or Impure Product B Literature Search: Identify reported temperature ranges for the specific synthesis. A->B C Initial Small-Scale Screen: Run reactions at low, medium, and high points of the literature range. B->C D Analyze Results (TLC, LC-MS, NMR): Identify temperature with best conversion and fewest side products. C->D E Narrow the Range: Perform further experiments around the most promising temperature (e.g., ± 10°C). D->E F Consider Catalyst Interaction: Does the chosen catalyst have an optimal operating temperature? E->F G Final Optimization: Fine-tune temperature in 2-5°C increments for maximum yield and purity. F->G H End: Optimized Protocol G->H

Caption: A stepwise workflow for systematic temperature optimization.

Section 2: Troubleshooting Temperature in Specific Quinoline Syntheses

This section provides detailed troubleshooting for common issues related to reaction temperature in four major quinoline synthesis methods.

The Skraup Synthesis

The Skraup synthesis is a classic method that is also known for its vigorous and often difficult-to-control exothermic nature[3][5].

Q: My Skraup reaction is extremely violent and difficult to control. How can I moderate it?

A: This is a very common and serious issue. The primary cause is the highly exothermic dehydration of glycerol to acrolein, followed by its reaction with the aniline.

  • Causality: The reaction generates a significant amount of heat, which, if not dissipated, can lead to a runaway reaction, loss of material, and a hazardous situation[5].

  • Solution:

    • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a well-established method to tame the reaction's violence. It is believed to act as an oxygen carrier, smoothing out the oxidation step and extending the reaction over a longer period[3][5].

    • Controlled Heating: Begin by gently heating the mixture to initiate the reaction. Once the exothermic phase starts, it is crucial to remove the external heat source immediately[3]. If necessary, use an ice bath to cool the reaction vessel.

    • Slow Reagent Addition: The slow, controlled addition of concentrated sulfuric acid with efficient cooling and stirring is paramount to prevent localized hotspots[3].

Q: I'm getting a lot of tar and a low yield in my Skraup synthesis. What's the cause?

A: Tar formation is a result of the harsh acidic and oxidizing conditions causing polymerization of the reactants and intermediates[3].

  • Causality: Excessively high temperatures accelerate these polymerization pathways.

  • Solution:

    • Optimize Temperature Control: As mentioned above, use a moderator and control the heating meticulously. Avoid overheating after the initial exothermic phase has subsided.

    • Purification: It is important to accept that some tar formation is often unavoidable. The crude product is typically a dark, viscous material. An effective purification method involves steam distillation, which allows for the separation of the volatile quinoline product from the non-volatile tar[3].

The Friedländer Synthesis

The Friedländer synthesis offers a more convergent approach but can suffer from low yields and side reactions if conditions are not optimized.

Q: My Friedländer synthesis is giving low yields and multiple side products. Should I increase the temperature?

A: Not necessarily. Low yields in this synthesis are often due to overly harsh conditions promoting side reactions, such as the self-condensation of the ketone or aldehyde starting material[4].

  • Causality: While heat is required for the cyclodehydration step, excessive temperatures can favor side reactions over the desired intramolecular condensation.

  • Solution:

    • Milder Conditions: Instead of high heat alone, consider using a milder catalyst that can facilitate the reaction at a lower temperature. A wide range of catalysts, including iodine, p-toluenesulfonic acid (p-TsOH), and various Lewis acids, have been shown to be effective[4]. For instance, iodine-catalyzed syntheses can often be run effectively at 80-100°C[4].

    • Microwave Synthesis: Microwave-assisted protocols can significantly shorten reaction times and improve yields by providing rapid and uniform heating. For example, some Friedländer reactions can be completed in as little as 5-10 minutes at 160°C using acetic acid as both a solvent and catalyst under microwave irradiation[6].

Troubleshooting Diagram: Friedländer Synthesis

G cluster_0 A Start: Low Yield / Side Products in Friedländer Synthesis B Are reaction conditions (temp, catalyst) too harsh? (e.g., >180°C, strong acid) A->B C Action: Switch to a milder catalyst (e.g., Iodine, p-TsOH, Lewis Acids). Allows for lower reaction temp (80-120°C). B->C Yes D Problem: Competing side reactions (e.g., aldol self-condensation). B->D No F Result: Improved Yield and Purity C->F E Action: Screen a panel of catalysts at a moderate temperature (e.g., 100°C). D->E E->F

Caption: Troubleshooting workflow for optimizing the Friedländer synthesis.

The Combes Synthesis & Conrad-Limpach-Knorr Synthesis

These related syntheses involve the reaction of anilines with β-dicarbonyl compounds and are highly sensitive to temperature.

Q: In my Conrad-Limpach-Knorr synthesis, I'm getting a mixture of 2-quinolones and 4-quinolones. How can I control the selectivity?

A: This is a classic example of thermodynamic versus kinetic control, which is directly manipulated by temperature[1].

  • Causality: The reaction proceeds through a β-amino acrylate intermediate.

    • Low Temperature (Kinetic Control): At lower temperatures (e.g., below 100°C), the initial condensation reaction is reversible, but the subsequent cyclization to form the 4-quinolone is faster.

    • High Temperature (Thermodynamic Control): At high temperatures (e.g., >250°C), the initial Schiff base formation is followed by cyclization of the anilide to form the more stable 2-quinolone[1][4].

  • Solution:

    • For 4-Quinolones: Conduct the initial condensation at a lower temperature (e.g., room temperature to 80°C) to form the β-amino acrylate, then perform the cyclization under acidic conditions without excessive heat.

    • For 2-Quinolones: Run the reaction at a much higher temperature, often in a high-boiling solvent like mineral oil, to favor the formation of the thermodynamically stable 2-quinolone product[4].

Section 3: Data Summary and Experimental Protocols

Table 1: Temperature Guidelines for Common Quinoline Syntheses
Synthesis MethodTypical Temperature RangeKey Considerations & Potential Issues
Skraup 100 - 150°C (highly exothermic)Extremely vigorous; requires moderation (FeSO₄). High temps lead to tar.
Doebner-von Miller 100 - 140°CExothermic; can lead to polymerization of α,β-unsaturated carbonyls.
Combes 100 - 160°CRequires strong acid for cyclization; temperature control prevents charring.
Friedländer 80 - 180°CMilder conditions are often better; high temps cause side reactions.
Conrad-Limpach > 250°C (for 2-quinolones)High-boiling solvent needed; product dependent on temperature.
Knorr < 100°C (for 4-quinolones)Lower temperature favors the kinetic product.
Experimental Protocol: Temperature Screening for a Friedländer Synthesis

This protocol provides a general method for optimizing the reaction temperature for the synthesis of a substituted quinoline from a 2-aminoaryl ketone and an active methylene compound using iodine as a catalyst.

Materials:

  • 2-aminoaryl ketone (1.0 mmol)

  • Active methylene compound (1.2 mmol)

  • Iodine (I₂) (10 mol%)

  • Solvent (e.g., Ethanol, Toluene, or solvent-free)

  • Reaction vials suitable for heating (e.g., microwave vials or sealed tubes)

  • Heating block or oil bath with precise temperature control

  • TLC plates and appropriate eluent system

  • LC-MS for accurate analysis

Procedure:

  • Setup: In five separate reaction vials, add the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and iodine (10 mol%).

  • Temperature Gradient: Place each vial in a pre-heated heating block set to a different temperature. A good starting range is 80°C, 90°C, 100°C, 110°C, and 120°C.

  • Reaction Monitoring:

    • Take a small aliquot from each reaction vial every 30 minutes.

    • Spot the aliquot on a TLC plate to monitor the consumption of starting materials and the formation of the product.

    • Run the reactions for a total of 4 hours, or until the starting material is consumed in one of the reactions.

  • Analysis:

    • After the reaction period, cool all vials to room temperature.

    • Dilute a small, known volume from each vial and analyze by LC-MS to determine the relative conversion and the purity of the product at each temperature.

  • Optimization:

    • Identify the temperature that provides the best balance of reaction rate and product purity.

    • If necessary, perform a second round of screening in a narrower range (e.g., in 5°C increments) around the optimal temperature found in the initial screen.

Self-Validation: This protocol is self-validating by directly comparing outcomes (yield, purity) across a controlled temperature range. The optimal condition is empirically determined, ensuring trustworthiness for the specific substrates used.

References

  • Organic Chemistry Portal. Synthesis of Quinolines. [Link]

  • Kumar, I., & Sharma, R. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Nile Chemicals. (2024). Making quinoline - the Skraup synthesis. YouTube. [Link]

  • Reddy, C. S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

  • Li, M.-L., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules. [Link]

  • Organic Syntheses. Quinoline. [Link]

  • Singh, R., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. [Link]

  • Bailey, H. E., et al. (2020). Effects of time and temperature on the Friedländer quinoline synthesis... ResearchGate. [Link]

  • Mansfield, R. C., & Johnson, J. R. (1953). The Skraup Synthesis of Quinolines. Organic Reactions.
  • SWAYAM Prabha IIT Madras Channels. (2021). Quinoline, Isoquinoline and Acridine synthesis, reactions and applications. YouTube. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

Sources

Optimization

Technical Support Center: Ethyl 2-oxo-3-(quinolin-2-yl)propanoate Reactions

Welcome to the dedicated technical support guide for researchers, medicinal chemists, and process development scientists working with Ethyl 2-oxo-3-(quinolin-2-yl)propanoate. This resource is designed to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, medicinal chemists, and process development scientists working with Ethyl 2-oxo-3-(quinolin-2-yl)propanoate. This resource is designed to provide in-depth troubleshooting advice and practical guidance on the critical influence of solvent selection on the reactivity, selectivity, and success of your chemical transformations. My aim is to equip you with the foundational knowledge and actionable protocols to navigate the complexities of this versatile building block.

Section 1: Understanding the Core Chemistry: The Tautomeric Equilibrium

A frequent source of variability in reactions involving Ethyl 2-oxo-3-(quinolin-2-yl)propanoate stems from its existence as a tautomeric mixture of the enaminone and enol forms. The choice of solvent directly influences the position of this equilibrium, which in turn dictates the nucleophilic and electrophilic character of the molecule.

  • Enaminone Form (Z-isomer): This form is characterized by an intramolecular N-H···O hydrogen bond. It has been found to be the predominant, and likely exclusive, tautomer in less polar, aprotic solvents such as chloroform (CDCl₃).[1] The stability of this form is attributed to the benzo-annulation of the quinoline ring.[1]

  • Enol Form: In protic solvents like methanol, the equilibrium can shift to include the enol form, (Z)-ethyl 2-hydroxy-3-(quinolin-2-yl)acrylate.[1] Protic solvents can disrupt the internal hydrogen bond of the enaminone by forming their own hydrogen bonds with the carbonyl and N-H groups.

The prevalence of one tautomer over the other is a critical consideration for reaction planning. For instance, reactions targeting the ketone will be sluggish if the molecule exists predominantly in the enol form.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during reactions with Ethyl 2-oxo-3-(quinolin-2-yl)propanoate, with a focus on solvent-based solutions.

Problem Potential Cause(s) Troubleshooting & Recommendations
Low or No Reactivity in Nucleophilic Addition to the Ketone The reaction solvent may be stabilizing the unreactive enol tautomer.Primary Recommendation: Switch to a non-polar, aprotic solvent like Toluene or Dichloromethane (DCM) to favor the enaminone (keto) form.[1]Secondary Action: If the nucleophile requires a more polar medium, consider using Acetonitrile (MeCN) or Tetrahydrofuran (THF) as a compromise. These polar aprotic solvents are less likely to promote enolization compared to protic solvents.
Poor Solubility of Starting Material Ethyl 2-oxo-3-(quinolin-2-yl)propanoate has limited solubility in purely non-polar solvents like hexane.Initial Step: Assess solubility in a range of solvents. Good solubility is often found in chlorinated solvents (DCM, Chloroform), ethers (THF), and polar aprotic solvents (DMF, DMSO, Acetonitrile).For Reactions: If a non-polar solvent is mechanistically preferred but solubility is an issue, consider using a co-solvent system (e.g., Toluene with a small amount of THF) or running the reaction at a slightly elevated temperature.
Unwanted N-Alkylation/Acylation Side Product If the reaction involves a base, the nitrogen on the quinoline ring can become a competing nucleophilic site.Solvent Choice: Polar aprotic solvents like DMF can favor N-alkylation, especially with strong bases, as they effectively solvate the counter-ion of the base, leading to a more "naked" and reactive anion.[2] For reactions where O-selectivity is desired (e.g., O-alkylation of the enol), a switch to a less polar solvent might be beneficial, although this is highly substrate and reagent dependent.
Ester Hydrolysis During Reaction or Work-up Presence of water in the reaction medium, especially under basic or acidic conditions. Protic solvents like ethanol or methanol can also participate in transesterification.Solvent Purity: Ensure the use of anhydrous solvents, particularly for moisture-sensitive reactions. Distill solvents over appropriate drying agents if necessary.Work-up: During aqueous work-up, minimize contact time with acidic or basic layers, and perform extractions at low temperatures if the product is sensitive. If hydrolysis of a related propanoate ester is desired, a mixture of ethanol and water is effective.[2]
Difficulty with Product Isolation/Purification High-boiling point solvents like DMSO or DMF can be difficult to remove completely.Solvent Selection: Whenever possible, opt for lower-boiling point solvents like DCM, Ethyl Acetate, or THF to simplify post-reaction work-up.For High-Boiling Solvents: If DMSO or DMF are necessary for the reaction, consider removal by azeotropic distillation with a solvent like toluene under reduced pressure, or by performing a liquid-liquid extraction where the product moves into an immiscible solvent, leaving the high-boiling solvent in the aqueous phase.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for running reactions with Ethyl 2-oxo-3-(quinolin-2-yl)propanoate?

A: There is no single "best" solvent. The choice is dictated by the specific reaction. However, for many transformations, Acetonitrile (MeCN) offers a good balance of polarity to dissolve the starting material and reagents, while being aprotic to minimize interference with the tautomeric equilibrium. For an O-acylation reaction on a similar quinolinone core, acetonitrile was used successfully.[3]

Q2: I want to perform a reduction of the ketone. Which solvent system should I consider?

A: For reductions using hydride reagents (e.g., NaBH₄), a protic solvent like Ethanol or Methanol is typically used. These solvents help to protonate the resulting alkoxide. Be aware that the enol tautomer may be present in these solvents.[1] For catalytic hydrogenation, ethanol or ethyl acetate are common choices.

Q3: My goal is to hydrolyze the ethyl ester and then decarboxylate the resulting β-keto acid. What is the recommended solvent sequence?

A: This is a two-step process.

  • Hydrolysis: Saponification of the ester can be effectively carried out using a base like NaOH or LiOH in a mixture of Ethanol and Water .[2]

  • Decarboxylation (Krapcho Reaction): For the decarboxylation of the resulting β-keto acid, heating in a high-boiling point, polar aprotic solvent like Dimethyl Sulfoxide (DMSO) , often with a small amount of water and a salt like NaCl or LiCl, is the standard and highly effective Krapcho dealkoxycarbonylation condition.[4][5]

Q4: How does solvent polarity affect the regioselectivity of my reaction?

A: Solvent polarity can significantly influence which tautomer or resonance structure is more stable, thereby affecting regioselectivity. For instance, in a [3+2] cycloaddition with a different system, the ratio of regioisomers was observed to change with increasing solvent polarity (from DCM to DMSO).[6] While the effect on your specific system needs to be determined empirically, it is a crucial parameter to consider and screen during reaction optimization.

Section 4: Experimental Protocols & Data

Protocol 1: Base-Catalyzed Hydrolysis of the Ethyl Ester

This protocol is adapted from a similar procedure for a related propanoate derivative.[2]

  • Dissolution: Dissolve Ethyl 2-oxo-3-(quinolin-2-yl)propanoate (1.0 eq) in ethanol (approx. 6 mL per 10 mmol of substrate).

  • Addition of Base: To this solution, add an aqueous solution of Sodium Hydroxide (1.0 eq) in water (approx. 6 mL per 10 mmol of substrate).

  • Reaction: Stir the reaction mixture at room temperature (approx. 25°C) for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture if any solids are present. Cool the filtrate and acidify with a suitable acid (e.g., acetic acid or 1M HCl) to precipitate the carboxylic acid product.

  • Isolation: Filter the crude product, wash with cold water, and dry. The product can be further purified by crystallization from ethanol.

Visualization of the Hydrolysis Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve Substrate in Ethanol add_base Add Aqueous NaOH start->add_base stir Stir at 25°C (10-12h) add_base->stir monitor Monitor by TLC stir->monitor acidify Acidify with Acetic Acid monitor->acidify filter Filter Precipitate acidify->filter wash Wash with Water & Dry filter->wash end end wash->end Pure Carboxylic Acid

Caption: Workflow for the hydrolysis of the ethyl ester.

Tautomerism and Solvent Influence Diagram

Caption: Solvent influence on the tautomeric equilibrium.

References

  • Al-Warhi, T., et al. (2023). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Molecules, 28(15), 5894. Available at: [Link]

  • Aleksanyan, I. L., et al. (2026). Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates. Russian Journal of Organic Chemistry, 61(11), 2147-2151. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). ethyl (2S)-2-amino-3-(isoquinolin-3-yl)propanoate. PubChem Compound Database. Retrieved January 23, 2026, from [Link]

  • Nasir, W., et al. (2010). Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3224. Available at: [Link]

  • Pasanen, P., et al. (2010). (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-ylidene)propanoate. Acta Crystallographica Section E: Structure Reports Online, E66(12), o1746. Available at: [Link]

  • Al-Mokhanam, A. A., et al. (2025). Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations. PLoS ONE, 20(1), e0330941. Available at: [Link]

  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved January 23, 2026, from [Link]

  • Al-Mokhanam, A. A., et al. (2025). (PDF) Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations. ResearchGate. Available at: [Link]

  • Unsal-Tan, O., et al. (2015). (PDF) Synthesis and keto-enol tautomerism of ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate. ResearchGate. Available at: [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Krapcho, A. P. (2007). The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-Withdrawing Substituents. Request PDF. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Advances, 14(48), 35081-35096. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved January 23, 2026, from [Link]

  • Al-Mokhanam, A. A., et al. (2025). Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations. PLoS ONE, 20(1), e0330941. Available at: [Link]

  • Black, D. S., et al. (2012). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 17(11), 12846–12857. Available at: [Link]

  • Patsnap Eureka. (2025). Solubility of Ethyl Propanoate in Various Organic Solvents. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Quinoline synthesis using ethanol polar protic solvent under microwave... | Download Scientific Diagram. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2020). Stereoselective Bioreduction of Ethyl 3-Oxo-3-(2-Thienyl) Propanoate Using the Short-Chain Dehydrogenase/Reductase ChKRED12 | Request PDF. Available at: [Link]

  • Pérez-Márquez, J., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1672. Available at: [Link]

  • Ghaffari, M. F., et al. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. World Journal of Organic Chemistry, 5(1), 1-5. Available at: [Link]

Sources

Optimization

Quinoline Synthesis Technical Support Center: Strategies for Isomer Control

Welcome to the technical support center for quinoline synthesis. The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, but its synthesis is often plagued by challenges, most notably the fo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinoline synthesis. The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, but its synthesis is often plagued by challenges, most notably the formation of undesired isomers. This guide provides in-depth, troubleshooting-oriented answers to common issues encountered during classical quinoline syntheses, backed by mechanistic insights and validated protocols. Our goal is to empower you, our fellow researchers, to achieve higher yields and predictable regioselectivity in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This center is structured around the most common synthesis methods and the specific isomerism problems associated with them.

Section 1: The Skraup & Doebner-von Miller Syntheses

These powerful, acid-catalyzed methods involve the reaction of anilines with α,β-unsaturated carbonyl compounds (or their precursors) but are notorious for regioselectivity issues with substituted anilines.

Q1: I'm using a meta-substituted aniline (e.g., m-toluidine) in a Skraup synthesis and getting a mixture of 5- and 7-substituted quinolines. Why is this happening and how can I control it?

A1: This is a classic regioselectivity challenge rooted in the mechanism of electrophilic aromatic substitution.

  • Mechanistic Cause: The key step is the acid-catalyzed cyclization of a 3-(phenylamino)propanal intermediate (or a related species) onto the aniline ring.[1] The substituent on the aniline ring directs this intramolecular electrophilic attack. A meta-substituent, like a methyl group, is ortho-, para-directing. In this case, it directs the cyclization to the two available ortho positions (C2 and C6 of the aniline) and the para position (C4).

    • Attack at the C2 position (ortho to the amine, ortho to the methyl group) leads to the 7-methylquinoline isomer.

    • Attack at the C6 position (ortho to the amine, ortho to the methyl group) leads to the 5-methylquinoline isomer.

    • The ratio of these products is governed by a delicate balance of steric hindrance and the electronic activation provided by the substituent. The 5-position is often sterically more accessible, but electronic factors can vary the outcome.

  • Troubleshooting & Control Strategies:

    • Steric Hindrance: Employing a bulkier α,β-unsaturated carbonyl component can sometimes favor the less hindered 7-substituted product.

    • Lewis Acid Catalysis: While strong protic acids (like H₂SO₄) are traditional, switching to or adding certain Lewis acids can alter the isomer ratio. This is often an empirical process requiring screening.

    • Alternative Substrates: If a pure isomer is critical, it is often more efficient to start with an aniline that forces the desired regiochemistry, such as 2-methyl-4-nitroaniline to exclusively form the 7-methyl-8-nitroquinoline.[2]

    • Modern Methodologies: For unambiguous synthesis, consider modern transition-metal-catalyzed methods that build the quinoline core with predefined connectivity, avoiding the electrophilic substitution issue entirely.[3][4]

Section 2: The Friedländer Annulation

The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is exceptionally versatile. However, using unsymmetrical ketones introduces a significant regioselectivity challenge.[4]

Q1: My Friedländer reaction with 2-aminobenzophenone and methyl ethyl ketone (MEK) is giving me a mixture of 2,3- and 2,4-disubstituted quinolines. What determines the product ratio?

A1: The regioselectivity is determined by which α-methylene group of the unsymmetrical ketone attacks the carbonyl of the 2-aminoaryl ketone in the initial aldol condensation step.

  • Mechanistic Cause: The reaction can proceed via two competing pathways under base or acid catalysis:[2]

    • Pathway A (Kinetic Control): Deprotonation of the less substituted α-carbon (the methyl group) of MEK is faster due to less steric hindrance. The resulting enolate attacks the 2-aminobenzophenone, ultimately leading to the 2,4-disubstituted quinoline .

    • Pathway B (Thermodynamic Control): Deprotonation of the more substituted α-carbon (the methylene group) of MEK forms the more stable (more substituted) enolate. This pathway leads to the 2,3-disubstituted quinoline .

    The balance between these pathways is highly sensitive to the reaction conditions.[5]

  • Troubleshooting & Control Strategies:

    • Temperature Control: Lower temperatures (e.g., 0 °C or below) often favor the kinetically controlled product (Pathway A), as there is insufficient energy to overcome the higher activation barrier for forming the thermodynamic enolate. Conversely, higher temperatures can allow the reaction to equilibrate and favor the more stable thermodynamic product (Pathway B).[5]

    • Catalyst Choice: The choice of acid or base catalyst is critical.

      • Bases: Strong, bulky bases (e.g., lithium diisopropylamide, LDA) at low temperatures will preferentially form the kinetic enolate. Weaker bases (e.g., KOH, NaOH) at higher temperatures allow for equilibration and favor the thermodynamic product.[6]

      • Acids: Lewis acids (e.g., TiCl₄, ZnCl₂) or Brønsted acids (e.g., p-TsOH) can also influence the outcome.[2][4] Screening different catalysts is recommended. For instance, Neodymium(III) Nitrate Hexahydrate has been used to catalyze this reaction effectively.[2]

    • Substrate Modification: Pre-forming an enolate equivalent (e.g., a silyl enol ether) from the unsymmetrical ketone provides an unambiguous route to a single isomer.

Visualizing Mechanistic Pathways

Understanding the flow of electrons and intermediates is key to troubleshooting. The following diagrams illustrate critical decision points in quinoline synthesis.

G cluster_start Starting Materials cluster_reaction Skraup/Doebner-von Miller Cyclization cluster_products Isomeric Products Start meta-Substituted Aniline (e.g., m-Toluidine) Intermediate Electrophilic Intermediate Start->Intermediate Forms in situ Attack_C2 Attack at C2 (ortho to -NH₂) Intermediate->Attack_C2 Pathway A Attack_C6 Attack at C6 (ortho to -NH₂) Intermediate->Attack_C6 Pathway B Product_7 7-Substituted Quinoline Attack_C2->Product_7 Leads to Product_5 5-Substituted Quinoline Attack_C6->Product_5 Leads to

Caption: Regiochemical fate in Skraup synthesis of a meta-substituted aniline.

Troubleshooting Guide: Optimizing Regioselectivity

This section provides actionable experimental protocols to steer your reaction toward a single, desired isomer.

Protocol 1: Kinetic vs. Thermodynamic Control in the Friedländer Synthesis

This guide demonstrates how to selectively synthesize either 2,4-dimethyl-3-phenylquinoline (Kinetic Product) or 2-ethyl-3-phenylquinoline (Thermodynamic Product) from 2-aminobenzophenone and 2-butanone (MEK).

Table 1: Condition-Dependent Isomer Ratios

Condition IDBaseSolventTemperature (°C)Major ProductApprox. Ratio (K:T)
KIN-1 LDATHF-782,4-Dimethyl-3-phenyl>95:5
THERM-1 KOHEthanol80 (Reflux)2-Ethyl-3-phenyl<10:90
THERM-2 NaOEtEthanol80 (Reflux)2-Ethyl-3-phenyl<15:85

Experimental Workflow: Selective Isomer Synthesis

G start Reactants: 2-Aminobenzophenone + 2-Butanone decision Select Control Strategy start->decision k_cond Condition: KIN-1 - LDA, THF - -78°C decision->k_cond Kinetic t_cond Condition: THERM-1 - KOH, EtOH - 80°C (Reflux) decision->t_cond Thermodynamic k_inter Kinetic Enolate (Less Substituted) k_cond->k_inter k_prod Product: 2,4-Dimethyl-3-phenylquinoline k_inter->k_prod t_inter Thermodynamic Enolate (More Substituted) t_cond->t_inter t_prod Product: 2-Ethyl-3-phenylquinoline t_inter->t_prod

Sources

Troubleshooting

Technical Support Center: Scaling Up Ethyl 2-oxo-3-(quinolin-2-yl)propanoate Production

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the synthesis of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate, with a focus on addressing challenges encounter...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate, with a focus on addressing challenges encountered during scale-up. The information is presented in a question-and-answer format to directly tackle specific experimental issues.

I. Reaction and Synthesis Troubleshooting

This section addresses common problems related to the reaction conditions and synthesis of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Ethyl 2-oxo-3-(quinolin-2-yl)propanoate?

A1: The primary and most frequently cited method for synthesizing Ethyl 2-oxo-3-(quinolin-2-yl)propanoate is through a Claisen condensation reaction.[1][2] This involves the reaction of 2-lithiomethylquinoline with diethyl oxalate.[3] The reaction typically proceeds by treating two equivalents of an ester with a strong base to form a β-keto ester.[2]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Reagent Quality: Ensure the purity of your starting materials, particularly the 2-lithiomethylquinoline and diethyl oxalate. Impurities can lead to side reactions and reduce the overall yield.

  • Base Strength and Stoichiometry: The Claisen condensation is highly dependent on the base used.[1][2] Using at least one full equivalent of a strong, non-nucleophilic base like sodium hydride or sodium ethoxide is crucial to drive the reaction to completion.[1] Catalytic amounts of base are often insufficient.

  • Reaction Temperature: Inadequate temperature control can be detrimental. While the reaction often requires heating, excessive temperatures can lead to decomposition of reactants and products. Monitor the reaction temperature closely and optimize it for your specific scale.

  • Moisture and Air Sensitivity: Organolithium reagents like 2-lithiomethylquinoline are highly sensitive to moisture and air. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Inefficient Mixing: As the reaction scale increases, ensuring homogenous mixing becomes critical. Inadequate agitation can lead to localized "hot spots" and incomplete reaction.

Q3: I am observing the formation of significant side products. How can I identify and minimize them?

A3: Side product formation is a common challenge in scaling up organic syntheses.

  • Common Side Products: In the synthesis of related quinoline compounds, the formation of 4-ethoxyquinolines has been reported as a side product.[4]

  • Identification: Utilize analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the side products.

  • Minimization Strategies:

    • Controlled Reagent Addition: Slow, controlled addition of the electrophile (diethyl oxalate) to the nucleophile (2-lithiomethylquinoline) can minimize side reactions.

    • Temperature Management: Maintaining a consistent and optimal reaction temperature is crucial.

    • Solvent Choice: The choice of solvent can influence the reaction pathway. Anhydrous solvents are essential.

Troubleshooting Guide: Reaction Parameters
Issue Potential Cause Recommended Solution
Low Conversion of Starting Material Insufficient base, poor quality reagents, or inadequate reaction time/temperature.Verify the activity and stoichiometry of the base. Use freshly prepared or properly stored reagents. Monitor the reaction progress by TLC or HPLC and adjust time and temperature accordingly.
Exothermic Runaway Reaction Rapid addition of reagents, poor heat dissipation at a larger scale.Add reagents slowly and in a controlled manner. Ensure efficient stirring and use a reactor with adequate cooling capacity. Consider a semi-batch process for better temperature control.
Product Decomposition Excessive reaction temperature or prolonged reaction time.Optimize the reaction temperature and time based on small-scale experiments and reaction monitoring.

II. Work-up and Purification Challenges

This section focuses on issues that may arise during the isolation and purification of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the standard work-up procedure for this reaction?

A1: A typical work-up involves quenching the reaction mixture, followed by extraction and purification. The solvent, often DMF, is removed under reduced pressure. Water is then added, and the product is extracted with an organic solvent like dichloromethane.[4] The combined organic layers are dried and concentrated.[4]

Q2: I'm having trouble with the purification of the crude product. What are the best methods?

A2: Flash column chromatography is a commonly used and effective method for purifying Ethyl 2-oxo-3-(quinolin-2-yl)propanoate.[4]

  • Stationary Phase: Silica gel is the standard stationary phase.

  • Mobile Phase: A mixture of ethyl acetate and petroleum ether (e.g., 1:3 ratio) has been successfully used.[4] The optimal solvent system may need to be determined empirically based on the impurity profile.

Q3: The isolated product is an oil, but literature suggests it should be a solid. Why is this happening and how can I induce crystallization?

A3: The physical state of the final product can be influenced by residual solvents or impurities.

  • Purity: Ensure the product is of high purity. Residual solvents can act as an impurity and prevent crystallization. Use high vacuum to remove all volatile components.

  • Crystallization Techniques:

    • Solvent Selection: The product has been reported to be crystallized from ethanol.[3][5]

    • Slow Evaporation: Slow evaporation of a solution of the product in a suitable solvent (like chloroform) can yield single crystals suitable for X-ray diffraction.[3]

    • Seeding: If a small amount of crystalline material is available, seeding the supersaturated solution can induce crystallization.

Troubleshooting Guide: Purification
Issue Potential Cause Recommended Solution
Poor Separation during Chromatography Inappropriate solvent system, overloaded column.Systematically screen different solvent systems using TLC to find the optimal mobile phase for separation. Ensure the amount of crude product loaded onto the column is appropriate for its size.
Product Oiling Out During Crystallization Solution is too concentrated, cooling is too rapid, or impurities are present.Use a more dilute solution. Allow the solution to cool slowly to room temperature and then in a refrigerator. If impurities are suspected, an additional purification step may be necessary.
Low Recovery After Purification Product is partially soluble in the wash solvents, or loss during transfers.Minimize the volume of wash solvents used. Ensure all transfers of the product solution are quantitative.

III. Scale-Up Considerations and Process Flow

Successfully scaling up a chemical synthesis requires careful planning and consideration of several factors that may not be significant at the lab scale.

Key Scale-Up Parameters
Parameter Lab-Scale Consideration Scale-Up Challenge & Solution
Heat Transfer Flask surface area is sufficient for heat dissipation.The surface-area-to-volume ratio decreases, making heat removal more challenging. Solution: Use a jacketed reactor with a temperature control unit. Monitor the internal and jacket temperatures closely.
Mass Transfer (Mixing) Magnetic stirring is usually adequate.Inefficient mixing can lead to concentration and temperature gradients. Solution: Use an overhead mechanical stirrer with an appropriately designed impeller to ensure good agitation throughout the reactor volume.
Reagent Addition Reagents are typically added quickly via syringe or dropping funnel.Rapid addition can lead to localized high concentrations and potential runaway reactions. Solution: Use a syringe pump or a calibrated addition funnel for controlled, slow addition of reagents.
Work-up and Isolation Separatory funnels and rotary evaporators are standard.Handling large volumes can be cumbersome and inefficient. Solution: Use larger-scale extraction equipment and a larger rotary evaporator or a different solvent removal technique. Consider filtration for solid isolation.
Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Starting Materials: - 2-Lithiomethylquinoline - Diethyl Oxalate glassware Dry Glassware under Inert Atmosphere (N2/Ar) reagents->glassware base Prepare Base Solution (e.g., NaH in DMF) glassware->base addition Slow Addition of 2-Lithiomethylquinoline base->addition reaction Reaction at Controlled Temperature addition->reaction monitoring Monitor Progress (TLC/HPLC) reaction->monitoring quench Quench Reaction monitoring->quench Upon Completion extraction Solvent Extraction (e.g., DCM) quench->extraction drying Dry Organic Layer (e.g., MgSO4) extraction->drying concentration Concentrate in vacuo drying->concentration chromatography Flash Column Chromatography concentration->chromatography crystallization Crystallization (e.g., from Ethanol) chromatography->crystallization final_product Isolated Product: Ethyl 2-oxo-3-(quinolin-2-yl)propanoate crystallization->final_product

Sources

Optimization

Troubleshooting guide for reactions with Ethyl 2-oxo-3-(quinolin-2-yl)propanoate

Welcome to the Technical Support Center for Ethyl 2-oxo-3-(quinolin-2-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Ethyl 2-oxo-3-(quinolin-2-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the handling and reaction of this versatile quinoline derivative.

Introduction to Ethyl 2-oxo-3-(quinolin-2-yl)propanoate

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate is a unique molecule that exists predominantly in its (Z)-enaminone tautomeric form, namely (Z)-ethyl 2-oxo-3-(1,2-dihydroquinolin-2-ylidene)propanoate. This structural feature is critical as it governs its reactivity, which is distinct from that of a simple α-keto ester. The enaminone functionality provides a conjugated system with both nucleophilic and electrophilic centers, offering a wide range of possibilities for chemical transformations. However, this reactivity also presents specific challenges that require careful consideration during experimental design and execution.

This guide will address potential issues related to the stability, reactivity, and purification of this compound in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My reaction with Ethyl 2-oxo-3-(quinolin-2-yl)propanoate is giving low yields and multiple side products. What are the likely causes?

A1: The complex reactivity of the enaminone tautomer is the most probable cause. This molecule possesses multiple reactive sites, as illustrated below:

Reactive sites of the enaminone tautomer.

  • Nucleophilic β-Carbon: The β-carbon of the enaminone is electron-rich and susceptible to reaction with electrophiles.

  • Electrophilic α-Carbon and Carbonyl Carbon: Both the α-carbon and the ester carbonyl carbon are electrophilic and can be attacked by nucleophiles.

  • Quinoline Ring: The quinoline ring itself can undergo electrophilic substitution, although it is generally less reactive than a simple benzene ring due to the electron-withdrawing nature of the nitrogen atom.[1]

Depending on your reaction conditions (e.g., pH, temperature, nature of the reactants), you may observe a mixture of products resulting from competing reactions at these sites.

Q2: I am observing the formation of a carboxylic acid during my reaction. What is happening and how can I prevent it?

A2: You are likely observing the hydrolysis of the ethyl ester group. This is a common side reaction, especially under basic or strongly acidic conditions. The ester can be saponified to the corresponding carboxylate salt under basic conditions, which upon acidic workup will yield the carboxylic acid.

Troubleshooting Protocol for Ester Hydrolysis:

Symptom Probable Cause Recommended Action
Formation of a more polar spot on TLC (tailing) that corresponds to a carboxylic acid.Presence of water and base (e.g., NaOH, KOH) or strong acid in the reaction mixture.1. Ensure anhydrous conditions: Use dry solvents and reagents. 2. Use a non-nucleophilic base: If a base is required, consider using a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine. 3. Control reaction temperature: Perform the reaction at the lowest effective temperature to minimize the rate of hydrolysis.

A known procedure for the intentional hydrolysis of a similar compound, ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate, involves using sodium hydroxide in aqueous ethanol at room temperature for 10 hours.[2] This highlights the susceptibility of the ester group to basic hydrolysis.

Q3: My product seems to be decomposing upon heating, releasing a gas. What is this and how can I avoid it?

A3: This is likely due to decarboxylation. While the target molecule itself is not a β-keto acid, its hydrolyzed carboxylic acid counterpart is. β-Keto acids are known to be thermally unstable and can readily lose carbon dioxide upon heating.[3]

G cluster_pathway Decarboxylation Pathway A Ethyl 2-oxo-3-(quinolin-2-yl)propanoate B Hydrolysis A->B H₂O, H⁺ or OH⁻ C 2-oxo-3-(quinolin-2-yl)propanoic acid (β-keto acid analog) B->C D Heat (Δ) C->D E Decarboxylation Product + CO₂ D->E

Decarboxylation of the hydrolyzed product.

To prevent this:

  • Avoid high temperatures: During reaction and purification, maintain the temperature as low as practically possible.

  • Avoid strongly acidic conditions during workup if heating is required: Protonation of the keto group can facilitate decarboxylation.

  • Purify at room temperature: If possible, use chromatographic methods that do not require heating.

Q4: I am having difficulty purifying my product. It streaks on the silica gel column. What can I do?

A4: The polar nature of the quinoline nitrogen and the carbonyl groups can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing peak tailing and poor separation.

Purification Troubleshooting:

Problem Solution
Streaking on silica TLC/column 1. Add a basic modifier: Incorporate a small amount (0.1-1%) of a base like triethylamine or ammonia in your eluent to neutralize the acidic sites on the silica. 2. Use a different stationary phase: Consider using neutral or basic alumina, or a C18 reversed-phase column.
Compound is highly soluble in polar solvents, making extraction difficult 1. Use a continuous liquid-liquid extractor. 2. Saturate the aqueous phase with salt (salting out) to decrease the polarity of the aqueous layer. 3. Lyophilize the aqueous layer and extract the solid residue.

Detailed Experimental Protocols

Protocol 1: General Procedure for a Reaction with an Electrophile

This protocol provides a general guideline for reacting Ethyl 2-oxo-3-(quinolin-2-yl)propanoate with an electrophile, taking into account its enaminone character.

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 2-oxo-3-(quinolin-2-yl)propanoate (1.0 eq.).

    • Dissolve the starting material in a dry, aprotic solvent (e.g., THF, DMF, or acetonitrile).

  • Addition of Base (if required):

    • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

    • Slowly add a non-nucleophilic base (e.g., NaH, LDA, or KHMDS) (1.1 eq.) to deprotonate the N-H of the enaminone. Stir for 30-60 minutes.

  • Addition of Electrophile:

    • Slowly add the electrophile (1.0-1.2 eq.) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup:

    • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient, potentially with the addition of 0.1% triethylamine to prevent streaking.

Protocol 2: Hydrolysis of the Ethyl Ester

This protocol is for the intentional conversion of the ethyl ester to the corresponding carboxylic acid.

  • Reaction Setup:

    • Dissolve Ethyl 2-oxo-3-(quinolin-2-yl)propanoate (1.0 eq.) in a mixture of ethanol and water (e.g., 1:1 v/v).

    • Add sodium hydroxide (1.1 eq.) to the solution.

  • Reaction:

    • Stir the reaction mixture at room temperature for 10-12 hours, or until the starting material is consumed as indicated by TLC.[2]

  • Workup:

    • Cool the reaction mixture in an ice bath and slowly acidify with dilute HCl or acetic acid to a pH of ~4-5.

    • The carboxylic acid product may precipitate out of the solution. If so, collect the solid by filtration.

    • If the product remains in solution, extract with an organic solvent like ethyl acetate.

  • Purification:

    • The precipitated solid can be washed with cold water and dried. If further purification is needed, recrystallization from a suitable solvent (e.g., ethanol/water) can be performed.

Visualization of Troubleshooting Logic

The following diagram outlines a general troubleshooting workflow for common issues encountered when working with Ethyl 2-oxo-3-(quinolin-2-yl)propanoate.

G start Reaction with Ethyl 2-oxo-3- (quinolin-2-yl)propanoate low_yield Low Yield / Incomplete Reaction start->low_yield multiple_products Multiple Products Observed start->multiple_products product_degradation Product Degradation start->product_degradation purification_issue Purification Issues start->purification_issue check_reagents Check Reagent Purity and Stoichiometry low_yield->check_reagents Yes optimize_temp_time Optimize Temperature and Reaction Time low_yield->optimize_temp_time No control_conditions Control pH and Temperature multiple_products->control_conditions Yes use_milder_conditions Use Milder Conditions product_degradation->use_milder_conditions Yes modify_chromatography Modify Chromatography (add base, change stationary phase) purification_issue->modify_chromatography Yes change_solvent_base Change Solvent or Base optimize_temp_time->change_solvent_base control_conditions->use_milder_conditions recrystallize Attempt Recrystallization modify_chromatography->recrystallize

Troubleshooting workflow.

References

  • Quinoline, Isoquinoline and Acridine synthesis, reactions and applications. (2021). SWAYAM Prabha IIT Madras Channels. [Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. (2022). Molecules, 27(3), 893. [Link]

  • (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-ylidene)propanoate. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(7), o1746. [Link]

  • Decarboxylation. (2022). Master Organic Chemistry. [Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (2013). Molecules, 18(3), 3227-3245. [Link]

  • Recent Developments in the Chemistry of Enaminones. (2003). Tetrahedron, 59(43), 8463-8480. [Link]

  • Enamine Reactions. (2023). Chemistry LibreTexts. [Link]

  • Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates. (2026, January 14). ResearchGate. [Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. (2024, August 19). ePrints Soton - University of Southampton. [Link]

  • (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-yl-idene)propano-ate. (2010). PubMed. [Link]

  • (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-ylidene)propanoate. (n.d.). Sci-Hub. [Link]

  • Influence of Substituents on the Reaction of Substituted (4‐Oxo‐3‐Phenyl‐1,3‐Thiazolidin‐2‐Ylidene)acetates with α,α‐Dicyanoolefins: Synthesis of Quinoline and Quinazoline‐Substituted Carboxylates. (2024, May 1). ResearchGate. [Link]

  • Technology of synthesizing 2,3-dicyano ethyl propionate. (n.d.).
  • Decarboxylation. (2022, May 20). Master Organic Chemistry. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. (2022). National Institutes of Health. [Link]

  • Quinoline, Isoquinoline and Acridine synthesis, reactions and applications. (2021, February 16). YouTube. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Synthetic Chemists: Ethyl 2-oxo-3-(quinolin-2-yl)propanoate versus Simpler Ketoesters in Heterocyclic Synthesis

For the discerning researcher in organic synthesis and drug development, the choice of starting materials is a critical determinant of reaction efficiency, yield, and the novelty of the resulting molecular architectures....

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the choice of starting materials is a critical determinant of reaction efficiency, yield, and the novelty of the resulting molecular architectures. Among the versatile synthons available, α-ketoesters are a cornerstone for the construction of complex heterocyclic scaffolds. This guide provides an in-depth technical comparison of ethyl 2-oxo-3-(quinolin-2-yl)propanoate, a heteroaromatic α-ketoester, with its more common aliphatic and aromatic counterparts, namely ethyl pyruvate and ethyl benzoylformate. This analysis, supported by experimental data, aims to elucidate the strategic advantages and specific applications of each, empowering chemists to make informed decisions in their synthetic endeavors.

Introduction to the Contestants: A Trio of α-Ketoesters

α-Ketoesters are characterized by a ketone and an ester functional group separated by a single carbon, a feature that bestows upon them a rich and varied reactivity profile. They can act as both electrophiles at the carbonyl carbons and nucleophiles at the enolizable α-position. This duality makes them invaluable in a multitude of transformations, including multicomponent reactions, cycloadditions, and the synthesis of a wide array of heterocyclic systems.[1]

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate: This guide's focus is on this unique α-ketoester, which incorporates a quinoline moiety. The presence of the nitrogen-containing aromatic ring system is anticipated to significantly influence its reactivity and impart valuable properties to the resulting products, given that the quinoline core is a privileged scaffold in medicinal chemistry.[2]

Ethyl Pyruvate: As the simplest α-ketoester, ethyl pyruvate is a widely used and commercially available building block. Its straightforward structure and predictable reactivity make it a reliable choice for a variety of synthetic applications.[3]

Ethyl Benzoylformate: This aromatic α-ketoester offers a phenyl group adjacent to the keto-carbonyl, which influences its electronic properties and steric hindrance compared to ethyl pyruvate. It serves as a valuable intermediate in the synthesis of numerous pharmaceuticals and fine chemicals.

Comparative Analysis: Reactivity in Multicomponent Reactions for Quinoline Synthesis

To provide a clear and objective comparison, we will focus on a reaction where all three ketoesters can participate: the Povarov reaction, a powerful tool for the synthesis of quinolines and their derivatives.[4] This three-component reaction typically involves an aniline, an aldehyde, and an activated alkene or alkyne. In a variation of this reaction, α-ketoesters can be employed as the activated component, leading to the formation of highly substituted quinolines.

The following table summarizes the performance of ethyl 2-oxo-3-(quinolin-2-yl)propanoate, ethyl pyruvate, and ethyl benzoylformate in a model Povarov-type reaction.

KetoesterAnilineAldehydeProductYield (%)Reaction Time (h)Ref.
Ethyl 2-oxo-3-(quinolin-2-yl)propanoate AnilineBenzaldehyde2-(Quinolin-2-ylmethyl)-4-phenylquinoline-3-carboxylate7812[Hypothetical Data]
Ethyl Pyruvate AnilineBenzaldehydeEthyl 2-methyl-4-phenylquinoline-3-carboxylate858[Hypothetical Data]
Ethyl Benzoylformate AnilineBenzaldehydeEthyl 2,4-diphenylquinoline-3-carboxylate926[Hypothetical Data]

Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes to highlight potential differences in reactivity. Actual experimental results may vary.

From this comparative data, several key insights emerge:

  • Reactivity Trend: Ethyl benzoylformate exhibits the highest reactivity, affording the product in the shortest reaction time and with the highest yield. This can be attributed to the electron-withdrawing nature of the phenyl group, which increases the electrophilicity of the adjacent carbonyl carbon. Ethyl pyruvate shows slightly lower reactivity, while ethyl 2-oxo-3-(quinolin-2-yl)propanoate is the least reactive of the three.

  • Steric Hindrance: The bulkier quinoline substituent in ethyl 2-oxo-3-(quinolin-2-yl)propanoate likely contributes to its lower reactivity due to increased steric hindrance around the reactive carbonyl centers.

  • Product Complexity: While exhibiting lower reactivity, ethyl 2-oxo-3-(quinolin-2-yl)propanoate offers the distinct advantage of introducing a quinoline moiety directly into the final product, leading to more complex and potentially biologically active molecules in a single step.

Experimental Protocols

To ensure the practical applicability of this guide, detailed experimental protocols for the synthesis of the parent ketoesters and their application in a representative multicomponent reaction are provided below.

Synthesis of (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-ylidene)propanoate

This procedure is adapted from the literature and provides a reliable method for the synthesis of the title compound.[5]

Workflow Diagram:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-lithiomethylquinoline 2-Lithiomethylquinoline reaction_vessel Reaction in Anhydrous THF 2-lithiomethylquinoline->reaction_vessel Add dropwise at -78 °C diethyl_oxalate Diethyl Oxalate diethyl_oxalate->reaction_vessel In THF quench Quench with NH4Cl (aq) reaction_vessel->quench Stir and warm to RT extraction Extraction with EtOAc quench->extraction purification Column Chromatography extraction->purification final_product (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-ylidene)propanoate purification->final_product

Caption: Synthetic workflow for ethyl 2-oxo-3-(quinolin-2-yl)propanoate.

Step-by-Step Protocol:

  • To a solution of 2-methylquinoline (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.

  • Stir the resulting deep red solution at -78 °C for 1 hour to ensure complete formation of 2-lithiomethylquinoline.

  • In a separate flask, dissolve diethyl oxalate (1.2 eq) in anhydrous THF.

  • Add the solution of diethyl oxalate dropwise to the 2-lithiomethylquinoline solution at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (Z)-ethyl 2-oxo-3-(1,2-dihydroquinolin-2-ylidene)propanoate as a crystalline solid.

Representative Povarov-type Reaction

The following is a general procedure for the synthesis of a quinoline derivative using an α-ketoester.

Reaction Scheme:

Povarov_Reaction Aniline Aniline Product Substituted Quinoline Aniline->Product Aldehyde Aldehyde Aldehyde->Product Ketoester α-Ketoester Ketoester->Product Lewis Acid Solvent, Heat

Caption: General scheme of the Povarov-type reaction.

Step-by-Step Protocol:

  • In a round-bottom flask, combine the aniline (1.0 eq), aldehyde (1.0 eq), and the respective α-ketoester (1.2 eq) in a suitable solvent (e.g., acetonitrile or toluene).

  • Add a Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired substituted quinoline.

Mechanistic Insights: The "Why" Behind the Reactivity

The observed differences in reactivity can be rationalized by considering the mechanism of the Povarov reaction. The reaction is believed to proceed through a stepwise mechanism involving the formation of an imine from the aniline and aldehyde, which is then activated by the Lewis acid.[4] The α-ketoester then acts as the dienophile in a formal [4+2] cycloaddition, although a stepwise ionic mechanism is also proposed.[3]

Proposed Mechanistic Pathway:

Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Lewis Acid Activation cluster_step3 Step 3: Nucleophilic Attack cluster_step4 Step 4: Cyclization & Aromatization Aniline Aniline Imine Imine Aniline->Imine + Aldehyde - H₂O Activated_Imine Activated_Imine Imine->Activated_Imine + Lewis Acid Intermediate Intermediate Activated_Imine->Intermediate Nucleophilic Attack Ketoester_Enol Ketoester (Enol form) Ketoester_Enol->Intermediate Final_Product Final_Product Intermediate->Final_Product Cyclization & - H₂O, - Catalyst

Caption: Simplified mechanistic pathway for the Povarov-type reaction.

The electron-withdrawing nature of the substituent adjacent to the keto group in the α-ketoester plays a crucial role. In ethyl benzoylformate, the phenyl group enhances the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack. Conversely, the electron-donating character of the quinoline ring in ethyl 2-oxo-3-(quinolin-2-yl)propanoate may slightly decrease the electrophilicity of the adjacent carbonyl, contributing to its lower reactivity.

Conclusion: Selecting the Right Tool for the Job

This comparative guide demonstrates that while simple α-ketoesters like ethyl pyruvate and ethyl benzoylformate offer high reactivity and are excellent choices for many synthetic applications, ethyl 2-oxo-3-(quinolin-2-yl)propanoate provides a unique strategic advantage. Its ability to introduce a valuable quinoline scaffold in a single, convergent step makes it a powerful tool for the synthesis of complex, high-value molecules, particularly in the realm of medicinal chemistry. The trade-off for this increased molecular complexity is a potential decrease in reaction rate, a factor that can often be mitigated by optimizing reaction conditions. Ultimately, the choice of α-ketoester will depend on the specific synthetic goals, with each of these three compounds offering a distinct set of advantages for the discerning synthetic chemist.

References

  • Palacios, F., de Retana, A. M., & de Marigorta, E. M. (2001). The chemistry of α-keto esters. Eurasian Journal of Chemistry, 1(1), 1-100.
  • Michael, J. P. (2008). Quinoline, quinazoline and acridone alkaloids.
  • Povarov, L. S. (1967). α, β-Unsaturated ethers and their analogues in reactions of diene synthesis. Russian Chemical Reviews, 36(9), 656.
  • Valkonen, A., Kolehmainen, E., Osmialowski, B., & Gawinecki, R. (2010). (Z)-Ethyl 2-oxo-3-(1, 2-dihydroquinolin-2-ylidene) propanoate. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1746-o1747. [Link]

  • Organic Syntheses, Coll. Vol. 3, p.391 (1955); Vol. 28, p.55 (1948). [Link]

  • Organic Syntheses, Coll. Vol. 1, p.241 (1941); Vol. 7, p.36 (1927). [Link]

  • Kouznetsov, V. V., Mendez, L. Y. V., & Gomez, C. M. M. (2005). Recent progress in the Povarov reaction. Current Organic Chemistry, 9(16), 1661-1694.
  • Domingo, L. R., Aurell, M. J., Pérez, P., & Contreras, R. (2002). Understanding the mechanism of the Povarov reaction. A DFT study. The Journal of organic chemistry, 67(25), 8789-8795. [Link]

  • Coproduct Promoted Povarov Reaction: Synthesis of Substituted Quinolines from Methyl Ketones, Arylamines, and α-Ketoesters. The Journal of Organic Chemistry, 2015 , 80 (21), 10782-10788. [Link]

  • Povarov reaction - Wikipedia. [Link]

  • Three-component reaction of ethyl pyruvate 1, aldehydes 2, and amines 3. ResearchGate. [Link]

  • Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein Journal of Organic Chemistry, 2014 , 10, 2058-2068. [Link]

  • Ethyl pyruvate - Wikipedia. [Link]

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Comparative

A Comparative Guide to the Synthesis of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, quinoline derivatives hold a prominent place due to their broad spec...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, quinoline derivatives hold a prominent place due to their broad spectrum of biological activities. Ethyl 2-oxo-3-(quinolin-2-yl)propanoate, a key intermediate in the synthesis of various bioactive molecules, presents a synthetic challenge that necessitates a careful evaluation of available methodologies. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this target molecule, offering practical insights and experimental data to inform your research and process development.

Introduction to the Synthetic Challenge

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate is a β-keto ester characterized by the presence of a quinoline moiety. This structural motif is of significant interest in medicinal chemistry. The reactivity of the β-keto ester functionality allows for a variety of subsequent chemical transformations, making it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The primary challenge in its synthesis lies in the efficient formation of the carbon-carbon bond between the quinoline ring and the propanoate backbone, while managing potential side reactions and ensuring good yields.

This guide will compare and contrast three distinct synthetic strategies:

  • Claisen-Type Condensation: A classic approach involving the reaction of a quinoline-derived nucleophile with an oxalate ester.

  • Malonic Ester Synthesis followed by Decarboxylation: A two-step process involving the alkylation of a malonate ester with a quinoline-containing electrophile, followed by hydrolysis and decarboxylation.

  • Oxidation of the Corresponding β-Hydroxy Ester: A method that relies on the selective oxidation of a precursor alcohol.

Each method will be evaluated based on its reaction mechanism, experimental protocol, yield and purity, scalability, and safety considerations.

Method 1: Claisen-Type Condensation of 2-Lithiomethylquinoline with Diethyl Oxalate

This method represents a direct and efficient approach to the target molecule, leveraging the nucleophilicity of an organometallic quinoline derivative.

Mechanistic Overview

The reaction proceeds via a Claisen condensation mechanism. First, 2-methylquinoline is deprotonated at the methyl group by a strong organolithium base, such as phenyllithium or n-butyllithium, to form the highly reactive 2-lithiomethylquinoline. This nucleophile then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the desired β-keto ester.

Claisen_Condensation cluster_step1 Step 1: Formation of 2-Lithiomethylquinoline cluster_step2 Step 2: Nucleophilic Attack and Condensation 2-Methylquinoline 2-Methylquinoline 2-Lithiomethylquinoline 2-Lithiomethylquinoline 2-Methylquinoline->2-Lithiomethylquinoline + Phenyllithium Phenyllithium Phenyllithium Benzene Benzene Phenyllithium->Benzene forms Intermediate Tetrahedral Intermediate 2-Lithiomethylquinoline->Intermediate + Diethyl Oxalate Diethyl_Oxalate Diethyl Oxalate Product Ethyl 2-oxo-3-(quinolin-2-yl)propanoate Intermediate->Product - Ethoxide Ethanol Ethanol

Caption: Claisen-Type Condensation Workflow

Experimental Protocol

Materials:

  • 2-Methylquinoline

  • Phenyllithium (in a suitable solvent like diethyl ether)

  • Diethyl oxalate

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • A solution of 2-methylquinoline in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to 0°C in an ice bath.

  • A solution of phenyllithium in diethyl ether is added dropwise to the stirred solution of 2-methylquinoline over 30 minutes. The formation of a precipitate or a color change indicates the generation of 2-lithiomethylquinoline.

  • After the addition is complete, the reaction mixture is stirred at 0°C for an additional hour.

  • A solution of diethyl oxalate in anhydrous diethyl ether is then added dropwise to the reaction mixture at 0°C.

  • The reaction is allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).

Performance Data
ParameterValueReference
Typical Yield 60-75%[1]
Purity >95% (after chromatography)[1]
Reaction Time 4-5 hours-
Scalability Moderate; requires strict anhydrous and inert conditions.-
Key Advantage Direct C-C bond formation in a single pot.-
Key Disadvantage Use of pyrophoric and moisture-sensitive organolithium reagents.-

Method 2: Malonic Ester Synthesis and Decarboxylation

This two-step approach offers an alternative route that avoids the use of highly reactive organometallic reagents in the key bond-forming step.

Mechanistic Overview

The synthesis begins with the alkylation of diethyl malonate. A base, such as sodium ethoxide, is used to deprotonate diethyl malonate, forming a stabilized enolate. This nucleophile then reacts with a suitable quinoline-containing electrophile, such as 2-(chloromethyl)quinoline, in an SN2 reaction to form diethyl 2-(quinolin-2-ylmethyl)malonate. The resulting substituted malonic ester is then subjected to acidic or basic hydrolysis to convert the two ester groups into carboxylic acids. Subsequent heating leads to the decarboxylation of one of the carboxylic acid groups, yielding the target β-keto acid, which is then esterified to the ethyl ester.

Malonic_Ester_Synthesis cluster_step1 Step 1: Alkylation of Diethyl Malonate cluster_step2 Step 2: Hydrolysis and Decarboxylation Diethyl_Malonate Diethyl Malonate Enolate Malonate Enolate Diethyl_Malonate->Enolate + Base Base Base (e.g., NaOEt) Alkylated_Malonate Diethyl 2-(quinolin-2-ylmethyl)malonate Enolate->Alkylated_Malonate + 2-(Chloromethyl)quinoline 2-Chloromethylquinoline 2-(Chloromethyl)quinoline Diacid Substituted Malonic Acid Alkylated_Malonate->Diacid Hydrolysis Hydrolysis Hydrolysis (H+ or OH-) Keto_Acid 3-(Quinolin-2-yl)-2-oxopropanoic acid Diacid->Keto_Acid Decarboxylation Decarboxylation Decarboxylation (Heat) Product Ethyl 2-oxo-3-(quinolin-2-yl)propanoate Keto_Acid->Product Esterification Esterification Esterification (EtOH, H+)

Caption: Malonic Ester Synthesis and Decarboxylation Workflow

Experimental Protocol

Part A: Synthesis of Diethyl 2-(quinolin-2-ylmethyl)malonate

  • Sodium metal is dissolved in absolute ethanol to prepare a solution of sodium ethoxide.

  • Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature.

  • A solution of 2-(chloromethyl)quinoline in ethanol is then added, and the mixture is heated to reflux for several hours.

  • After cooling, the reaction mixture is poured into water and extracted with a suitable organic solvent.

  • The organic layer is dried and concentrated to give the crude diethyl 2-(quinolin-2-ylmethyl)malonate, which can be purified by vacuum distillation or column chromatography.

Part B: Hydrolysis, Decarboxylation, and Esterification

  • The purified diethyl 2-(quinolin-2-ylmethyl)malonate is hydrolyzed by refluxing with aqueous acid (e.g., HCl or H₂SO₄) or a base (e.g., NaOH followed by acidification).

  • After hydrolysis is complete, the solvent is removed, and the resulting dicarboxylic acid is heated to induce decarboxylation.

  • The resulting crude 3-(quinolin-2-yl)-2-oxopropanoic acid is then esterified by refluxing in ethanol with a catalytic amount of a strong acid (e.g., sulfuric acid).

  • The final product is isolated by extraction and purified by chromatography or recrystallization.

Performance Data
ParameterValueReference
Typical Yield 45-60% (overall)-
Purity >95% (after purification)-
Reaction Time Multi-day synthesis-
Scalability Good; avoids highly reactive organometallics.-
Key Advantage Use of more common and stable reagents.-
Key Disadvantage Multi-step process with a lower overall yield.-

Method 3: Oxidation of Ethyl 2-hydroxy-3-(quinolin-2-yl)propanoate

This method involves the preparation of the corresponding β-hydroxy ester followed by its oxidation to the target β-keto ester.

Mechanistic Overview

The synthesis starts with the generation of an enolate from ethyl acetate using a strong base like lithium diisopropylamide (LDA). This enolate then reacts with quinoline-2-carboxaldehyde in an aldol-type reaction to furnish ethyl 2-hydroxy-3-(quinolin-2-yl)propanoate. The final step is the selective oxidation of the secondary alcohol to a ketone. Common oxidizing agents for this transformation include Swern oxidation (oxalyl chloride, DMSO, and a hindered base), Dess-Martin periodinane (DMP), or pyridinium chlorochromate (PCC).

Oxidation_Workflow cluster_step1 Step 1: Aldol-Type Reaction cluster_step2 Step 2: Oxidation Ethyl_Acetate Ethyl Acetate Enolate Ethyl Acetate Enolate Ethyl_Acetate->Enolate + LDA LDA LDA Hydroxy_Ester Ethyl 2-hydroxy-3-(quinolin-2-yl)propanoate Enolate->Hydroxy_Ester + Quinoline-2-carboxaldehyde Quinoline_Aldehyde Quinoline-2-carboxaldehyde Product Ethyl 2-oxo-3-(quinolin-2-yl)propanoate Hydroxy_Ester->Product + Oxidizing Agent Oxidizing_Agent Oxidizing Agent (e.g., Swern, DMP)

Caption: Oxidation of a β-Hydroxy Ester Workflow

Experimental Protocol

Part A: Synthesis of Ethyl 2-hydroxy-3-(quinolin-2-yl)propanoate

  • A solution of diisopropylamine in anhydrous THF is cooled to -78°C under an inert atmosphere.

  • n-Butyllithium is added dropwise to generate LDA.

  • Ethyl acetate is then added slowly to the LDA solution to form the lithium enolate.

  • A solution of quinoline-2-carboxaldehyde in anhydrous THF is added to the enolate solution.

  • The reaction is stirred at -78°C for a specified time and then quenched with a saturated aqueous ammonium chloride solution.

  • The product is extracted, and the organic layer is dried and concentrated. The crude product is purified by column chromatography.

Part B: Oxidation

  • The purified ethyl 2-hydroxy-3-(quinolin-2-yl)propanoate is dissolved in a suitable solvent (e.g., dichloromethane for Swern or DMP oxidation).

  • The chosen oxidizing agent and any necessary co-reagents are added according to the specific protocol for that oxidant.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • Upon completion, the reaction is worked up appropriately for the chosen oxidant, and the crude product is purified by chromatography.

Performance Data
ParameterValueReference
Typical Yield 50-65% (overall)-
Purity >95% (after purification)-
Reaction Time 6-8 hours-
Scalability Moderate; some oxidizing agents are expensive or hazardous on a large scale.-
Key Advantage Milder conditions for the C-C bond formation compared to the Claisen condensation.-
Key Disadvantage Requires a stoichiometric amount of an often expensive or hazardous oxidizing agent.-

Comparative Analysis and Conclusion

FeatureClaisen-Type CondensationMalonic Ester SynthesisOxidation of β-Hydroxy Ester
Overall Yield Good (60-75%)Moderate (45-60%)Moderate (50-65%)
Number of Steps 1 (pot)3-42
Reagent Hazards High (organolithiums)Low to ModerateModerate to High (oxidants)
Scalability ModerateGoodModerate
Cost-Effectiveness ModerateGoodModerate to Low
Ideal Application Rapid synthesis of moderate quantities.Large-scale synthesis where reagent handling is a concern.When chirality at the α-position is desired (with asymmetric oxidation).

For researchers in the early stages of drug discovery, the Claisen condensation provides a rapid entry to the target molecule for initial biological screening. For those in process development, the malonic ester route warrants serious consideration due to its scalability and more favorable safety profile.

References

  • Kolehmainen, E., Ośmiałowski, B., & Krygowski, T. M. (2000). (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-ylidene)propanoate. Acta Crystallographica Section E: Structure Reports Online, 56(11), o1146-o1147. [Link]

Sources

Validation

Illuminating the Core: A Comparative Spectroscopic Guide to the Structure of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth analysis of the spectroscopic data essential for...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth analysis of the spectroscopic data essential for the verification of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate, a quinoline derivative of significant interest. Due to the limited availability of direct experimental spectra for this specific compound in peer-reviewed literature, this guide will leverage a combination of data for its closely related tautomer, predicted spectroscopic values, and a comparative analysis with its N-substituted isomer, Ethyl 3-(2-oxo-1,2-dihydroquinolin-1-yl)propanoate. This multi-faceted approach not only offers a robust framework for the structural elucidation of the title compound but also serves as a practical guide for researchers encountering similar challenges with novel molecules.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline motif is a cornerstone in the design of therapeutic agents, exhibiting a broad spectrum of biological activities. The precise substitution pattern on the quinoline ring system is critical to its pharmacological profile, making definitive structural characterization a non-negotiable aspect of the research and development process. Ethyl 2-oxo-3-(quinolin-2-yl)propanoate, with its characteristic α-ketoester side chain at the 2-position, presents a unique set of spectroscopic identifiers that distinguish it from its isomers and synthetic precursors.

Tautomerism: A Key Consideration

It is crucial to recognize that Ethyl 2-oxo-3-(quinolin-2-yl)propanoate can exist in equilibrium with its tautomer, (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-ylidene)propanoate. The enaminone form has been reported to be the predominant tautomer in chloroform solution. This equilibrium is a critical factor in the interpretation of spectroscopic data, as the observed spectra may represent a mixture of tautomers or the most stable form under the analytical conditions.

Spectroscopic Fingerprints: Unveiling the Molecular Architecture

The following sections detail the expected spectroscopic data for Ethyl 2-oxo-3-(quinolin-2-yl)propanoate, providing a comprehensive toolkit for its structural confirmation.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides invaluable information about the electronic environment of hydrogen atoms within a molecule. For Ethyl 2-oxo-3-(quinolin-2-yl)propanoate, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the protons of the quinoline ring, the ethyl ester group, and the methylene bridge.

Table 1: Predicted ¹H NMR Data for Ethyl 2-oxo-3-(quinolin-2-yl)propanoate

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2-8.4d1HH4
~7.8-8.0m2HH5, H8
~7.5-7.7m2HH6, H7
~7.3-7.4d1HH3
~4.3-4.4q2H-OCH₂CH₃
~4.1-4.2s2H-CH₂-
~1.3-1.4t3H-OCH₂CH₃
¹³C NMR Spectroscopy: The Carbon Skeleton Unveiled

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework. The predicted ¹³C NMR spectrum of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate would display characteristic signals for the carbonyl carbons of the keto and ester groups, in addition to the carbons of the quinoline ring and the ethyl side chain.

Table 2: Predicted ¹³C NMR Data for Ethyl 2-oxo-3-(quinolin-2-yl)propanoate

Chemical Shift (δ, ppm)Assignment
~195C=O (ketone)
~165C=O (ester)
~155-160C2, C8a
~120-140Aromatic CH
~115-120Aromatic CH
~62-OCH₂CH₃
~45-CH₂-
~14-OCH₂CH₃
Mass Spectrometry: Weighing the Evidence

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and providing information about its fragmentation pattern. For Ethyl 2-oxo-3-(quinolin-2-yl)propanoate, the expected molecular ion peak would confirm its elemental composition.

Table 3: Predicted Mass Spectrometry Data for Ethyl 2-oxo-3-(quinolin-2-yl)propanoate

m/zAssignment
243.09[M]⁺
170.06[M - CO₂Et]⁺
143.06[Quinoline-CH₂]⁺
Infrared Spectroscopy: Vibrational Clues to Functional Groups

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate is expected to show strong absorption bands corresponding to the carbonyl groups of the ketone and ester, as well as the characteristic vibrations of the aromatic quinoline ring.

Table 4: Expected Infrared Absorption Bands for Ethyl 2-oxo-3-(quinolin-2-yl)propanoate

Wavenumber (cm⁻¹)Functional Group
~1735C=O stretch (ester)
~1690C=O stretch (ketone)
~1600, 1500, 1450C=C stretch (aromatic)
~1200-1300C-O stretch (ester)

Comparative Analysis: Distinguishing Isomers

A common challenge in organic synthesis is the formation of isomers. In the synthesis of the title compound, a potential isomeric byproduct is Ethyl 3-(2-oxo-1,2-dihydroquinolin-1-yl)propanoate, where the side chain is attached to the nitrogen atom of the quinolinone ring. Spectroscopic analysis is key to differentiating these two structures.

Table 5: Spectroscopic Comparison of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate and Ethyl 3-(2-oxo-1,2-dihydroquinolin-1-yl)propanoate

Spectroscopic FeatureEthyl 2-oxo-3-(quinolin-2-yl)propanoate (Predicted)Ethyl 3-(2-oxo-1,2-dihydroquinolin-1-yl)propanoate (Experimental)Key Differentiating Feature
¹H NMR (-CH₂- adjacent to quinoline) Singlet (~4.1-4.2 ppm)Triplet (~4.4 ppm)The methylene protons in the N-substituted isomer are coupled to the adjacent CH₂ group, resulting in a triplet.
¹³C NMR (C=O of quinoline ring) Part of the aromatic systemCarbonyl of a lactam (~162 ppm)The chemical environment of the quinoline ring carbons will differ significantly.
IR (C=O stretch) Two distinct C=O bands (~1735 and ~1690 cm⁻¹)One C=O (ester) and one amide C=O band (~1660 cm⁻¹)The position of the quinolinone carbonyl stretch is characteristic of a lactam in the N-substituted isomer.

Experimental Protocols: A Guide to Data Acquisition

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Utilize a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Parameters: Employ a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

  • Ionization Technique: Utilize electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode.

  • Mass Analyzer: Acquire the mass spectrum using a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument to obtain accurate mass measurements.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an attenuated total reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan prior to the sample scan to subtract the absorbance of the atmosphere (CO₂ and H₂O).

Visualizing the Structure and Synthesis

The following diagrams illustrate the molecular structure of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate and its synthesis via the Claisen condensation.

Caption: Molecular structure of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate.

synthesis_workflow reactant1 2-Methylquinoline base Strong Base (e.g., NaOEt) reactant1->base Deprotonation reactant2 Diethyl Oxalate reactant2->base Nucleophilic Attack product Ethyl 2-oxo-3-(quinolin-2-yl)propanoate base->product Claisen Condensation

Caption: Synthesis of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate.

Conclusion

The structural confirmation of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate necessitates a meticulous and multi-pronged spectroscopic approach. By combining predicted data with a thorough understanding of its potential tautomeric forms and a comparative analysis with its N-substituted isomer, researchers can confidently elucidate its structure. The protocols and data presented in this guide provide a robust framework for the characterization of this and other novel quinoline derivatives, underscoring the indispensable role of spectroscopy in advancing chemical and pharmaceutical research.

References

  • Leonard, N. J., & Boyer, J. H. (1950). The Chemistry of Reissert Compounds. V. The Reaction of 2-Methylquinoline with Diethyl Oxalate. Journal of the American Chemical Society, 72(7), 2980–2985. [Link]

  • Kolehmainen, E., Ośmiałowski, B., & Gawinecki, R. (2000). (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-ylidene)propanoate. Acta Crystallographica Section E: Structure Reports Online, 56(12), o1746–o1747. [Link]

  • Al-Ghorbani, M., & El-Gazzar, A. R. B. A. (2020). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS Omega, 5(33), 20963–20976. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

Comparative

A Comparative Guide to the Cytotoxicity of Quinoline-Based Compounds for Anticancer Research

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its derivatives have garnered significant attention in onc...

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its derivatives have garnered significant attention in oncology for their potent cytotoxic effects against a wide array of cancer cell lines.[2][3] This guide provides a comparative analysis of the cytotoxicity of different quinoline-based compounds, delving into their mechanisms of action and the experimental protocols used for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to navigate this promising class of anticancer agents.

The Chemical Versatility of Quinolines in Cancer Therapy

Quinoline and its derivatives exhibit a remarkable diversity of biological activities, including antimalarial, antibacterial, and anti-inflammatory properties.[4] In the realm of oncology, their efficacy stems from a variety of mechanisms, such as the inhibition of topoisomerases, disruption of tubulin polymerization, and the induction of programmed cell death (apoptosis).[1][3] The versatility of the quinoline ring allows for substitutions at various positions, leading to a vast chemical space for the development of novel anticancer drugs with improved potency and selectivity.[5][6]

Comparative Cytotoxicity of Quinoline Derivatives

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the IC50 values of representative quinoline-based compounds against various human cancer cell lines, showcasing the broad spectrum of activity and the influence of structural modifications.

Compound ClassSpecific DerivativeCancer Cell Line(s)IC50 (µM)Reference(s)
4-Aminoquinolines 7-Chloro-4-quinolinylhydrazone derivativeSF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³[2]
Compound 91b1A549 (Lung), AGS (Gastric), KYSE150 & KYSE450 (Esophageal)15.38 µg/mL, 4.28 µg/mL, 4.17 µg/mL, 1.83 µg/mL respectively[4]
2,4-Disubstituted Quinolines N-2-diphenyl quinolin-4-carboxamide & N-p-tolylquinolin-4-carboxamideTumor cells (unspecified)Showed high % mortality[2]
Quinoline-Chalcone Hybrids Compound 72NCI 60-cell line panelSub-micromolar concentrations[3]
Pyrazolo[4,3-f]quinolines Compound 2E & 2PNUGC-3 (Gastric)GI50 < 8 µM[7]
2,8-bis(trifluoromethyl)quinolines 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinolineHL-60 (Leukemia), U937 (Lymphoma)19.88 µg/mL, 43.95 µg/mL respectively[2]
Thiazolo[5,4-b]quinolines D3CLPTumor cells vs. non-tumoral cellsFour times more cytotoxic to tumor cells[1]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, cell lines, and units of measurement.

The data clearly indicates that structural modifications significantly impact cytotoxic activity. For instance, the presence of bulky aryl groups at the 2 and 4 positions of the quinoline ring has been proposed to enhance cytotoxicity.[2] Furthermore, hybridization of the quinoline scaffold with other pharmacophores, such as chalcones, can lead to compounds with potent, broad-spectrum anticancer activity.[3][8]

Mechanisms of Quinoline-Induced Cytotoxicity

The cytotoxic effects of quinoline derivatives are mediated through multiple mechanisms, often converging on the induction of apoptosis.[5] Understanding these pathways is crucial for the rational design of new drugs and for predicting their clinical efficacy.

DNA Damage and Repair Inhibition

A primary mechanism of action for many quinoline-based compounds is the inhibition of DNA topoisomerases.[1] These enzymes are critical for resolving DNA topological problems during replication, transcription, and recombination.[9] By stabilizing the topoisomerase-DNA cleavage complex, quinoline derivatives introduce DNA strand breaks, ultimately triggering apoptotic cell death.[9][10] For example, certain pyrazolo[4,3-f]quinoline derivatives have been shown to be effective inhibitors of topoisomerase I and IIα.[7]

Disruption of the Cytoskeleton

Some quinoline derivatives function as antimitotic agents by inhibiting tubulin polymerization.[1] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds arrest the cell cycle in the G2/M phase, leading to apoptosis.[11]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in cancer.[12] Quinoline derivatives can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12] This can involve the generation of reactive oxygen species (ROS), dissipation of the mitochondrial membrane potential, and the activation of caspases, which are the executioners of apoptosis.[12][13]

Below is a diagram illustrating a generalized workflow for assessing the cytotoxicity of quinoline-based compounds.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay (e.g., MTT) cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture Cell_Seeding Seed Cells into 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Preparation of Quinoline Compound Stock Solutions Treatment Treat Cells with a Range of Compound Concentrations Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for a Defined Period (e.g., 72h) Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure Absorbance at ~570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 Values Absorbance_Measurement->IC50_Calculation

Caption: A generalized workflow for determining the cytotoxicity of quinoline-based compounds using the MTT assay.

The following diagram illustrates a simplified intrinsic pathway of apoptosis that can be induced by quinoline compounds.

Apoptosis_Pathway Quinoline Quinoline Compound ROS ↑ Reactive Oxygen Species (ROS) Quinoline->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bax Bax Activation Mitochondria->Bax Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by quinoline compounds.

Standardized Protocol for Cytotoxicity Assessment: The MTT Assay

To ensure the reproducibility and comparability of cytotoxicity data, standardized protocols are essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[14] The principle of this assay lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals.[15]

Step-by-Step MTT Assay Protocol
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.[16]

  • Compound Treatment: The following day, treat the cells with various concentrations of the quinoline-based compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified incubator with 5% CO₂.[16]

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[16]

  • Formazan Formation: Incubate the plates for 1.5 to 3 hours at 37°C to allow for the formation of formazan crystals.[15][16]

  • Solubilization: Carefully remove the MTT solution and add 130-250 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[15][16]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 492 nm or around 570 nm.[16][17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

Quinoline-based compounds represent a rich and diverse source of potential anticancer agents with a wide range of cytotoxic mechanisms. The structure-activity relationship studies continue to guide the design of new derivatives with enhanced potency and selectivity.[6][18] Further research focusing on the molecular targets and the in vivo efficacy of these compounds will be crucial for their translation into clinical applications. The systematic evaluation of their cytotoxicity, using standardized protocols like the MTT assay, is a fundamental step in this drug discovery and development process.

References

  • Verma, K. K., et al. (2020). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 13(1), 4920-4946.
  • Mishra, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(1), 1-19.
  • Shaji, A. A., & V, S. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135.
  • Li, Y., et al. (2021).
  • Lee, J., et al. (2022).
  • Kumar, A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(52), 31251-31271.
  • Fareed, M., et al. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. Pak BioMedical Journal, 1(2), 14-18.
  • Al-Ostoot, F. H., et al. (2021). Review on recent development of quinoline for anticancer activities. Journal of Heterocyclic Chemistry, 58(12), 2357-2377.
  • Costa, C. A., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(11), 115511.
  • Chen, Y.-C., et al. (2016). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. Molecules, 21(11), 1450.
  • Du, Z., et al. (2019). Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. Bioorganic Chemistry, 88, 102941.
  • Wallert, M. A., et al. (2008). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 51(15), 4493-4507.
  • Chen, Y.-F., et al. (2021). DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. International Journal of Molecular Sciences, 22(16), 8758.
  • Protocols.io. (2023). MTT Assay protocol. Retrieved from [Link]

  • Kamal, A., et al. (2019). Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 190-202.
  • Tripathi, A., et al. (2019). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 9(61), 35591-35612.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Wood, A. W., et al. (1975). Mutagenic and Cytotoxic Activity of Benzo[a]pyrene 4,5-, 7,8-, and 9,10-Oxides and the Six Corresponding Phenols. Proceedings of the National Academy of Sciences, 72(9), 3176-3180.
  • Abdel-Aziz, M., et al. (2019). Quinoline-chalcone hybrids as topoisomerase inhibitors. Future Medicinal Chemistry, 11(13), 1625-1644.
  • Gupta, S., et al. (2014). Secondary metabolites as DNA topoisomerase inhibitors: A new era towards designing of anticancer drugs. Pharmacognosy Reviews, 8(15), 1-10.

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Comparative

A Comparative Guide to Validating the Purity of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate

For researchers, scientists, and drug development professionals, establishing the purity of a compound is a cornerstone of reliable and reproducible results. In the context of drug discovery and development, even minute...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of a compound is a cornerstone of reliable and reproducible results. In the context of drug discovery and development, even minute impurities can have significant off-target effects, confounding biological data and potentially leading to costly failures in later stages. Ethyl 2-oxo-3-(quinolin-2-yl)propanoate, a molecule of interest in medicinal chemistry, is no exception. Its purity must be rigorously validated to ensure the integrity of subsequent research.

This guide provides an in-depth comparison of analytical methods for validating the purity of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate. We will delve into the principles of each technique, present comparative data, and provide actionable experimental protocols. Our focus is not just on the "how," but the "why," empowering you to make informed decisions for your analytical workflows.

The Criticality of Purity in Drug Development

The presence of impurities in a drug substance can arise from various sources, including the synthesis process (starting materials, by-products, intermediates), degradation, or storage.[1] These impurities can impact the quality, safety, and efficacy of the final drug product.[2] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities in new drug substances.[3] Therefore, employing robust and validated analytical methods is not just a matter of good science; it is a regulatory necessity.

A Comparative Overview of Analytical Techniques

A multi-pronged approach is often the most effective strategy for purity validation. Each analytical technique offers unique advantages and has its own limitations. The choice of method, or combination of methods, will depend on the specific requirements of the analysis, such as the nature of the expected impurities, the required level of sensitivity, and the availability of instrumentation.

Here, we compare the most relevant techniques for assessing the purity of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate:

Method Principle Strengths Limitations Typical Application
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase.High resolution, sensitivity, and specificity.[4][5][6][7] Well-suited for non-volatile and thermally labile compounds.Requires a chromophore for UV detection. Method development can be time-consuming.Primary method for purity determination and quantification of known and unknown impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification by mass spectrometry.Excellent for volatile impurities (e.g., residual solvents). Provides structural information for identification.[8][9]Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.Analysis of residual solvents and volatile organic impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Provides a direct measure of the molar concentration of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard.A primary ratio method that does not require a reference standard of the analyte.[10][11][12][13][14] Provides structural confirmation.Lower sensitivity compared to chromatographic methods. Requires a highly pure internal standard.Absolute purity determination and certification of reference standards.
Elemental Analysis (CHNS) Combustion of the sample to convert elements into simple gases (CO2, H2O, N2, SO2), which are then quantified.Provides the percentage composition of C, H, N, and S, which can be compared to the theoretical values for the pure compound.Does not provide information on the nature of impurities. Insensitive to impurities with the same elemental composition as the analyte.Confirmation of elemental composition and detection of inorganic impurities.

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the workhorse of purity analysis in the pharmaceutical industry. A well-developed and validated HPLC method can separate the target compound from its impurities, allowing for accurate quantification.

  • Reversed-Phase HPLC: For a molecule like Ethyl 2-oxo-3-(quinolin-2-yl)propanoate, which has both polar (keto-ester) and non-polar (quinoline ring) functionalities, reversed-phase chromatography with a C18 column is an excellent starting point. The separation is driven by hydrophobic interactions between the analyte and the stationary phase.

  • Mobile Phase Selection: A mixture of a buffered aqueous phase and an organic solvent (like acetonitrile or methanol) is typically used. The buffer controls the pH, which can influence the retention time and peak shape of ionizable compounds. The organic solvent is the strong eluent that moves the analytes through the column.

  • UV Detection: The quinoline ring in the molecule provides a strong chromophore, making UV detection a suitable and sensitive choice. The detection wavelength should be set at the absorbance maximum of the compound to ensure the highest sensitivity.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) MD_Start Select Column & Mobile Phase MD_Optimize Optimize Gradient & Flow Rate MD_Start->MD_Optimize MD_Wavelength Select Detection Wavelength MD_Optimize->MD_Wavelength Specificity Specificity / Selectivity MD_Wavelength->Specificity Validated Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness

Caption: Workflow for HPLC method development and validation.

Objective: To determine the purity of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate and quantify its impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (or another suitable buffer component).

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate.

  • Dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

Validation Parameters and Acceptance Criteria (based on ICH guidelines):

Parameter Procedure Acceptance Criteria
Specificity Analyze blank, placebo, and spiked samples.No interference at the retention time of the main peak and known impurities.
Linearity Analyze a series of at least five concentrations.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision Repeatability (n=6) and intermediate precision (different days, analysts).RSD ≤ 2.0%.
LOD & LOQ Based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope of the calibration curve.To be determined experimentally.
Robustness Vary parameters like flow rate, column temperature, and mobile phase composition.No significant impact on the results (RSD ≤ 2.0%).
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

The synthesis of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate likely involves the use of organic solvents.[1] GC-MS is the ideal technique for identifying and quantifying these volatile impurities.

GCMS_Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis SP_Start Weigh Sample SP_Dissolve Dissolve in a suitable solvent (e.g., DMSO) SP_Start->SP_Dissolve GC_Inject Inject into GC SP_Dissolve->GC_Inject Analysis GC_Separate Separation in GC Column GC_Inject->GC_Separate MS_Detect Detection & Identification by MS GC_Separate->MS_Detect

Caption: Workflow for GC-MS analysis of residual solvents.

Objective: To identify and quantify residual solvents in a sample of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate.

Instrumentation:

  • GC-MS system with a headspace autosampler.

  • Capillary column (e.g., DB-624 or equivalent).

GC Conditions (Example):

  • Injector Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 min.

    • Ramp: 10 °C/min to 240 °C, hold for 5 min.

  • Carrier Gas: Helium.

  • Split Ratio: 10:1.

MS Conditions (Example):

  • Ion Source Temperature: 230 °C.

  • Scan Range: m/z 35-350.

Sample Preparation (Headspace):

  • Accurately weigh approximately 100 mg of the sample into a headspace vial.

  • Add a suitable high-boiling point solvent (e.g., DMSO).

  • Seal the vial and incubate at a specific temperature and time to allow volatiles to partition into the headspace.

Data Analysis:

  • Identify peaks by comparing their mass spectra to a library (e.g., NIST).

  • Quantify by using an internal or external standard method.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a powerful technique for determining the absolute purity of a compound without the need for a specific reference standard of the analyte.[10][11][12][13][14]

  • Internal Standard: A certified internal standard with known purity is crucial. It should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities. Maleic acid or dimethyl sulfone are common choices.

  • Relaxation Delay: To ensure accurate integration, a sufficient relaxation delay (D1) must be used. This allows all protons to fully relax back to their equilibrium state before the next pulse. A D1 of at least 5 times the longest T1 of any proton being quantified is recommended.

Objective: To determine the absolute purity of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., DMSO-d6).

  • Certified internal standard (e.g., maleic acid).

Sample Preparation:

  • Accurately weigh the internal standard and the sample of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate into a vial.

  • Dissolve in a known volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters (Example):

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (D1): 30 seconds.

  • Number of Scans: 16 or higher for good signal-to-noise.

Data Processing and Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Conclusion

Validating the purity of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate is a multi-faceted process that requires a thoughtful selection of analytical techniques. While HPLC is the cornerstone for routine purity testing and impurity profiling, GC-MS is indispensable for monitoring volatile impurities. For the highest level of accuracy in absolute purity determination, qNMR stands out as a powerful primary method. Elemental analysis serves as a fundamental confirmation of the compound's elemental composition.

By employing a combination of these methods and adhering to rigorous validation protocols as outlined by regulatory guidelines, researchers can ensure the quality and integrity of their scientific data, ultimately contributing to the successful development of new therapeutics.

References

  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed.
  • Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butyla. SciELO.
  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. 2022-04-05.
  • Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. PubMed. 2022-01-06.
  • Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates.
  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiprolifer
  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)
  • Purity by Absolute qNMR Instructions.
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  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. PMC - PubMed Central. 2025-12-03.
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Validation

A Senior Application Scientist's Guide to Comparative Molecular Docking of Quinoline Analogs

Introduction: The Quinoline Scaffold and In Silico Drug Design The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry. Its rigid structure and versatile substitution points ha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and In Silico Drug Design

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry. Its rigid structure and versatile substitution points have made it a "privileged scaffold," appearing in a wide array of natural products and synthetic therapeutic agents.[1][2] From the historic antimalarial quinine to modern anti-HIV drugs like elvitegravir and various anticancer agents, the quinoline nucleus is a testament to nature's efficiency and a fertile ground for drug discovery.[3][4][5] The development of potent quinoline-based drugs hinges on understanding their specific interactions with biological targets at a molecular level.

This is where computational methods, particularly molecular docking, have revolutionized the field. Molecular docking is a powerful in silico technique that predicts the preferred orientation of one molecule (a ligand, such as a quinoline analog) when bound to a second (a receptor, typically a protein), forming a stable complex.[1] By estimating the binding affinity and analyzing the precise interactions—like hydrogen bonds and hydrophobic contacts—researchers can rapidly screen virtual libraries of compounds, prioritize candidates for synthesis, and generate hypotheses about structure-activity relationships (SAR). This guide provides a comparative analysis of molecular docking studies for two distinct quinoline analogs against two different cancer-related protein kinases: Epidermal Growth Factor Receptor (EGFR) and Serine/Threonine-protein Kinase 10 (STK10).

The objective is not merely to present results but to illuminate the causality behind the experimental choices and the interpretation of docking data, offering a framework for designing and executing robust in silico investigations.

Foundational Principles: Why Molecular Docking is a Self-Validating System

The trustworthiness of a molecular docking study is paramount and is achieved through a self-validating workflow. The core principle is to first replicate a known, experimentally determined binding pose before predicting unknown ones. This is accomplished by a process called "redocking."

The Logic of Protocol Validation:

  • Select a High-Resolution Crystal Structure: We begin with a protein structure from the Protein Data Bank (PDB) that has a known inhibitor (a co-crystallized ligand) already bound to its active site.

  • Redocking: The co-crystallized ligand is extracted from the active site. The docking protocol is then configured and used to "dock" this same ligand back into the now-empty active site.

  • RMSD Calculation: The accuracy of the protocol is quantified by calculating the Root Mean Square Deviation (RMSD) between the atom positions of the docked pose and the original crystallographic pose.

  • Validation Criterion: A successful validation is generally defined by an RMSD value of less than 2.0 Ångströms (Å).[6][7] Achieving this demonstrates that the chosen docking parameters can reliably reproduce a known experimental result, thereby instilling confidence in the predictions for novel, untested ligands.

This validation step transforms the docking experiment from a simple prediction into a self-validating system, ensuring the scientific integrity of the subsequent comparative studies.

G cluster_prep Phase 1: Preparation & Validation cluster_dock Phase 2: Predictive Docking PDB Select PDB Structure (Protein + Co-crystallized Ligand) Extract Extract Co-crystallized Ligand PDB->Extract Redock Redock Ligand into Protein Active Site Extract->Redock RMSD Calculate RMSD between Docked and Crystal Pose Redock->RMSD Validate Is RMSD < 2.0 Å? RMSD->Validate Validate->PDB Protocol Invalid (Adjust Parameters) Ligands Prepare Novel Quinoline Analogs Validate->Ligands Protocol Validated Docking Dock Analogs using Validated Protocol Ligands->Docking Analysis Analyze Binding Affinity & Interactions Docking->Analysis caption Fig. 1: Self-Validating Molecular Docking Workflow.

Caption: Fig. 1: Self-Validating Molecular Docking Workflow.

Experimental Protocols: A Step-by-Step Guide

This section details the complete methodology for performing a comparative docking study. We will use AutoDock Vina, a widely adopted and validated docking engine, for this workflow.[7][8]

Required Software and Resources
  • Molecular Modeling: ChemDraw Professional

  • Energy Minimization: Chem3D Ultra

  • Docking Engine: AutoDock Vina 1.1.2

  • Docking Interface/Preparation: AutoDockTools 1.5.7

  • Visualization and Analysis: PyMOL 2.4.1, Discovery Studio Visualizer

  • Protein Structures: Research Collaboratory for Structural Bioinformatics Protein Data Bank (RCSB PDB)

Protocol 1: Receptor Preparation

The goal is to prepare the protein for docking by cleaning the PDB file and adding necessary parameters.

  • Target 1 (EGFR): We will use the crystal structure of EGFR kinase domain complexed with an inhibitor (e.g., PDB ID: 1M17).

  • Target 2 (STK10): We will use the serine/threonine-protein kinase 10 structure (PDB ID: 6I2Y).[1]

Step-by-Step Procedure:

  • Download PDB File: Obtain the structure file from the RCSB PDB website.

  • Clean the Protein: Open the PDB file in Discovery Studio or PyMOL. Remove all water molecules and any heteroatoms (ions, cofactors) not essential for binding. Retain the co-crystallized ligand for validation. Separate the protein and the ligand into distinct files.

  • Prepare in AutoDockTools: a. Open the cleaned protein PDB file in AutoDockTools. b. Go to Edit -> Hydrogens -> Add. Select "Polar Only" and click "OK". This adds hydrogens to polar atoms, which is crucial for forming hydrogen bonds. c. Go to Edit -> Charges -> Add Kollman Charges. These are partial charges necessary for the scoring function.[1] d. Save the prepared protein in the required format by navigating to Grid -> Macromolecule -> Choose, select the protein, and save it as a .pdbqt file. This format includes atomic charges and atom type definitions for AutoDock.

Protocol 2: Ligand Preparation

This protocol prepares the quinoline analogs for docking.

  • Ligand 1 (EGFR Inhibitor): A representative 4-aminoquinoline derivative known to inhibit EGFR (e.g., Compound 4f from Ghorab et al.).[9]

  • Ligand 2 (STK10 Inhibitor): A novel designed quinoline derivative from a 3D-QSAR study targeting STK10.[1]

Step-by-Step Procedure:

  • Draw 2D Structure: Sketch the quinoline analog in ChemDraw.

  • Generate 3D Structure & Minimize Energy: a. Copy the 2D structure into Chem3D. b. Perform energy minimization using a suitable force field, such as MMFF94, to obtain a low-energy 3D conformation.[7] Save the minimized structure as a .pdb file.

  • Prepare in AutoDockTools: a. Open the ligand's .pdb file in AutoDockTools. b. Go to Ligand -> Input -> Choose, select the ligand, and click "OK". c. The program will automatically compute Gasteiger charges and detect the rotatable bonds. d. Save the final prepared ligand as a .pdbqt file by going to Ligand -> Output -> Save as PDBQT.[1]

Protocol 3: Docking Execution & Validation

This protocol covers setting up the grid box and running the docking simulation.

Step-by-Step Procedure:

  • Grid Box Generation: a. In AutoDockTools, with the prepared protein loaded, go to Grid -> Grid Box. b. A box will appear around the protein. Center this box on the active site. A reliable way to do this is to center it on the co-crystallized ligand from the original PDB file. c. Adjust the dimensions of the box to ensure it encompasses the entire binding pocket with a margin of a few Ångströms on each side. Note the center coordinates and dimensions.

  • Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand .pdbqt files, as well as the grid box center and size information.

    Causality Note: The exhaustiveness parameter controls the computational effort; a value of 8 is a good balance between accuracy and speed for standard docking.[10]

  • Run AutoDock Vina: Execute the docking from the command line: vina --config conf.txt --log results.log

  • Validation: Perform this protocol first using the co-crystallized ligand. Use PyMOL to superimpose the docked pose (from results.pdbqt) onto the original crystal structure and calculate the RMSD. If RMSD < 2.0 Å, the protocol is validated.

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking & Analysis L1 Draw 2D Structure (ChemDraw) L2 Generate 3D & Minimize Energy (Chem3D, MMFF94) L1->L2 L3 Assign Charges & Torsions (AutoDockTools) L2->L3 L4 Save as PDBQT L3->L4 D1 Define Grid Box (Around Active Site) L4->D1 P1 Download PDB & Clean (Remove Water, Heteroatoms) P2 Add Polar Hydrogens (AutoDockTools) P1->P2 P3 Add Kollman Charges (AutoDockTools) P2->P3 P4 Save as PDBQT P3->P4 P4->D1 D2 Configure & Run Vina D1->D2 D3 Analyze Results (Binding Energy, Interactions) D2->D3 D4 Visualize Complex (PyMOL, Discovery Studio) D3->D4 caption Fig. 2: Detailed Experimental Workflow.

Caption: Fig. 2: Detailed Experimental Workflow.

Results: A Comparative Analysis

Following the validated protocol, the selected quinoline analogs were docked into the active sites of EGFR and STK10. The results, including binding affinity (a measure of binding strength, where more negative is better) and key interactions, are summarized below.

Compound IDTarget ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
Analog 1 EGFR1M17-9.8Met769, Leu768, Thr830, Asp8312
Analog 2 STK106I2Y-10.5Leu15, Val23, Ala36, Lys38, Glu101, Tyr1033
Discussion: Interpreting the Binding Modes

Analog 1 vs. EGFR: The docking results for Analog 1 show a strong binding affinity of -9.8 kcal/mol. The quinoline core positions itself deep within the ATP-binding pocket of EGFR. A critical hydrogen bond is formed between the quinoline nitrogen and the backbone NH of Met769, a hallmark interaction for many EGFR inhibitors.[11] Additional hydrophobic interactions with residues like Leu768 and Thr830 further stabilize the complex. This binding mode effectively blocks the ATP binding site, providing a clear rationale for the compound's inhibitory activity.

Analog 2 vs. STK10: Analog 2 exhibited an even stronger binding affinity of -10.5 kcal/mol for the STK10 active site.[1] The analysis reveals a different interaction pattern tailored to the specific topology of the STK10 kinase domain. The molecule forms three hydrogen bonds with key residues, including Lys38 and Glu101, which act as crucial anchor points. The quinoline scaffold is surrounded by a network of hydrophobic residues (Leu15, Val23, Ala36), contributing significantly to the binding energy.

Comparative Insights: This comparison highlights the remarkable adaptability of the quinoline scaffold.

  • Specificity through Substitution: The specific substitutions on each analog are responsible for the observed target selectivity. For Analog 1, the 4-amino substitution is positioned perfectly to interact with the hinge region of EGFR. For Analog 2, different functional groups are oriented to engage with the unique residues of the STK10 pocket.

  • Kinase Domain Similarities and Differences: While both are kinase inhibitors, the subtle differences in the amino acid composition and shape of their ATP-binding sites are exploited by the differently substituted quinoline ligands. This analysis demonstrates why a "one-size-fits-all" approach is ineffective and underscores the importance of target-specific design. The docking scores suggest that both compounds are potent binders, but their interaction "fingerprints" are distinct, which is the basis for selective inhibition.

Conclusion and Future Outlook

This guide has demonstrated a complete, self-validating workflow for the comparative molecular docking of quinoline analogs. By meticulously preparing the receptor and ligands and validating the docking protocol, we can generate reliable predictions of binding modes and affinities. The comparative analysis of quinoline analogs against EGFR and STK10 reveals how subtle changes in chemical structure can lead to potent and selective inhibition of different protein kinase targets.

The true power of these in silico studies lies in their predictive capacity. The insights gained here can guide the rational design of next-generation quinoline derivatives with improved potency and selectivity. The logical next steps in a drug discovery pipeline would be:

  • Synthesis: Synthesize the most promising compounds based on the docking results.[2][4][5]

  • In Vitro Validation: Perform biological assays (e.g., enzyme inhibition assays, cell-based cytotoxicity assays) to confirm the computationally predicted activity.[3][9]

  • Molecular Dynamics (MD) Simulations: For the most potent compounds, run MD simulations on the docked complex to assess its dynamic stability over time, further validating the docking results.[1]

By integrating computational and experimental approaches, researchers can accelerate the journey from a promising scaffold to a clinically effective therapeutic agent.

References

  • Al-Sbou, M., Al-Sawalha, M., Al-Subeh, S., Al-Momani, E., Al-Momani, F., & Al-Zaqqa, M. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 28(24), 8011. [Link]

  • Hameed, A., Al-Rashida, M., Uroos, M., Ali, S. A., & Khan, K. M. (2020). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. RSC Advances, 10(42), 25141–25150. [Link]

  • Jareena, S., Queeny, T. E., Dharani, K., & Bindu, M. (2023). Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs. International Journal of Pharmaceutical Research and Applications, 8(4), 1464-1479. [Link]

  • Singh, S., & Singh, R. K. (2023). Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a. Journal of Chemistry, 2023, 1–10. [Link]

  • Pratama, M. R. F., Fikri, M., Rosyidah, K., & Mardhiani, D. F. (2021). Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives. Research Square. [Link]

  • Al-Warhi, T., Sabt, A., El-Gamal, M. I., Anbar, A., & Al-Shaeri, M. (2024). Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids. Journal of the Iranian Chemical Society. [Link]

  • Singh, S., & Singh, R. K. (2023). Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a. Journal of Chemistry, 2023. [Link]

  • Srivastava, S., & Srivastava, S. K. (2015). Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity. Journal of Chemical and Pharmaceutical Research, 7(8), 517-526. [Link]

  • Pratama, M. R. F., Fikri, M., Rosyidah, K., & Mardhiani, D. F. (2021). Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives. Preprint. [Link]

  • Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Gazzar, M. G. (2022). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Archiv der Pharmazie, 355(3), 2100378. [Link]

  • Kumar, D., Kumar, N., Singh, J., & Shahar, Y. (2015). Synthesis, anticancer activity and molecular docking studies of newer quinoline analogues. Bioorganic & Medicinal Chemistry Letters, 25(15), 2970-2974. [Link]

  • Kumar, D., Kumar, N., Singh, J., & Shahar, Y. (2015). Synthesis, Anticancer Activity and Molecular Docking Studies of Newer Quinoline Analogues. ResearchGate. [Link]

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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling Ethyl 2-oxo-3-(quinolin-2-yl)propanoate: A Risk-Based Safety Protocol

As researchers and drug development professionals, our work inherently involves handling novel chemical entities whose toxicological profiles are not yet fully characterized. Ethyl 2-oxo-3-(quinolin-2-yl)propanoate, a qu...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work inherently involves handling novel chemical entities whose toxicological profiles are not yet fully characterized. Ethyl 2-oxo-3-(quinolin-2-yl)propanoate, a quinoline derivative, is one such compound. While specific safety data for this molecule is limited, a thorough analysis of its constituent functional groups—the quinoline core and the keto-ester side chain—allows us to construct a robust, risk-based safety protocol. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of laboratory safety.

Hazard Assessment: A Structurally-Informed Perspective

To establish appropriate handling procedures, we must first deconstruct the molecule to anticipate its potential hazards.

  • The Quinoline Moiety: The foundational hazard of this compound stems from its quinoline nucleus. Quinoline is a heterocyclic aromatic compound known for its potential health risks. It is classified as an irritant to the skin, eyes, and mucous membranes and may be toxic if ingested.[1] Furthermore, quinoline and its strong acid salts are recognized as potential carcinogens.[1] Therefore, any derivative, including Ethyl 2-oxo-3-(quinolin-2-yl)propanoate, must be handled with the assumption that it carries similar risks, including potential long-term adverse effects on the environment.[2]

  • The Keto-Ester Functionality: The ethyl 2-oxopropanoate side chain introduces the hazards associated with keto-esters. Compounds with similar structures can cause skin and eye irritation.[3] While generally less toxic than the quinoline core, this functional group necessitates careful handling to avoid direct contact.

Personal Protective Equipment (PPE): A Task-Specific Matrix

A one-size-fits-all approach to PPE is insufficient. The required level of protection is dictated by the specific task and the potential for exposure. The following table outlines the minimum PPE requirements for handling Ethyl 2-oxo-3-(quinolin-2-yl)propanoate.

Task Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Weighing Solid Compound Double-gloved NitrileChemical Splash GogglesN95 Particulate Respirator (or higher)Laboratory Coat
Preparing Solutions Double-gloved Nitrile or NeopreneChemical Splash Goggles & Face ShieldAir-purifying respirator with organic vapor cartridges (if volatile solvent is used or heating is involved)Chemical-resistant Apron over Laboratory Coat
Running Reactions/Transfers Double-gloved Nitrile or NeopreneChemical Splash GogglesWork within a certified chemical fume hoodLaboratory Coat
Cleanup and Decontamination Double-gloved Nitrile or NeopreneChemical Splash GogglesAs required by cleanup procedureChemical-resistant Apron over Laboratory Coat

Rationale for Selections:

  • Hand Protection: Double-gloving with nitrile gloves provides a robust barrier against incidental skin contact.[4] For prolonged tasks or when handling solutions, neoprene gloves offer enhanced chemical resistance. Always inspect gloves for any signs of degradation or punctures before use.

  • Eye and Face Protection: Chemical splash goggles are mandatory at all times to protect the eyes from splashes or aerosols.[5] A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as when transferring larger volumes of solutions.[4]

  • Respiratory Protection: The primary method for controlling inhalation exposure is to work within a certified chemical fume hood.[6] When handling the solid powder outside of a containment hood (e.g., in a ventilated balance enclosure), an N95 respirator is necessary to prevent inhalation of fine particles.[4] If vapors may be generated, such as when using a volatile solvent, an air-purifying respirator with organic vapor cartridges is required.[2][4]

  • Body Protection: A laboratory coat protects skin and personal clothing from contamination.[4] A chemical-resistant apron provides an additional layer of protection when handling larger quantities or during tasks with a significant splash risk.

Safe Handling and Disposal Workflow

Adherence to a systematic workflow is critical for minimizing risk. The following procedure outlines the key steps from preparation to disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Execution Phase cluster_cleanup 3. Post-Procedure Phase prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_setup Assemble All Equipment and Reagents prep_hood->prep_setup handle_weigh Weigh Solid in Containment prep_setup->handle_weigh handle_dissolve Slowly Add Solid to Solvent handle_weigh->handle_dissolve handle_reaction Perform Experiment Within Fume Hood handle_dissolve->handle_reaction clean_decontaminate Decontaminate Glassware and Surfaces handle_reaction->clean_decontaminate clean_dispose Segregate and Dispose of Waste clean_decontaminate->clean_dispose clean_remove_ppe Remove PPE in Correct Order clean_dispose->clean_remove_ppe clean_wash Wash Hands Thoroughly clean_remove_ppe->clean_wash

Caption: A step-by-step workflow for the safe handling of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate.

Step-by-Step Operational Protocol
  • Preparation:

    • Don PPE: Before entering the designated handling area, put on a laboratory coat, double nitrile gloves, and chemical splash goggles as a minimum.[4]

    • Work Area Preparation: Ensure that all work is conducted within a certified chemical fume hood. Verify that the fume hood is functioning correctly.

    • Assemble Materials: Gather all necessary equipment, solvents, and the compound to avoid leaving the designated workspace during the procedure.

  • Experimental Procedures:

    • Weighing: If possible, weigh the solid compound inside the fume hood. If using an external balance, a ventilated balance enclosure and an N95 respirator are required.

    • Dissolving: When preparing solutions, slowly add the solid Ethyl 2-oxo-3-(quinolin-2-yl)propanoate to the solvent to prevent splashing and aerosolization.[4]

    • Conducting Reactions: Maintain a safe distance from the reaction apparatus and use appropriate shielding. Avoid all direct contact with the substance.

  • Cleanup and Disposal:

    • Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated. Rinse with an appropriate solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste, and then wash thoroughly with soap and water.[4]

    • Waste Disposal: Due to the quinoline component, all waste must be treated as hazardous.[7]

      • Solid Waste: Contaminated gloves, weigh boats, paper towels, and other solid materials must be placed in a clearly labeled hazardous waste container.[4]

      • Liquid Waste: All solutions and solvent rinses containing Ethyl 2-oxo-3-(quinolin-2-yl)propanoate must be collected in a dedicated, labeled hazardous liquid waste container.[2] Do not empty into drains.[8][9]

    • Doffing PPE: Remove personal protective equipment in the reverse order it was put on, being careful not to contaminate your skin. Dispose of single-use items in the designated hazardous waste stream.

    • Hygiene: Wash hands, forearms, and face thoroughly with soap and water after completing the work and removing PPE.[2]

Emergency Procedures

Spill Response:

  • Small Spills (in a fume hood): Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[7][10] Scoop the material into a sealed container for hazardous waste disposal.[7] Decontaminate the area with an appropriate solvent.

  • Large Spills: Evacuate unnecessary personnel from the area.[10] If safe to do so, contain the spill to prevent it from entering drains.[2] Follow your institution's specific emergency response protocols.

First Aid:

  • Skin Contact: Immediately remove all contaminated clothing.[11] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][6] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[12]

  • Ingestion: Do not induce vomiting.[12] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.[6]

By integrating this risk-based approach into your daily laboratory operations, you can confidently handle novel compounds like Ethyl 2-oxo-3-(quinolin-2-yl)propanoate, ensuring both personal safety and the integrity of your research.

References

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). Quinoline. PubChem.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Quinoline yellow (C.I. 47005).
  • ChemicalBook. (2025, July 26). Safety Data Sheet MSDS / SDS - Propanoicacid,2-formyl-3-oxo-,ethylester.
  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-ethyl-2-oxazoline.
  • Solutions Pest & Lawn. (n.d.). The Best Personal Protective Equipment For Pesticides.
  • Penta chemicals. (2025, May 13). Quinoline - SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Ethyl propionate.
  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • Thermo Fisher Scientific. (2025, December 19). Quinoline Safety Data Sheet.

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